Xamoterol hemifumarate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H26ClN3O5 |
|---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C16H25N3O5.ClH/c20-13-1-3-15(4-2-13)24-12-14(21)11-17-5-6-18-16(22)19-7-9-23-10-8-19;/h1-4,14,17,20-21H,5-12H2,(H,18,22);1H |
InChI Key |
ZLLZLWSSDRBWMN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Xamoterol Hemifumarate: A Deep Dive into its Binding Affinity and Selectivity for β1 vs. β2 Adrenoceptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xamoterol, a partial agonist for the β1-adrenergic receptor, has been a subject of significant interest in cardiovascular pharmacology. Its unique pharmacological profile, acting as a stimulant at rest and a blocker during exercise, is intrinsically linked to its binding affinity and selectivity for the β1-adrenoceptor over the β2-adrenoceptor. This technical guide provides a comprehensive overview of the binding characteristics of Xamoterol hemifumarate, details the experimental methodologies used to determine these properties, and illustrates the associated signaling pathways.
Quantitative Analysis of Binding Affinity
The binding affinity of Xamoterol for β1 and β2 adrenoceptors is a critical determinant of its therapeutic action and side-effect profile. This affinity is typically quantified using radioligand binding assays, which measure the concentration of the drug required to inhibit the binding of a radiolabeled ligand to the receptor. The data is often expressed as the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates a higher binding affinity.
| Parameter | β1 Adrenoceptor | β2 Adrenoceptor | Selectivity (β1/β2) | Reference |
| pA2 | 7.4 - 7.8 | 5.2 - 6.2 | ~10- to 20-fold | [1] |
| Binding Affinity | High | Low | 18-fold higher for β1 | [2] |
Xamoterol demonstrates a significantly higher affinity for the β1-adrenoceptor, with pA2 values in the range of 7.4 to 7.8, as compared to the β2-adrenoceptor, where pA2 values are between 5.2 and 6.2.[1] This translates to a 10- to 20-fold greater selectivity for the β1 subtype.[2] Another study further corroborates this, indicating an 18-fold higher affinity of Xamoterol for ventricular β1-adrenoceptors compared to β2-adrenoceptors.[2] This pronounced selectivity is fundamental to its targeted action on cardiac tissue, where β1-adrenoceptors are predominant.
Experimental Protocols: Radioligand Competition Binding Assay
The determination of Xamoterol's binding affinity is predominantly achieved through radioligand competition binding assays. This technique measures the ability of an unlabeled compound (Xamoterol) to compete with a radiolabeled ligand for binding to the target receptor.
I. Materials and Reagents
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing either human β1 or β2 adrenoceptors.
-
Radioligands:
-
For β1-adrenoceptors: --INVALID-LINK---bisoprolol (a β1-selective antagonist)
-
For β2-adrenoceptors: [3H]ICI 118,551 (a β2-selective antagonist)
-
-
Unlabeled Ligand: this compound
-
Membrane Preparation Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, 0.5% Bovine Serum Albumin (BSA), pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
Glass fiber filters (e.g., Whatman GF/C)
II. Experimental Workflow
The following diagram illustrates the key steps in a typical radioligand competition binding assay.
III. Step-by-Step Procedure
-
Membrane Preparation:
-
Harvest cultured CHO cells expressing either β1 or β2 adrenoceptors.
-
Homogenize the cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it.
-
Determine the protein concentration of the membrane preparation.
-
-
Competition Binding Assay:
-
In a series of tubes, add a constant concentration of the appropriate radioligand (--INVALID-LINK---bisoprolol for β1, [3H]ICI 118,551 for β2).
-
Add increasing concentrations of unlabeled this compound to the tubes.
-
Include control tubes for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a non-selective antagonist like propranolol).
-
Initiate the binding reaction by adding a fixed amount of the membrane preparation to each tube.
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Wash the filters with ice-cold wash buffer to minimize non-specific binding.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of Xamoterol by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Xamoterol concentration to generate a competition curve.
-
Determine the IC50 value, which is the concentration of Xamoterol that inhibits 50% of the specific radioligand binding.
-
Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
-
The pA2 value can then be derived from the Ki.
-
Signaling Pathways
Upon agonist binding, β1 and β2 adrenoceptors initiate distinct intracellular signaling cascades. Xamoterol, as a partial agonist at the β1 receptor, triggers a submaximal response compared to a full agonist.
β1-Adrenoceptor Signaling
The primary signaling pathway for the β1-adrenoceptor involves the activation of the Gs protein, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).
β2-Adrenoceptor Signaling
While Xamoterol has low affinity for the β2-adrenoceptor, understanding this pathway is crucial for appreciating its selectivity. The β2-adrenoceptor can couple to both Gs and Gi proteins, leading to more complex downstream effects, including the involvement of β-arrestin.
Conclusion
The high binding affinity and selectivity of this compound for the β1-adrenoceptor are central to its pharmacological effects. The data, primarily derived from radioligand competition binding assays, consistently demonstrate its preferential interaction with the cardiac β1 subtype. This selectivity, coupled with its partial agonist activity, allows for a nuanced modulation of cardiac function, providing a clear rationale for its investigation in cardiovascular medicine. The detailed experimental protocols and an understanding of the distinct signaling pathways provide a robust framework for further research and development in this area.
References
Xamoterol Hemifumarate: An In-depth Analysis of its Intrinsic Sympathomimetic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xamoterol hemifumarate is a selective β1-adrenoceptor partial agonist with significant intrinsic sympathomimetic activity (ISA).[1] This unique pharmacological profile allows it to act as a cardiac stimulant under conditions of low sympathetic tone, such as at rest, while functioning as a β-blocker when sympathetic activity is high, for instance, during exercise.[1] This dual action has positioned xamoterol as a subject of extensive research, particularly in the context of heart failure. This technical guide provides a comprehensive overview of the core mechanisms underlying xamoterol's ISA, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.
Core Mechanism of Action
Xamoterol's intrinsic sympathomimetic activity stems from its nature as a partial agonist at the β1-adrenergic receptor. Unlike a full agonist, which elicits a maximal response upon binding, a partial agonist produces a submaximal response, even at saturating concentrations. The level of ISA is a measure of the drug's ability to stimulate the receptor in the absence of the endogenous agonist. Xamoterol is reported to have an ISA of approximately 45-50% compared to the full agonist isoproterenol.[2]
At rest, when circulating catecholamine levels are low, xamoterol binds to β1-adrenoceptors in the heart and provides a moderate level of stimulation. This results in an increase in heart rate and myocardial contractility.[3][4] Conversely, during exercise or stress, when catecholamine levels are elevated, xamoterol competes with these endogenous full agonists for receptor binding. Due to its lower intrinsic activity, xamoterol's presence at the receptor site leads to a net reduction in receptor stimulation compared to the high levels induced by adrenaline and noradrenaline. This effectively confers a β-blocking effect, protecting the heart from excessive stimulation.
Quantitative Pharmacological Data
The following tables summarize key quantitative parameters that define the interaction of xamoterol with the β1-adrenoceptor and its functional consequences.
Table 1: Receptor Binding Affinity
| Parameter | Value | Species/Tissue | Radioligand | Reference |
| Ki | ~18-fold higher for β1 vs. β2 | Feline Ventricular Myocardium | --INVALID-LINK---bisoprolol (β1) and [3H]ICI 118,551 (β2) | [5] |
Table 2: Functional Potency and Efficacy
| Parameter | Value | Species/Model | Assay | Reference |
| ED50 | 5 µg/kg | Pithed Sprague-Dawley Rats | Heart Rate Increase | [5] |
| Intrinsic Activity (vs. Isoproterenol) | ~45-50% | - | - | [2] |
| Intrinsic Activity (vs. Norepinephrine) | 0.5 (force) | Feline Right Ventricular Papillary Muscles | Inotropic Effect | [5] |
| Intrinsic Activity (vs. Norepinephrine) | 0.6 (force) | Feline Left Atria | Inotropic Effect | [5] |
| Intrinsic Activity (vs. Norepinephrine) | 0.6 (rate) | Feline Right Atria | Chronotropic Effect | [5] |
| Intrinsic Activity (vs. Norepinephrine) | 0.1-0.2 | Feline Ventricular Membranes | Adenylyl Cyclase Activation | [5] |
Signaling Pathway
The binding of xamoterol to the β1-adrenoceptor initiates a cascade of intracellular events. The β1-adrenoceptor is a G-protein coupled receptor (GPCR) that primarily couples to the stimulatory G-protein, Gs.
Upon binding of xamoterol, the β1-adrenoceptor undergoes a conformational change, leading to the activation of the associated Gs protein. The Gsα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer. The activated Gsα-GTP complex then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates several key intracellular proteins, including L-type calcium channels and components of the myofilaments. The phosphorylation of L-type calcium channels increases calcium influx into the cell, while the phosphorylation of myofilaments enhances their sensitivity to calcium. These events collectively result in an increased force of myocardial contraction (positive inotropic effect) and an increased heart rate (positive chronotropic effect).
Experimental Protocols
Radioligand Binding Assay for β1-Adrenoceptor Affinity
Objective: To determine the binding affinity (Ki) of xamoterol for the β1-adrenergic receptor.
Methodology:
-
Membrane Preparation:
-
Isolate cardiac tissue (e.g., feline ventricular myocardium) or use cells recombinantly expressing the human β1-adrenoceptor.
-
Homogenize the tissue/cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Competition Binding Assay:
-
Incubate a fixed concentration of a radiolabeled β1-adrenoceptor antagonist (e.g., --INVALID-LINK---bisoprolol) with the membrane preparation in the presence of increasing concentrations of unlabeled xamoterol.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled antagonist (e.g., propranolol).
-
Incubate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the xamoterol concentration.
-
Fit the data to a one-site competition model to determine the IC50 value (the concentration of xamoterol that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Assessment of Intrinsic Sympathomimetic Activity in Pithed Rats
Objective: To quantify the in vivo ISA of xamoterol by measuring its effect on heart rate in a model devoid of central sympathetic control.
Methodology:
-
Animal Preparation:
-
Use adult male Sprague-Dawley rats.
-
Anesthetize the animals and surgically pith them by inserting a rod through the orbit and foramen magnum down the spinal canal. This procedure destroys the central nervous system, eliminating reflex sympathetic and parasympathetic activity.
-
Maintain body temperature and provide artificial respiration.
-
Cannulate a carotid artery for blood pressure and heart rate monitoring and a jugular vein for drug administration.
-
-
Experimental Protocol:
-
Allow the animal to stabilize after the surgical procedure.
-
Administer increasing cumulative doses of xamoterol intravenously.
-
Record heart rate and blood pressure continuously.
-
-
Data Analysis:
-
Plot the change in heart rate from baseline against the logarithm of the cumulative dose of xamoterol.
-
Fit the dose-response curve to a sigmoidal model to determine the ED50 (the dose that produces 50% of the maximal effect) and the maximum increase in heart rate.
-
The maximal response observed with xamoterol can be compared to that of a full agonist like isoproterenol to determine the relative intrinsic activity.
-
Adenylyl Cyclase Activity Assay
Objective: To measure the ability of xamoterol to stimulate adenylyl cyclase activity in cardiac membranes.
Methodology:
-
Membrane Preparation:
-
Prepare cardiac membranes as described in the radioligand binding assay protocol.
-
-
Adenylyl Cyclase Reaction:
-
Incubate the membranes in an assay buffer containing ATP, MgCl2, a phosphodiesterase inhibitor (to prevent cAMP degradation), and an ATP regenerating system.
-
Add increasing concentrations of xamoterol to the reaction mixture.
-
A positive control with a full agonist (e.g., isoproterenol) and a basal control (no agonist) should be included.
-
Initiate the reaction by adding the membranes and incubate at 37°C for a defined period.
-
Terminate the reaction by adding a stop solution (e.g., containing EDTA and a detergent).
-
-
cAMP Measurement:
-
Quantify the amount of cAMP produced using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Plot the amount of cAMP produced against the logarithm of the xamoterol concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal stimulation) and the Emax (the maximum effect).
-
The Emax of xamoterol relative to that of a full agonist provides a measure of its intrinsic activity at the level of adenylyl cyclase activation.
-
Conclusion
This compound's intrinsic sympathomimetic activity is a direct consequence of its partial agonism at the β1-adrenergic receptor. This property allows it to modulate cardiac function in a dynamic manner, providing support at rest and protection from excessive stimulation during exertion. The quantitative data and experimental protocols presented in this guide offer a detailed framework for understanding and further investigating the complex pharmacology of this intriguing compound. A thorough comprehension of these core principles is essential for researchers and drug development professionals working in the field of cardiovascular therapeutics.
References
- 1. Xamoterol - Wikipedia [en.wikipedia.org]
- 2. The xamoterol experience in the treatment of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective beta-1-adrenoceptor partial agonist treatment for congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xamoterol. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo characterization of intrinsic sympathomimetic activity in normal and heart failure rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical Structure and Synthesis of Xamoterol Hemifumarate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the chemical properties, synthesis, and mechanism of action of Xamoterol hemifumarate. Xamoterol is a selective partial agonist of the β1-adrenergic receptor, notable for its cardiac-stimulant properties used in the management of heart failure.[1] It exhibits intrinsic sympathomimetic activity, allowing it to provide cardiac stimulation at rest while acting as a β-blocker during periods of high sympathetic activity.[2][3]
Chemical Structure and Properties
Xamoterol is a hydrophilic compound, which limits its ability to cross the blood-brain barrier, making it a peripherally selective drug.[1] The active compound, Xamoterol, is typically supplied as a hemifumarate salt to improve its stability and formulation characteristics.
-
IUPAC Name: (2E)-but-2-enedioic acid; bis(N-(2-{[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino}ethyl)morpholine-4-carboxamide)[4]
-
Chemical Formula: C₃₆H₅₄N₆O₁₄ (for the 2:1 hemifumarate salt)[4]
-
Molecular Weight: 794.86 g/mol [4]
-
Canonical SMILES: OC(=O)\C=C\C(O)=O.OC(CNCCNC(=O)N1CCOCC1)COC1=CC=C(O)C=C1.OC(CNCCNC(=O)N1CCOCC1)COC1=CC=C(O)C=C1[4]
The structure consists of a core aryloxypropanolamine moiety, which is characteristic of many β-adrenergic ligands, linked to a morpholine-4-carboxamide group via an ethylamine spacer. The hemifumarate salt is formed by two molecules of the Xamoterol base with one molecule of fumaric acid.
Proposed Synthesis Pathway
The key steps are outlined below:
-
Protection of Phenol: 4-Hydroxyphenol is protected, typically as a benzyl ether, to prevent the phenolic hydroxyl group from reacting in subsequent steps.
-
Epoxide Formation: The protected 4-benzyloxyphenol is reacted with epichlorohydrin under basic conditions to form the key intermediate, a glycidyl ether.
-
Epoxide Ring Opening: The glycidyl ether undergoes nucleophilic attack by N-(2-aminoethyl)morpholine-4-carboxamide, opening the epoxide ring to form the protected Xamoterol precursor.
-
Deprotection: The benzyl protecting group is removed via catalytic hydrogenation to yield the Xamoterol free base.
-
Salt Formation: The Xamoterol base is treated with fumaric acid in a 2:1 molar ratio to crystallize the final this compound salt.
Quantitative Data Summary
The following table summarizes the reactants and products for the proposed synthesis. Yields are estimated based on similar published procedures for aryloxypropanolamine synthesis and may vary.
| Step | Reaction Type | Starting Materials | Key Reagents | Product | Estimated Yield |
| 1 | Williamson Ether Synthesis | 4-Benzyloxyphenol, Epichlorohydrin | Sodium Hydroxide (NaOH) | 2-((4-(Benzyloxy)phenoxy)methyl)oxirane | High |
| 2 | Nucleophilic Ring Opening | 2-((4-(Benzyloxy)phenoxy)methyl)oxirane, N-(2-aminoethyl)morpholine-4-carboxamide | Isopropanol (solvent) | Protected Xamoterol Intermediate | Good |
| 3 | Catalytic Hydrogenation | Protected Xamoterol Intermediate | Hydrogen (H₂), Palladium on Carbon (Pd/C) | Xamoterol (Free Base) | High |
| 4 | Salt Formation | Xamoterol (Free Base), Fumaric Acid | Ethanol (solvent) | This compound | Quantitative |
Experimental Protocols (Illustrative)
The following protocols are illustrative and represent standard procedures for the proposed reaction types. They should be adapted and optimized based on laboratory-scale experiments.
Step 1: Synthesis of 2-((4-(Benzyloxy)phenoxy)methyl)oxirane
-
Dissolve 4-benzyloxyphenol (1.0 eq) in a suitable solvent mixture such as methanol/water.
-
Add sodium hydroxide (1.1 eq) and stir until a clear solution is formed.
-
Add epichlorohydrin (1.5 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux for 3-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude oil via flash column chromatography to yield the pure glycidyl ether.
Step 2: Synthesis of Protected Xamoterol Intermediate
-
Dissolve the glycidyl ether from Step 1 (1.0 eq) in isopropanol.
-
Add N-(2-aminoethyl)morpholine-4-carboxamide (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography.
Step 3: Synthesis of Xamoterol (Free Base) via Debenzylation
-
Dissolve the protected Xamoterol intermediate (1.0 eq) from Step 2 in ethanol.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution.
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
Stir vigorously until TLC analysis indicates the complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the Xamoterol free base as a solid or viscous oil.
Step 4: Formation of this compound
-
Dissolve the Xamoterol free base from Step 3 in warm ethanol.
-
In a separate flask, dissolve fumaric acid (0.5 eq) in a minimal amount of warm ethanol.
-
Add the fumaric acid solution dropwise to the Xamoterol solution with stirring.
-
Allow the mixture to cool to room temperature, then place it in an ice bath to promote crystallization.
-
Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain pure this compound.
Mechanism of Action: β1-Adrenergic Receptor Signaling
Xamoterol functions as a partial agonist at β1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) predominantly found on the surface of cardiac cells.[5] Its mechanism involves the activation of the adenylyl cyclase signaling cascade.
Upon binding to the β1-adrenergic receptor, Xamoterol induces a conformational change that activates the associated stimulatory G-protein (Gs). The activated Gs alpha subunit then stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP into the second messenger, cyclic AMP (cAMP).[5][6] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[4][6] PKA then phosphorylates several key intracellular proteins, including L-type calcium channels and phospholamban, resulting in increased calcium influx and enhanced myocardial contractility and heart rate.[5][7]
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. PROCESS FOR THE SYNTHESIS OF ARFORMOTEROL - Patent 2285770 [data.epo.org]
- 3. US9029421B2 - Process for the synthesis of arformoterol - Google Patents [patents.google.com]
- 4. A Long Lasting β1 Adrenergic Receptor Stimulation of cAMP/Protein Kinase A (PKA) Signal in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. discoverbiotech.com [discoverbiotech.com]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Preclinical Pharmacodynamic Properties of Xamoterol Hemifumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xamoterol hemifumarate is a selective β1-adrenoceptor partial agonist.[1][2][3] This unique pharmacological profile allows it to act as an agonist when sympathetic tone is low and as an antagonist when sympathetic activity is high.[4] This document provides a comprehensive overview of the preclinical pharmacodynamic properties of xamoterol, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Core Pharmacodynamic Properties
Xamoterol exhibits a high affinity and selectivity for β1-adrenoceptors, coupled with moderate intrinsic sympathomimetic activity. This results in a modulation of cardiac function, providing inotropic support at rest and preventing excessive cardiac stimulation during exercise.[2]
Receptor Binding and Affinity
Xamoterol's affinity for β-adrenoceptors has been characterized in various preclinical models using radioligand binding assays. These studies typically involve incubating tissue membranes with a radiolabeled ligand and measuring the displacement by increasing concentrations of xamoterol to determine its dissociation constant (pKD). The antagonist potency (pA2) is determined by the drug's ability to competitively antagonize the effects of a full agonist.
Table 1: Receptor Binding and Antagonist Potency of Xamoterol in Preclinical Models
| Parameter | Species | Tissue | β1-Adrenoceptor | β2-Adrenoceptor | Reference(s) |
| pKD | Guinea Pig | Left Atrial Membranes | 7.25 | - | [5][6] |
| Guinea Pig | Uterine Membranes | - | 5.24 | [5][6] | |
| pA2 | Guinea Pig | Atria | 7.4 - 7.8 | - | [5][6][7] |
| Guinea Pig | Trachea | - | 5.2 - 6.2 | [5][6] | |
| Rat | Atria | 8.7 | - | [7] |
Intrinsic Activity
The partial agonist nature of xamoterol is defined by its intrinsic activity (α), which is the maximal effect of the drug relative to a full agonist like isoprenaline (isoproterenol).
Table 2: Intrinsic Activity of Xamoterol in Isolated Tissues
| Species | Tissue | Parameter | Intrinsic Activity (α) (Isoprenaline = 1) | Reference(s) |
| Guinea Pig | Atria | Chronotropic Effect | < 0.55 | [5] |
| Rat | Atria | Chronotropic Effect | < 0.55 | [5] |
| Cat | Atria | Chronotropic Effect | < 0.55 | [5] |
| Cat | Driven Left Atria | Inotropic Effect | Present | [5] |
| Guinea Pig | Left Atrial & Right Ventricular Strips | Inotropic Effect | Absent | [5] |
| Rat | Atria | Chronotropic Effect | 0.4 | [7] |
| Rat | Heart | Heart Rate | ~0.65 | [8] |
| Pithed Rat | Heart | Heart Rate | ~0.71 | [4] |
Preclinical Hemodynamic Effects
The dual agonist/antagonist action of xamoterol translates into distinct hemodynamic effects depending on the prevailing sympathetic tone in various animal models.
In Vivo Studies in Anesthetized Animals
In anesthetized animals with low baseline sympathetic activity, xamoterol typically demonstrates its agonist properties, leading to increases in heart rate and cardiac contractility.
Table 3: Hemodynamic Effects of Xamoterol in Anesthetized Preclinical Models
| Species | Model | Dose/Route | Key Hemodynamic Effects | Reference(s) |
| Cat | Anesthetized | IV Infusion | ↑ Heart Rate, ↑ Blood Pressure, ↑ Cardiac Output, ↑ LV dP/dtmax, ↓ Central Venous Pressure | [9] |
| Rat | Anesthetized | IV | ↑ Heart Rate (less than isoprenaline); ↓ Blood Pressure at supramaximal doses | [9] |
| Guinea Pig | Anesthetized (Hexamethonium-treated) | IV | Cardiac stimulant effects observed | [9] |
| Pig | Open-chest, Anesthetized | IV Infusion | ↑ Heart Rate, ↑ Blood Pressure, ↑ LV dP/dtmax, ↑ Systemic Vascular Resistance | [10] |
Studies in Pithed Rats
The pithed rat model, where the central nervous system is destroyed, allows for the study of direct drug effects on the cardiovascular system under controlled sympathetic stimulation.
In catecholamine-depleted pithed rats, xamoterol produced dose-dependent increases in heart rate.[4] Conversely, in pithed rats with high sympathetic tone induced by electrical stimulation, xamoterol exhibited dose-dependent negative chronotropic effects.[4] When noradrenaline was infused to mimic varying levels of sympathetic tone, xamoterol acted as an agonist at low noradrenaline concentrations and an antagonist at high concentrations.[4]
Experimental Protocols
Isolated Tissue Bath for In Vitro Pharmacology
Objective: To determine the affinity (pA2) and intrinsic activity (α) of xamoterol on isolated cardiac and smooth muscle tissues.
Methodology:
-
Tissue Preparation: Animals (e.g., guinea pigs, rats) are euthanized, and specific tissues (e.g., atria, trachea) are rapidly dissected and mounted in an organ bath.[11] The bath contains a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.[11][12]
-
Data Acquisition: The tissue is connected to an isometric force transducer to measure contractile responses, which are recorded using a data acquisition system.[11]
-
Intrinsic Activity Determination: Cumulative concentration-response curves are generated for xamoterol and a full agonist (e.g., isoprenaline). The maximal response to xamoterol is expressed as a fraction of the maximal response to the full agonist.[5]
-
pA2 Determination: To determine the antagonist potency, concentration-response curves to an agonist (e.g., isoprenaline) are constructed in the presence of increasing concentrations of xamoterol. The pA2 value is then calculated using a Schild plot analysis.
Caption: Workflow for in vitro isolated organ bath experiments.
Anesthetized Cat Model for In Vivo Hemodynamics
Objective: To evaluate the cardiovascular effects of xamoterol in an anesthetized in vivo model.
Methodology:
-
Animal Preparation: Cats are anesthetized (e.g., with a combination of anesthetics).[9] The trachea is cannulated for artificial respiration. Catheters are inserted into a femoral artery for blood pressure measurement, a femoral vein for drug administration, and the right ventricle via the jugular vein for central venous pressure measurement.
-
Hemodynamic Monitoring: Aortic blood flow (cardiac output) is measured using an electromagnetic flow probe placed around the ascending aorta. Left ventricular pressure and dP/dtmax are measured using a catheter inserted into the left ventricle. Heart rate is derived from the arterial pressure waveform.
-
Drug Administration: Xamoterol is administered as an intravenous infusion at varying doses.
-
Data Analysis: Hemodynamic parameters are continuously recorded and analyzed to determine the dose-dependent effects of xamoterol.
References
- 1. Selective beta-1-adrenoceptor partial agonist treatment for congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacology of xamoterol: a basis for modulation of the autonomic control of the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xamoterol. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The partial agonist activity of xamoterol (ICI 118,587) studied by heart rate response in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The in vitro pharmacology of xamoterol (ICI 118,587) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The in vitro pharmacology of xamoterol (ICI 118,587) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative analysis of beta-1 adrenoceptor agonist and antagonist potency and selectivity of cicloprolol, xamoterol and pindolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the effects of xamoterol and isoprenaline on rat cardiac beta-adrenoceptors: studies of function and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiovascular actions of xamoterol (ICI 118,587) in anaesthetized cats, rats, and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Myocardial, coronary, and peripheral effects of xamoterol (ICI 118,587) in open-chest pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organ bath - Wikipedia [en.wikipedia.org]
- 12. Isolated organ/tissue test – organ bath [panlab.com]
Solubility and stability of Xamoterol hemifumarate in DMSO and aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Xamoterol hemifumarate in Dimethyl Sulfoxide (DMSO) and aqueous solutions. The information is intended to support research, formulation development, and analytical studies involving this selective β1-adrenoceptor partial agonist.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]-4-morpholinecarboxamide, (E)-2-butenedioate (2:1) |
| Synonyms | ICI 118,587 |
| Molecular Formula | C₁₆H₂₅N₃O₅ • ½C₄H₄O₄ |
| Molecular Weight | 397.43 g/mol [1][2] |
| Appearance | Crystalline solid[3] |
| CAS Number | 73210-73-8[1][3] |
Solubility Profile
This compound exhibits good solubility in both DMSO and water, making it suitable for a range of in vitro and formulation studies.
Quantitative Solubility Data
The solubility of this compound in common laboratory solvents is summarized in the table below. This data is crucial for the preparation of stock solutions and experimental media.
| Solvent | Maximum Concentration (Molarity) | Maximum Concentration (mg/mL) | Notes |
| DMSO | 100 mM[1][3] | 39.74 mg/mL | Sonication may be recommended to achieve this concentration[4]. |
| Water | 50 mM[1][3] | 19.87 mg/mL | --- |
Note: The mg/mL values are calculated based on the molecular weight of 397.43 g/mol . Batch-specific molecular weights may vary due to hydration and should be considered for precise solution preparation.[2]
Stability Information
The stability of this compound is dependent on its physical state (solid vs. in solution) and storage conditions.
Solid-State Stability
As a crystalline solid, this compound is stable for an extended period when stored under appropriate conditions.
| Storage Temperature | Stability |
| -20°C | ≥ 4 years[3] |
| Room Temperature | Stable for shipping[3]; long-term storage at RT is also mentioned by some suppliers[1][2]. |
Solution Stability
The stability of this compound in solution is critical for ensuring the accuracy and reproducibility of experiments. Stock solutions should be stored under conditions that minimize degradation.
| Solvent | Storage Temperature | Stability Period |
| DMSO/other organic solvents | -80°C | Up to 6 months (sealed, away from moisture)[5] |
| -20°C | Up to 1 month (sealed, away from moisture)[5] |
Aqueous Solution Stability
Experimental Protocols
This section outlines detailed methodologies for determining the solubility and stability of this compound.
Protocol for Determining Thermodynamic (Shake-Flask) Solubility
This method determines the equilibrium solubility of a compound and is considered the gold standard.
Caption: Workflow for Thermodynamic Solubility Determination.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a clear glass vial. The excess solid ensures that a saturated solution is formed.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline at a specific pH, or DMSO) to the vial.
-
Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the mixture for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: After equilibration, allow the suspension to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.45 µm PVDF or PTFE) to remove any remaining solid particles.
-
Quantification: Prepare a series of standard solutions of known concentrations of this compound in the same solvent. Dilute the filtered saturated solution with the solvent to bring it into the linear range of the analytical method. Analyze the diluted sample and the standards using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry.
-
Calculation: Calculate the concentration of the saturated solution based on the dilution factor and the standard curve.
Protocol for Stability-Indicating HPLC Method Development and Forced Degradation Study
This protocol is designed to develop an analytical method capable of separating the intact drug from its degradation products and to assess the stability of this compound under various stress conditions.
Caption: Workflow for Stability-Indicating Method Development.
Methodology:
-
HPLC Method Development:
-
Column: A reverse-phase column, such as a C18 (e.g., 250 mm x 4.6 mm, 5 µm), is typically suitable.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer should be optimized for peak shape and resolution.
-
Detection: UV detection at a wavelength where this compound has significant absorbance.
-
Optimization: The method should be optimized to achieve a good resolution between the peak for intact this compound and any potential degradation products.
-
-
Forced Degradation Studies:
-
Prepare solutions of this compound (e.g., in water or a relevant buffer).
-
Expose the solutions to the following stress conditions as recommended by ICH guidelines:
-
Acid Hydrolysis: Add 0.1 M HCl and heat (e.g., at 60°C) for a defined period.
-
Alkaline Hydrolysis: Add 0.1 M NaOH and keep at room temperature or heat for a defined period.
-
Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.
-
Thermal Degradation: Store the solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose the solution to light according to ICH Q1B guidelines.
-
-
A control sample should be stored under normal conditions.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from the stress conditions. If necessary, neutralize the acidic and basic samples.
-
Analyze the samples using the developed stability-indicating HPLC method.
-
-
Method Validation:
-
The analytical method should be validated to demonstrate its suitability for its intended purpose. Validation parameters include specificity (ability to resolve the drug from degradants), linearity, accuracy, precision, and robustness.
-
Signaling Pathway and Experimental Logic
This compound is a selective partial agonist for the β1-adrenergic receptor. Its mechanism of action involves the modulation of the cyclic AMP (cAMP) signaling pathway.
Caption: Xamoterol's Mechanism of Action via the cAMP Pathway.
This guide provides foundational data and methodologies for working with this compound. For specific applications, it is recommended to perform in-house validation of solubility and stability under the exact experimental conditions to be used.
References
- 1. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Adrenergic β1 Receptors | Tocris Bioscience [tocris.com]
- 3. asianpubs.org [asianpubs.org]
- 4. lifechemicals.com [lifechemicals.com]
- 5. researchgate.net [researchgate.net]
The Early Discovery and Development of Xamoterol (ICI 118,587): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xamoterol (ICI 118,587) is a notable pharmaceutical agent developed as a selective β1-adrenoceptor partial agonist.[1] Its unique pharmacological profile, exhibiting both agonist and antagonist properties depending on the level of sympathetic tone, positioned it as a novel therapeutic approach for the management of mild to moderate heart failure.[2] At rest or low sympathetic drive, Xamoterol provides mild cardiac stimulation, while during exercise or high sympathetic activity, it acts as a β-blocker, protecting the heart from excessive stimulation.[2] This document provides a detailed technical guide on the early discovery and development of Xamoterol, focusing on its synthesis, pharmacological properties, and clinical evaluation.
Chemical Synthesis
The synthesis of Xamoterol involves a multi-step process, a general outline of which is described below. A key step in one of the reported synthetic routes is the reaction of 1-(p-benzyloxyphenoxy)-2,3-epoxypropane with 4-[N-(2-aminoethyl)carbamoyl]morpholine. This is followed by debenzylation to yield the final compound.[3]
Pharmacological Profile
Xamoterol's defining characteristic is its selective partial agonism at the β1-adrenoceptor.[1] This dual action is central to its therapeutic rationale.
In Vitro Pharmacology
The in vitro pharmacological properties of Xamoterol have been extensively characterized in various cardiac and smooth muscle preparations.
Receptor Binding Affinity:
Xamoterol demonstrates a selective affinity for β1-adrenoceptors over β2-adrenoceptors.[4] Radioligand binding studies using [125I]-iodocyanopindolol in guinea-pig left atrial and uterine membrane preparations have quantified this selectivity.[4]
| Parameter | Value | Tissue/Cell Line | Reference |
| pKD (β1) | 7.25 | Guinea-pig left atrial membranes | [4] |
| pKD (β2) | 5.24 | Guinea-pig uterine membranes | [4] |
Functional Activity:
Xamoterol's partial agonist activity is evident in its ability to elicit a submaximal response compared to a full agonist like isoprenaline.
| Parameter | Value | Tissue/Preparation | Reference |
| Intrinsic Activity (Chronotropic) | < 0.55 (Isoprenaline = 1) | Guinea-pig, rat, and cat atria | [4] |
| pA2 (β1-antagonism) | 7.4 - 7.8 | Various preparations | [4] |
| pA2 (β2-antagonism) | 5.2 - 6.2 | Various preparations | [4] |
| EC50 (cAMP generation) | 80 nM | Neonatal rat cardiomyocyte cultures | |
| EC50 (Spontaneous contraction) | 4.67 nM | Isolated rat right atria |
In Vivo Pharmacology
In vivo studies in animal models have further elucidated the physiological effects of Xamoterol.
| Parameter | Value | Animal Model | Reference |
| ED50 (Heart rate increase) | 3.2 µg/kg | Beagle dogs | |
| ED50 (Heart rate increase) | 6 µg/kg | Rat model of spontaneous heart failure | |
| Intrinsic Sympathomimetic Activity | ~43% of isoprenaline's maximal effect on heart rate | Anesthetized dogs |
Pharmacokinetics
The pharmacokinetic profile of Xamoterol has been investigated in both healthy volunteers and patients with heart failure.
| Parameter | Intravenous Administration | Oral Administration | Species | Reference |
| Bioavailability | - | ~5% | Human | [5] |
| Elimination Half-life | 7.7 hours | 16-27 hours | Human | [1][5] |
| Total Body Clearance | 224 ml/min | - | Human | [5] |
| Volume of Distribution (Vss) | 48 L | - | Human | [5] |
| Urinary Excretion (unchanged) | 62% | - | Human | [5] |
Clinical Development
Xamoterol underwent extensive clinical evaluation for the treatment of mild to moderate heart failure.
Clinical Efficacy
Multiple studies demonstrated Xamoterol's ability to improve exercise capacity and symptoms in this patient population.
| Study | Patient Population | Treatment | Key Findings | Reference |
| UK Xamoterol Study Group | 240 patients with mild to moderate heart failure | Xamoterol vs. Placebo | 19% increase in exercise duration with Xamoterol vs. 7% with placebo.[4] | [4] |
| European 'Corwin' Group | 425 patients with mild to moderate heart failure | Xamoterol vs. Placebo | Significant improvements in exercise capacity, clinical signs, and symptoms with Xamoterol.[5] | [5] |
| Large European Multicentre Study | >1000 patients with mild to moderate heart failure | Xamoterol (200 mg twice daily), Digoxin (0.125 mg twice daily), or Placebo | Xamoterol group improved exercise capacity by 37% vs. 18% in the placebo group.[6] | [6] |
Safety and Tolerability
While generally well-tolerated in patients with mild to moderate heart failure, a pivotal study in severe heart failure raised significant safety concerns.
| Study | Patient Population | Treatment | Key Findings | Reference |
| Xamoterol in Severe Heart Failure Study | 516 patients with NYHA class III and IV heart failure | Xamoterol (200 mg twice daily) vs. Placebo | Increased mortality in the Xamoterol group (9.1%) compared to the placebo group (3.7%).[7] | [7] |
This finding ultimately limited the therapeutic application of Xamoterol, highlighting the critical importance of patient selection and the potential dangers of β-agonist activity in severe heart failure.
Experimental Protocols
In Vitro Receptor Binding Assay (General Protocol)
Objective: To determine the binding affinity of Xamoterol for β1 and β2-adrenoceptors.
Materials:
-
Membrane preparations from guinea-pig left atria (rich in β1) and uterus (rich in β2).
-
Radioligand: [125I]-iodocyanopindolol.
-
Xamoterol solutions of varying concentrations.
-
Incubation buffer (e.g., Tris-HCl buffer, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Method:
-
Incubate the membrane preparations with a fixed concentration of [125I]-iodocyanopindolol and varying concentrations of Xamoterol.
-
Allow the binding to reach equilibrium at a controlled temperature (e.g., 25°C).
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold incubation buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the Ki or pKD values.[8]
In Vitro Functional Assay for Partial Agonism (General Protocol)
Objective: To determine the intrinsic agonist activity and antagonist potency (pA2) of Xamoterol.
Materials:
-
Isolated guinea-pig atria.
-
Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O2/5% CO2.
-
Isoprenaline (full agonist).
-
Xamoterol solutions of varying concentrations.
-
Force transducer and recording system.
Method:
-
Mount the isolated atria in the organ bath and allow it to equilibrate.
-
To determine intrinsic activity, add cumulative concentrations of Xamoterol and record the chronotropic (heart rate) response. Compare the maximal response to that of isoprenaline.
-
To determine antagonist potency (pA2), pre-incubate the tissue with a fixed concentration of Xamoterol.
-
Then, generate a cumulative concentration-response curve for isoprenaline.
-
Repeat step 3 and 4 with different concentrations of Xamoterol.
-
Calculate the dose ratio for isoprenaline in the absence and presence of Xamoterol.
-
Construct a Schild plot (log(dose ratio - 1) vs. -log[Xamoterol]) to determine the pA2 value.
Visualizations
Signaling Pathway of Xamoterol at the β1-Adrenoceptor
Caption: Xamoterol's agonistic signaling cascade at the β1-adrenoceptor.
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for in vitro pharmacological characterization of Xamoterol.
Logical Relationship of Xamoterol's Dual Action
Caption: The dual agonistic/antagonistic action of Xamoterol.
References
- 1. Xamoterol - Wikipedia [en.wikipedia.org]
- 2. xamoterol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Clinical efficacy of xamoterol, a beta 1-adrenoceptor partial agonist, in mild to moderate heart failure. U.K. Xamoterol Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xamoterol monotherapy in heart failure. The European 'Corwin' Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Xamoterol, a β1-adrenoceptor partial agonist: Review of the clinical efficacy in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical efficacy of xamoterol, a beta 1-adrenoceptor partial agonist, in mild to moderate heart failure. U.K. Xamoterol Study Group - Watch Related Videos [visualize.jove.com]
- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
Xamoterol Hemifumarate and its Impact on Cardiomyocyte Cyclic AMP Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xamoterol hemifumarate, a selective β1-adrenergic receptor partial agonist, modulates cardiac function through its intricate interaction with the cyclic adenosine monophosphate (cAMP) signaling pathway in cardiomyocytes. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to xamoterol's influence on cAMP production. By summarizing key data and detailing experimental protocols, this document serves as a resource for researchers investigating cardiovascular pharmacology and drug development.
Introduction
Xamoterol acts as a partial agonist at β1-adrenoceptors, which are predominantly found in the heart. Unlike full agonists that elicit a maximal biological response, xamoterol produces a submaximal response, even at full receptor occupancy.[1] This characteristic allows it to function as a sympathomimetic or a sympatholytic agent depending on the level of endogenous sympathetic activity. At rest, it provides a modest positive inotropic and chronotropic effect, while during exercise or stress, it attenuates the excessive stimulation of the heart by competing with endogenous catecholamines like norepinephrine and epinephrine.[1]
The core of xamoterol's mechanism of action lies in its ability to stimulate adenylyl cyclase, the enzyme responsible for converting adenosine triphosphate (ATP) to cAMP.[1] The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates a variety of downstream targets within the cardiomyocyte, ultimately leading to an increase in myocardial contractility and heart rate.[1]
Signaling Pathway of Xamoterol in Cardiomyocytes
The binding of xamoterol to the β1-adrenergic receptor initiates a cascade of intracellular events. The receptor, a G protein-coupled receptor (GPCR), activates the associated stimulatory G protein (Gs). The α-subunit of the Gs protein then stimulates adenylyl cyclase to produce cAMP. This second messenger, cAMP, allosterically activates PKA, which in turn phosphorylates key proteins involved in cardiac excitation-contraction coupling, such as L-type calcium channels and phospholamban, leading to enhanced cardiac function.
Quantitative Data on cAMP Production
The partial agonist nature of xamoterol results in a lower maximal production of cAMP compared to full agonists like isoproterenol. The intrinsic activity of xamoterol on adenylyl cyclase in feline ventricular membranes has been quantified as 0.1-0.2 relative to (-)-norepinephrine.[2] In severely failing human hearts (NYHA class IV), xamoterol, much like beta-blockers, has been shown to have no stimulatory effect on adenylyl cyclase.
| Parameter | Agonist | Species/Tissue | Value | Reference |
| Intrinsic Activity (Adenylyl Cyclase) | Xamoterol | Feline Ventricular Membranes | 0.1 - 0.2 (relative to (-)-norepinephrine) | Lemoine et al., 1989[2] |
| Maximal Functional Response (Heart Rate) | Xamoterol | Rat (in vivo and in vitro) | ~65% of Isoproterenol | Hall et al., 1990[2] |
| Maximal Functional Response (Heart Rate) | Xamoterol | Pithed Rat | ~71% of Isoproterenol | Ishibashi et al., 1991[1] |
| Adenylyl Cyclase Stimulation | Xamoterol | Severely Failing Human Ventricular Myocardium (NYHA Class IV) | No effect | Reiter et al., 1993 |
Experimental Protocols
Isolation and Culture of Neonatal Rat Ventricular Myocytes (NRVMs)
This protocol is a standard method for obtaining primary cardiomyocytes for in vitro studies.
Adenylyl Cyclase Activity Assay in Cardiac Membranes
This protocol, adapted from Lemoine et al. (1989), measures the enzymatic activity of adenylyl cyclase in response to xamoterol in a cell-free system.[2]
-
Membrane Preparation:
-
Homogenize ventricular tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, 1 mM EGTA, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in an appropriate buffer.
-
-
Adenylyl Cyclase Assay:
-
Incubate the cardiac membranes with a reaction mixture containing:
-
ATP (substrate)
-
An ATP-regenerating system (e.g., creatine phosphate and creatine kinase)
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
-
GTP (for G-protein activation)
-
Varying concentrations of xamoterol or other test compounds.
-
-
Incubate at 37°C for a defined period (e.g., 10-15 minutes).
-
Terminate the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
-
cAMP Quantification:
-
Quantify the amount of cAMP produced using a suitable method, such as a competitive protein binding assay or an enzyme-linked immunosorbent assay (ELISA).
-
cAMP Accumulation Assay in Intact Cardiomyocytes
This protocol measures the net accumulation of intracellular cAMP in cultured cardiomyocytes following stimulation with xamoterol.
-
Cell Culture and Treatment:
-
Plate isolated cardiomyocytes in multi-well plates and culture until they form a confluent, beating monolayer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period to prevent cAMP breakdown.
-
Treat the cells with varying concentrations of xamoterol or other agonists for a specified time (e.g., 5-10 minutes) at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and lyse the cells using a lysis buffer (e.g., 0.1 M HCl or a detergent-based lysis reagent).
-
-
cAMP Measurement:
-
Determine the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA or radioimmunoassay).
-
Normalize the cAMP levels to the protein concentration of the cell lysate.
-
Conclusion
This compound's partial agonism at the β1-adrenergic receptor provides a nuanced modulation of cardiomyocyte cAMP production. This leads to a controlled increase in cardiac contractility and heart rate, avoiding the excessive stimulation associated with full agonists. The quantitative data and experimental protocols presented in this guide offer a foundational understanding for researchers in cardiovascular pharmacology. Further investigation into the dose-dependent effects of xamoterol on cAMP accumulation in intact, healthy, and diseased cardiomyocytes will provide deeper insights into its therapeutic potential and limitations.
References
- 1. The partial agonist activity of xamoterol (ICI 118,587) studied by heart rate response in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the effects of xamoterol and isoprenaline on rat cardiac beta-adrenoceptors: studies of function and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics of Xamoterol Hemifumarate in Rodent Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of xamoterol hemifumarate in rodent models. Xamoterol, a β1-adrenoceptor-selective partial agonist, has been investigated for its therapeutic potential, and understanding its absorption, distribution, metabolism, and excretion (ADME) in preclinical rodent models is crucial for drug development and translation to clinical applications. This document summarizes available quantitative data, details experimental methodologies from key studies, and provides visualizations of relevant processes.
Executive Summary
The pharmacokinetic profile of xamoterol in rodent models is characterized by incomplete oral absorption, with the primary route of elimination being renal. Metabolism occurs via conjugation of the parent compound, with notable interspecies variations. While comprehensive quantitative data in the public domain is limited, this guide consolidates the available information to provide a foundational understanding for researchers in the field.
Pharmacokinetic Parameters
Quantitative data on the pharmacokinetics of xamoterol in rodent models is sparse in readily available literature. However, a key study by Marten et al. (1984) provides a foundational understanding of its disposition.
Table 1: Summary of Xamoterol Pharmacokinetics in Rodent Models
| Parameter | Species | Route of Administration | Dose | Key Findings | Reference |
| Absorption | Mouse, Rat | Oral | Not Specified | Incomplete absorption.[1] | Marten et al., 1984[1] |
| Metabolism | Mouse, Rat | Oral & Intravenous | Not Specified | Primarily metabolized to phenolic glucuronide conjugates. Evidence of first-pass metabolism after oral administration. Some saturation of glucuronide conjugation was observed in rats at high doses.[1] | Marten et al., 1984[1] |
| Excretion | Mouse, Rat | Oral & Intravenous | Not Specified | Predominantly renal excretion of absorbed radioactivity, with most elimination occurring within 24 hours.[1] | Marten et al., 1984[1] |
| Plasma Concentration | Rat | Intravenous, Intraperitoneal, Oral | 10 mg/kg | Plasma concentrations were measured over time, showing route-dependent absorption and elimination profiles.[2] | Yi et al., 2017[2] |
Note: Specific quantitative values for Cmax, Tmax, AUC, and half-life from these studies are not detailed in the available abstracts.
A study by Yi et al. (2017) provides graphical data of xamoterol plasma concentrations in rats following a 10 mg/kg dose via intravenous (IV), intraperitoneal (IP), and oral (PO) routes. The graphical data indicates rapid absorption and elimination, with IV administration resulting in the highest initial plasma concentrations, followed by IP and then PO administration, which showed a lower and delayed peak concentration.[2]
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic evaluation of xamoterol in rodents are not fully described in the available literature. However, based on the abstract from Marten et al. (1984) and general practices for such studies, a representative methodology can be outlined.
Animal Models
-
Species: Mice (e.g., C57BL) and rats are the commonly reported rodent models used in xamoterol pharmacokinetic studies.[1]
Drug Administration
-
Formulation: this compound is typically administered as a solution or suspension. For radiolabeled studies, 14C-labeled xamoterol has been used.[1]
-
Routes of Administration:
-
Oral (PO): To assess oral absorption and bioavailability.
-
Intravenous (IV): As a reference for determining absolute bioavailability and understanding the disposition of the drug once in systemic circulation.
-
Sample Collection
-
Matrices: Blood (plasma or serum), urine, and feces are collected to determine the concentration of the parent drug and its metabolites.
-
Time Points: Serial blood samples are collected at various time points post-administration to characterize the plasma concentration-time profile. Urine and feces are typically collected over 24-hour intervals.
Analytical Methods
-
Quantification: The concentration of xamoterol and its metabolites in biological matrices is determined using validated analytical methods. The study by Marten et al. (1984) utilized radioimmunoassay and chromatography (thin-layer chromatography).[1] Modern approaches would likely involve High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) for enhanced sensitivity and specificity.
Metabolism and Excretion
The metabolism of xamoterol in rodents primarily involves conjugation of the parent molecule.
-
Metabolites: The main metabolite identified in animal models, including mice and rats, is the phenolic glucuronide of xamoterol.[1]
-
First-Pass Metabolism: Evidence suggests that xamoterol undergoes first-pass metabolism following oral administration, as indicated by a higher proportion of conjugated metabolites in the urine compared to intravenous administration.[1]
-
Excretion Pathway: The primary route of excretion for absorbed xamoterol and its metabolites is through the kidneys into the urine.[1] A significant portion of the administered dose is eliminated within the first 24 hours.[1]
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for a pharmacokinetic study of xamoterol in a rodent model.
Caption: A typical experimental workflow for a rodent pharmacokinetic study.
Xamoterol Metabolism Pathway in Rodents
This diagram depicts the primary metabolic pathway of xamoterol in rodent models.
Caption: Primary metabolic pathway of xamoterol in rodents.
Conclusion and Future Directions
The available data indicates that xamoterol exhibits incomplete oral absorption and is primarily cleared through renal excretion of its glucuronide conjugate in rodent models. However, a significant gap exists in the public domain regarding detailed quantitative pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, and volume of distribution) and comprehensive experimental protocols. Future research should aim to publish this detailed data to provide a more complete picture of xamoterol's pharmacokinetic profile in different rodent species and strains. Such information is essential for accurate dose selection in preclinical efficacy and toxicology studies and for the development of physiologically based pharmacokinetic (PBPK) models to better predict human pharmacokinetics.
References
Methodological & Application
Application Notes and Protocols for Xamoterol Hemifumarate in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Xamoterol hemifumarate is a selective β1-adrenoceptor partial agonist.[1] In cell culture experiments, it is a valuable tool for investigating the β1-adrenergic signaling pathway and its downstream effects. This document provides a detailed protocol for the dissolution of this compound and its application in cell culture experiments.
Chemical Properties and Storage
A summary of the key chemical properties and recommended storage conditions for this compound is provided in the table below.
| Property | Value |
| Molecular Weight | 397.43 g/mol |
| Formula | C₁₆H₂₅N₃O₅ · 0.5C₄H₄O₄ |
| Appearance | Crystalline solid |
| Solubility | - Up to 100 mM in DMSO- Up to 50 mM in water |
| Storage of Solid | Store at room temperature. |
| Storage of Solutions | - DMSO Stock: ≤ 1 month at -20°C; ≤ 6 months at -80°C- Aqueous Solutions: Prepare fresh for each use. |
Data sourced from multiple suppliers. Always refer to the batch-specific information on the Certificate of Analysis.
Experimental Protocols
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, you will need 3.97 mg of this compound (based on a molecular weight of 397.43 g/mol ).
-
Dissolving: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder. For a 10 mM solution, if you weighed 3.97 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly to ensure the compound is completely dissolved. If the compound does not dissolve readily, gentle warming in a 37°C water bath or brief sonication can be used.[2] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (≤ 1 month) or at -80°C for long-term storage (≤ 6 months).[2]
This protocol outlines the preparation of working solutions from the DMSO stock and their application to cultured cells. It is crucial to maintain a low final concentration of DMSO in the cell culture medium to prevent cytotoxicity, typically below 0.5%, and ideally below 0.1%.[3]
Materials:
-
10 mM this compound in DMSO (prepared as above)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile tubes for dilution
-
Cultured cells in appropriate vessels (e.g., 96-well plates, 6-well plates)
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the 10 mM this compound DMSO stock solution from the freezer and allow it to thaw at room temperature.
-
Serial Dilution (Recommended): To avoid precipitation of the compound in the aqueous cell culture medium, it is recommended to perform a serial dilution.
-
Prepare an intermediate dilution of the stock solution in pre-warmed complete cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, you can first make a 1:100 dilution in media (e.g., 2 µL of 10 mM stock into 198 µL of media to get a 100 µM intermediate solution), followed by a 1:10 dilution of the intermediate solution into the final volume of media for your experiment.
-
When diluting, add the DMSO stock solution dropwise to the pre-warmed medium while gently vortexing or swirling to ensure rapid and thorough mixing.[3] This helps to prevent localized high concentrations of the compound that are prone to precipitation.
-
-
Final Dilution and Treatment: Add the appropriate volume of the final working solution to your cell culture vessels to achieve the desired experimental concentrations.
-
Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, but without the compound itself. This allows for the differentiation of the effects of the compound from any potential effects of the solvent.
-
Incubation: Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Data Presentation
Table 1: Quantitative Data for this compound
| Parameter | Value | Cell Type/System |
| Max Solubility in DMSO | 100 mM | N/A |
| Max Solubility in Water | 50 mM | N/A |
| pA₂ at β1-adrenoceptors | 7.4 - 7.8 | In vitro cardiac and smooth muscle preps. |
| pA₂ at β2-adrenoceptors | 5.2 - 6.2 | In vitro cardiac and smooth muscle preps. |
| Typical Working Concentration Range | Nanomolar to low micromolar (nM - µM) | Varies by cell type and assay |
The optimal working concentration should be determined empirically for each specific cell line and experimental setup.
Visualization of Pathways and Workflows
Caption: Workflow for preparing this compound solutions.
Caption: Simplified β1-adrenergic receptor signaling cascade.
References
Application Notes and Protocols: Xamoterol Hemifumarate Dose-Response Studies in Isolated Rodent Atria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dose-response effects of Xamoterol hemifumarate on isolated rodent atria. The information is intended to guide researchers in designing and conducting experiments to evaluate the pharmacological properties of this β1-adrenoceptor partial agonist.
Introduction
Xamoterol is a selective β1-adrenoceptor partial agonist with intrinsic sympathomimetic activity (ISA).[1] This means it can weakly activate β1-adrenergic receptors, leading to modest increases in heart rate and contractility, while also acting as an antagonist in the presence of high levels of catecholamines.[2] These properties make it a subject of interest in cardiovascular research. Studies on isolated rodent atria are crucial for characterizing its chronotropic (heart rate) and inotropic (force of contraction) effects in a controlled ex vivo environment.
Data Presentation: Dose-Response of Xamoterol in Isolated Rodent Atria
The following tables summarize the quantitative data on the effects of Xamoterol in isolated atria from rats and guinea pigs.
Table 1: Chronotropic Effects of Xamoterol on Isolated Rodent Atria
| Species | Preparation | Parameter | Value | Comparator | Reference |
| Rat (Pithed) | Whole Animal | ED50 (Heart Rate) | 5 µg/kg | - | [3] |
| Rat (Pithed) | Whole Animal | Emax (Heart Rate) | ~71% of Isoproterenol's max effect | Isoproterenol | [4] |
| Guinea Pig | Spontaneously Beating Right Atria | Intrinsic Activity (α) | 0.57 ± 0.08 | Isoproterenol (α=1) | [5] |
| Guinea Pig | Spontaneously Beating Right Atria | pD2 | 7.41 ± 0.14 | - | [5] |
| Guinea Pig | Spontaneously Beating Right Atria | Emax (Chronotropic) | ~35% of Isoproterenol's max effect | Isoproterenol | [6] |
| Rat, Guinea Pig, Cat | Atria | Intrinsic Activity | < 0.55 | Isoproterenol (=1) | [7][8] |
Table 2: Inotropic Effects of Xamoterol on Isolated Rodent Atria
| Species | Preparation | Parameter | Value | Comparator | Reference |
| Guinea Pig | Electrically Driven Left Atria | Intrinsic Activity (α) | 0.51 ± 0.06 | Isoproterenol (α=1) | [5] |
| Guinea Pig | Electrically Driven Left Atria | pD2 | 7.41 ± 0.14 | - | [5] |
| Guinea Pig | Papillary Muscle | Emax (Inotropic) | ~33% of Isoproterenol's max effect | Isoproterenol | [6] |
| Guinea Pig | Left Atrial & Right Ventricular Strips | Inotropic Effect | Absent | - | [7][8] |
Experimental Protocols
Preparation of Isolated Spontaneously Beating Rodent Atria
This protocol is designed to isolate the right atrium for the assessment of chronotropic effects.
Materials:
-
Rodent (rat or guinea pig)
-
Krebs-Henseleit Buffer (KHB), composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1
-
Carbogen gas (95% O2, 5% CO2)
-
Dissection tools (scissors, forceps)
-
Organ bath system with force transducer and temperature control
Procedure:
-
Animal Euthanasia and Heart Excision: Euthanize the rodent according to approved institutional guidelines. Quickly open the thoracic cavity and excise the heart.
-
Atria Dissection: Place the heart in a petri dish containing cold, oxygenated KHB. Carefully dissect the right atrium from the ventricles.
-
Mounting in Organ Bath: Suspend the isolated atrium in a temperature-controlled organ bath (37°C) containing KHB continuously bubbled with carbogen. One end of the atrium is attached to a fixed hook, and the other end is connected to an isometric force transducer.
-
Equilibration: Allow the preparation to equilibrate for at least 30-60 minutes, with regular washing with fresh KHB, until a stable spontaneous beating rate is achieved.
-
Drug Administration: Prepare a stock solution of this compound. Add cumulative concentrations of Xamoterol to the organ bath at regular intervals, allowing the response to stabilize at each concentration.
-
Data Acquisition: Record the atrial beating rate (chronotropic effect) continuously throughout the experiment.
Preparation of Isolated Electrically Paced Rodent Atria
This protocol is for isolating the left atrium to measure inotropic effects, eliminating the influence of spontaneous heart rate changes.
Materials:
-
Same as for spontaneously beating atria preparation.
-
Field stimulator with platinum electrodes.
Procedure:
-
Animal Euthanasia and Heart Excision: Follow the same procedure as for the spontaneously beating atria.
-
Atria Dissection: Isolate the left atrium.
-
Mounting and Stimulation: Mount the left atrial strip in the organ bath as described previously. Place platinum electrodes on either side of the tissue. Stimulate the atrium at a constant frequency (e.g., 1-2 Hz) with a voltage slightly above the threshold required to elicit a maximal contractile response.
-
Equilibration: Allow the preparation to equilibrate under continuous stimulation until a stable baseline contractile force is achieved.
-
Drug Administration: Administer cumulative concentrations of this compound as described above.
-
Data Acquisition: Record the force of contraction (inotropic effect) at each drug concentration.
Visualizations
Signaling Pathway of Xamoterol at the β1-Adrenergic Receptor
Caption: Xamoterol activates the β1-adrenergic receptor signaling cascade.
Experimental Workflow for Isolated Atria Studies
Caption: Workflow for dose-response studies in isolated rodent atria.
References
- 1. Xamoterol - Wikipedia [en.wikipedia.org]
- 2. Xamoterol. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cardiovascular pharmacology of xamoterol, cicloprolol, prenalterol and pindolol in the anaesthetised dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The partial agonist activity of xamoterol (ICI 118,587) studied by heart rate response in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological analysis of the cardiac actions of xamoterol, a beta adrenoceptor antagonist with partial agonistic activity, in guinea pig heart: evidence for involvement of adenylate cyclase system in its cardiac stimulant actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The in vitro pharmacology of xamoterol (ICI 118,587) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The in vitro pharmacology of xamoterol (ICI 118,587) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Xamoterol Hemifumarate in Langendorff Perfused Heart Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xamoterol hemifumarate is a selective β1-adrenoceptor partial agonist.[1] Its unique pharmacological profile allows it to act as a cardiac stimulant at rest while functioning as a β-blocker during periods of high sympathetic activity.[1][2] This dual activity makes it a subject of interest in cardiovascular research, particularly in understanding myocardial function and pharmacology. The Langendorff isolated perfused heart model is a powerful ex vivo technique that allows for the study of cardiac contractile and electrical function without the confounding influences of the nervous and endocrine systems.[3] This document provides detailed application notes and protocols for utilizing this compound in Langendorff perfused heart models, aimed at researchers in pharmacology and drug development.
Mechanism of Action
Xamoterol selectively binds to β1-adrenoceptors, which are predominantly found in cardiac tissue. As a partial agonist, it elicits a submaximal response compared to full agonists like isoproterenol.[4] Upon binding, Xamoterol activates the G-protein coupled β1-adrenoceptor, leading to the stimulation of adenylate cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates key proteins involved in cardiac muscle contraction, such as L-type calcium channels and phospholamban. This signaling cascade results in a moderate increase in myocardial contractility and heart rate.[4] Due to its partial agonist nature, Xamoterol also competitively inhibits the binding of endogenous catecholamines like norepinephrine and epinephrine, thereby protecting the heart from excessive stimulation under conditions of high sympathetic tone.[4]
Data Presentation
The following tables summarize the quantitative effects of Xamoterol observed in various experimental settings. It is important to note that data from human studies are provided for context, while the in vitro data is more directly applicable to Langendorff perfusion experiments.
Table 1: Hemodynamic Effects of Intravenous Xamoterol in Human Subjects
| Parameter | Baseline (Mean ± SEM) | Post-Xamoterol (0.2 mg/kg IV) (Mean ± SEM) | Percentage Change | Reference |
| Heart Rate (beats/min) | 78 ± 3 | 74 ± 2 | -5.1% | [4] |
| Cardiac Index (L/min/m²) | 2.51 ± 0.15 | 2.80 ± 0.14 | +11.6% | [4] |
| Stroke Volume (mL/beat) | 62 ± 4 | 75 ± 5 | +21.0% | [4] |
| Systolic Blood Pressure (mmHg) | 119 ± 3 | 138 ± 5 | +16.0% | [5] |
| Cardiac Output (L/min) | 4.8 ± 0.4 | 6.6 ± 0.6 | +37.5% | [5] |
Note: This data is from clinical studies and serves as a reference for the expected physiological responses.
Table 2: In Vitro Effects of Xamoterol on Cardiac Preparations
| Preparation | Parameter | Xamoterol Concentration | Observed Effect | Reference |
| Guinea-pig atria | Chronotropic effect | Not specified | Weak positive chronotropic effect | [6] |
| Rat atria | Chronotropic effect | Not specified | Weak positive chronotropic effect | [6] |
| Cat atria | Chronotropic effect | Not specified | Weak positive chronotropic effect | [6] |
| Cat driven left atria | Inotropic effect | Not specified | Positive inotropic effect | [6] |
| Guinea-pig left atrial strip | Inotropic effect | Not specified | Absent | [6] |
| Guinea-pig right ventricular strip | Inotropic effect | Not specified | Absent | [6] |
| Failing human papillary muscle | Inotropic effect | 0.1 µM - 100 µM | Negative inotropic effect | [4] |
Note: The effects of Xamoterol can be species- and tissue-dependent. The negative inotropic effect in failing human myocardium highlights the compound's antagonist properties under conditions of high adrenergic stress.
Experimental Protocols
The following protocols are synthesized from general Langendorff perfusion methodologies and specific findings related to Xamoterol.
Protocol 1: Langendorff Perfusion of a Rodent (Rat/Guinea Pig) Heart
1. Preparation of Perfusion Buffer (Krebs-Henseleit Solution)
-
Composition (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.
-
Bubble the solution with 95% O₂ / 5% CO₂ for at least 20 minutes before use to ensure adequate oxygenation and a pH of ~7.4.
-
Maintain the buffer temperature at 37°C in a water-jacketed reservoir.
2. Animal Preparation and Heart Excision
-
Anesthetize the animal (e.g., rat or guinea pig) with an appropriate anesthetic (e.g., sodium pentobarbital, 60 mg/kg, i.p.).
-
Administer heparin (e.g., 100 IU, i.p.) to prevent blood clotting.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and immediately place it in ice-cold Krebs-Henseleit solution to arrest contractions and protect from ischemia.
3. Cannulation and Perfusion Setup
-
Identify the aorta and carefully cannulate it with a Langendorff cannula.
-
Secure the aorta to the cannula with a surgical suture.
-
Transfer the cannulated heart to the Langendorff apparatus and initiate retrograde perfusion with the oxygenated Krebs-Henseleit buffer at a constant pressure (typically 60-80 mmHg) or constant flow (typically 10-15 mL/min for a rat heart).
-
Ensure there are no air bubbles in the perfusion line.
-
Insert a fluid-filled balloon, connected to a pressure transducer, into the left ventricle via the left atrium to measure isovolumetric pressure. Inflate the balloon to achieve a stable end-diastolic pressure of 4-8 mmHg.
-
Place electrodes on the surface of the right atrium and left ventricle to record an electrocardiogram (ECG).
4. Stabilization and Data Acquisition
-
Allow the heart to stabilize for a period of 20-30 minutes. During this time, ensure that heart rate, left ventricular developed pressure (LVDP), and coronary flow are stable.
-
Continuously record LVDP, heart rate, coronary flow, and ECG throughout the experiment using a data acquisition system.
5. Administration of this compound
-
Prepare a stock solution of this compound in distilled water or the perfusion buffer.
-
Introduce Xamoterol into the perfusion line via a side-port injection or by switching to a perfusion buffer containing the desired concentration of the drug.
-
Dose-Response Protocol:
-
Begin with a low concentration (e.g., 10⁻⁹ M) and incrementally increase the concentration (e.g., 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M, 10⁻⁵ M).
-
Allow the heart to stabilize for 10-15 minutes at each concentration before recording the steady-state response.
-
A washout period with drug-free buffer can be included between concentrations if desired.
-
6. Data Analysis
-
Calculate the following parameters:
-
Heart Rate (beats/min)
-
Left Ventricular Developed Pressure (LVDP = Peak Systolic Pressure - End-Diastolic Pressure)
-
Maximal rate of pressure development (+dP/dt_max)
-
Maximal rate of pressure decay (-dP/dt_max)
-
Coronary Flow (mL/min)
-
-
Express the effects of Xamoterol as a percentage change from the baseline values recorded before drug administration.
-
Construct dose-response curves to determine the EC₅₀ of Xamoterol for each parameter.
Visualizations
Signaling Pathway of Xamoterol in Cardiac Myocytes
Caption: Xamoterol's intracellular signaling cascade.
Experimental Workflow for Xamoterol Administration in a Langendorff System
Caption: Dose-response experimental workflow.
Conclusion
The use of this compound in Langendorff perfused heart models provides a valuable tool for investigating its direct effects on myocardial function. By following the detailed protocols and utilizing the provided data and visualizations, researchers can effectively design and execute experiments to further elucidate the cardiovascular properties of this β1-adrenoceptor partial agonist. Careful consideration of species differences and experimental conditions is crucial for the successful application and interpretation of results.
References
- 1. Xamoterol. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a guinea pig Langendorff heart model for assessing potential cardiovascular liability of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta, partial agonists to treat heart failure: effects of xamoterol upon cardiac function and clinical status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of xamoterol in failing human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cardiovascular effects of xamoterol, a beta 1-adrenoceptor partial agonist, in healthy volunteers at rest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The in vitro pharmacology of xamoterol (ICI 118,587) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Assays for Measuring Xamoterol Hemifumarate's Effect on Cardiomyocyte Contractility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xamoterol hemifumarate is a selective β1-adrenoceptor partial agonist. Its unique pharmacological profile allows it to act as a cardiac stimulant at rest while functioning as a blocker during periods of high sympathetic activity. This dual activity has generated interest in its therapeutic potential for conditions such as heart failure. Accurate in vitro assessment of its effects on cardiomyocyte contractility is crucial for understanding its mechanism of action and for preclinical drug development. These application notes provide detailed protocols for various in vitro assays to measure the impact of this compound on the contractility of isolated cardiomyocytes.
Mechanism of Action and Signaling Pathway
Xamoterol functions as a partial agonist at the β1-adrenergic receptors predominantly found on the surface of cardiomyocytes.[1] Unlike full agonists that elicit a maximal biological response, Xamoterol produces a submaximal response, even at full receptor occupancy.[1] This allows for a more controlled modulation of heart function.[1]
Upon binding to β1-adrenoceptors, Xamoterol initiates an intracellular signaling cascade. This process involves the activation of a stimulatory G-protein (Gs), which in turn stimulates the enzyme adenylyl cyclase.[1] Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1] PKA then phosphorylates several key proteins within the cardiomyocyte that are involved in contractility, including L-type calcium channels and phospholamban, ultimately leading to an increase in intracellular calcium and enhanced myocardial contractility.[1]
Below is a diagram illustrating the signaling pathway of Xamoterol in cardiomyocytes.
Caption: Xamoterol's signaling cascade in cardiomyocytes.
Experimental Protocols
The following protocols outline various in vitro methods to assess the effect of this compound on cardiomyocyte contractility. It is recommended to use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) for their clinical relevance.
Video-Based Cardiomyocyte Contractility Assay
This assay measures the physical shortening of cardiomyocytes in response to treatment.
Materials:
-
hiPSC-derived cardiomyocytes
-
Culture medium
-
This compound stock solution
-
Microscope with a high-speed camera
-
Image analysis software
Protocol:
-
Plate hiPSC-CMs on a suitable culture dish and allow them to form a spontaneously beating syncytium.
-
Prepare a range of this compound dilutions in culture medium (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM).
-
Acquire baseline video recordings of contracting cardiomyocytes before adding the drug.
-
Add the different concentrations of this compound to the cells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Record videos of cardiomyocyte contractions at each concentration.
-
Analyze the videos to quantify parameters such as:
-
Percentage of cell shortening
-
Contraction and relaxation velocity
-
Beat rate
-
Experimental Workflow:
Caption: Workflow for video-based contractility assay.
Impedance-Based Cardiomyocyte Contractility Assay
This method measures changes in electrical impedance caused by the contraction and relaxation of cardiomyocytes.
Materials:
-
hiPSC-derived cardiomyocytes
-
Impedance measurement system with specialized culture plates
-
Culture medium
-
This compound stock solution
Protocol:
-
Seed hiPSC-CMs onto the microelectrode-coated surface of the impedance plates.
-
Allow the cells to form a confluent, beating monolayer.
-
Record baseline impedance measurements.
-
Introduce various concentrations of this compound to the wells.
-
Continuously monitor the impedance changes over a set period.
-
Analyze the data to determine:
-
Beat amplitude (related to the force of contraction)
-
Beat rate
-
Beating regularity
-
Traction Force Microscopy (TFM)
TFM directly measures the contractile forces exerted by cardiomyocytes on their substrate.
Materials:
-
hiPSC-derived cardiomyocytes
-
Polyacrylamide gels embedded with fluorescent beads
-
This compound stock solution
-
Fluorescence microscope
-
TFM analysis software
Protocol:
-
Culture hiPSC-CMs on the surface of the prepared polyacrylamide gels.
-
Acquire baseline images of the fluorescent beads underneath the contracting cells.
-
Treat the cells with different concentrations of this compound.
-
Acquire images of the bead displacement during cardiomyocyte contraction.
-
Use the TFM software to calculate the traction forces generated by the cells.
Calcium Transient Measurement
This assay measures the intracellular calcium fluctuations that are critical for cardiomyocyte contraction.
Materials:
-
hiPSC-derived cardiomyocytes
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Fluorescence microscopy system
-
This compound stock solution
Protocol:
-
Load the cultured hiPSC-CMs with the calcium-sensitive dye.
-
Record baseline calcium transients.
-
Apply different concentrations of this compound.
-
Record the changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration.
-
Analyze the data to determine:
-
Amplitude of the calcium transient
-
Rise and decay kinetics of the transient
-
Data Presentation
Quantitative data from the described assays should be summarized in tables for clear comparison. Below are example tables with hypothetical data to illustrate the expected outcomes.
Table 1: Effect of this compound on Cardiomyocyte Contractility (Video-Based Assay)
| Xamoterol (µM) | Cell Shortening (%) | Contraction Velocity (µm/s) | Relaxation Velocity (µm/s) | Beat Rate (beats/min) |
| 0 (Control) | 5.2 ± 0.5 | 15.3 ± 1.2 | 12.1 ± 1.0 | 45 ± 4 |
| 0.1 | 6.8 ± 0.6 | 18.9 ± 1.5 | 15.4 ± 1.3 | 52 ± 5 |
| 1 | 8.5 ± 0.7 | 22.1 ± 1.8 | 18.2 ± 1.6 | 58 ± 6 |
| 10 | 7.1 ± 0.6 | 19.5 ± 1.6 | 16.0 ± 1.4 | 54 ± 5 |
Table 2: Effect of this compound on Cardiomyocyte Contractile Force (Traction Force Microscopy)
| Xamoterol (µM) | Peak Traction Force (nN) |
| 0 (Control) | 25.4 ± 3.1 |
| 0.1 | 32.8 ± 3.9 |
| 1 | 41.2 ± 4.5 |
| 10 | 35.1 ± 4.2 |
Table 3: Effect of this compound on Intracellular Calcium Transients
| Xamoterol (µM) | Ca2+ Transient Amplitude (F/F0) |
| 0 (Control) | 1.5 ± 0.2 |
| 0.1 | 1.9 ± 0.3 |
| 1 | 2.4 ± 0.4 |
| 10 | 2.0 ± 0.3 |
Note: The data presented in these tables are for illustrative purposes only and may not represent actual experimental results.
Conclusion
The in vitro assays described in these application notes provide a robust framework for characterizing the effects of this compound on cardiomyocyte contractility. By employing a combination of these techniques, researchers can gain a comprehensive understanding of the drug's inotropic properties, dose-response relationship, and underlying cellular mechanisms. This information is invaluable for the continued development and evaluation of Xamoterol and other cardiac modulators.
References
Application Notes and Protocols for In Vivo Administration of Xamoterol Hemifumarate in Rat Heart Failure Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xamoterol is a selective β1-adrenoceptor partial agonist.[1][2] Its mechanism of action involves modulating the sympathetic control of the heart.[1] At low levels of sympathetic activity, it acts as an agonist, providing a modest increase in heart rate and contractility. Conversely, during high sympathetic activity, it acts as an antagonist, protecting the heart from excessive stimulation.[2][3] This dual activity has made it a subject of interest in the treatment of heart failure.[1][2] In patients with mild to moderate heart failure, Xamoterol has been shown to improve both systolic and diastolic function, leading to enhanced exercise capacity and symptomatic relief.[1]
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of Xamoterol hemifumarate in rat models of heart failure. The following sections detail the methodologies for inducing heart failure in rats, protocols for the administration of Xamoterol, and expected outcomes based on available data.
Data Presentation
While specific quantitative data from preclinical studies on Xamoterol in rat heart failure models is limited in publicly available literature, the following tables summarize the expected effects on key cardiac parameters based on clinical and animal studies. These tables are intended to serve as a guide for expected outcomes.
Table 1: Expected Hemodynamic Effects of Xamoterol in a Rat Model of Heart Failure
| Parameter | Expected Change with Xamoterol | Rationale/Supporting Evidence |
| Heart Rate (HR) | Variable: Increase at rest, decrease during high sympathetic stimulation | Acts as an agonist at low sympathetic tone and an antagonist at high sympathetic tone.[2][3] |
| Blood Pressure (BP) | Minimal to no significant change | Clinical studies have shown minimal effects on blood pressure. |
| Left Ventricular Ejection Fraction (LVEF) | Increase | Improves systolic function.[1] |
| Fractional Shortening (FS) | Increase | Improves myocardial contractility. |
| Cardiac Output (CO) | Increase | A result of improved contractility and stroke volume. |
| Left Ventricular End-Diastolic Pressure (LVEDP) | Decrease | Improves diastolic function and relaxation. |
Table 2: Dosing Considerations for this compound in Animal Models
| Species | Route of Administration | Dosage | Study Context | Reference |
| Rat (pithed) | Intravenous infusion | 100 ng/(kg·min) | Study of heart rate response | |
| Dog | Intravenous | 350 µg/kg | Study of hemodynamic effects | |
| Human | Oral | 200 mg twice daily | Clinical trials for heart failure | [1] |
Note: Direct translation of dosages between species is not recommended. The provided data should be used as a starting point for dose-finding studies in rats.
Experimental Protocols
Induction of Heart Failure in Rats: Myocardial Infarction via Coronary Artery Ligation
A common and effective method for inducing heart failure in rats is through the permanent ligation of the left anterior descending (LAD) coronary artery, which leads to myocardial infarction and subsequent cardiac remodeling.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthesia: Ketamine (80-100 mg/kg) and Xylazine (5-10 mg/kg) intraperitoneally, or Isoflurane
-
Rodent ventilator
-
Surgical instruments (forceps, scissors, needle holder)
-
6-0 silk suture
-
ECG monitoring system
-
Warming pad
Procedure:
-
Anesthesia and Ventilation: Anesthetize the rat and place it in a supine position on a warming pad to maintain body temperature. Intubate the rat and connect it to a rodent ventilator.
-
Thoracotomy: Make a left thoracotomy incision at the fourth intercostal space to expose the heart.
-
LAD Ligation: Gently retract the pericardium to visualize the LAD. Pass a 6-0 silk suture under the LAD, approximately 2-3 mm from its origin.
-
Coronary Occlusion: Ligate the LAD firmly. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the anterior ventricular wall and by ST-segment elevation on the ECG.
-
Closure: Close the chest wall in layers.
-
Post-operative Care: Administer analgesics and monitor the animal closely during recovery. Allow 3-4 weeks for the development of chronic heart failure, which can be confirmed by echocardiography (e.g., LVEF < 40%).
Protocol for Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, distilled water)
-
Administration equipment (e.g., oral gavage needles, subcutaneous needles, osmotic minipumps)
Dose Selection:
-
Due to the lack of established doses for Xamoterol in rat heart failure models, a pilot dose-finding study is strongly recommended.
-
Based on available data from other animal models, a starting dose range for intravenous administration could be extrapolated and adapted for other routes. For oral administration, bioavailability must be considered.
Administration Routes:
-
Oral Gavage: Dissolve this compound in a suitable vehicle. Administer once or twice daily using a gavage needle. This method allows for precise dosing but can be stressful for the animals with repeated administration.
-
Subcutaneous Injection: Dissolve the compound in sterile saline. Administer via subcutaneous injection. This is a less stressful alternative to oral gavage for repeated dosing.
-
Osmotic Minipumps: For continuous administration over a prolonged period, osmotic minipumps can be implanted subcutaneously. This method ensures consistent plasma drug levels.
Example Protocol (4-week treatment study):
-
Heart Failure Induction: Induce heart failure in a cohort of rats using the LAD ligation protocol described above.
-
Baseline Assessment: After 4 weeks, perform baseline echocardiography to confirm the development of heart failure and randomize animals into treatment and vehicle control groups.
-
Xamoterol Administration:
-
Treatment Group: Administer this compound at the predetermined optimal dose and route.
-
Control Group: Administer the vehicle using the same route and frequency.
-
-
Monitoring: Monitor the animals daily for any signs of distress.
-
Functional Assessment: Perform echocardiography weekly or bi-weekly to assess cardiac function (LVEF, FS, etc.).
-
Terminal Procedures: At the end of the treatment period, perform terminal hemodynamic measurements and collect heart tissue for histological and molecular analysis.
Visualization of Signaling Pathways and Workflows
Signaling Pathway of Xamoterol in Cardiomyocytes
Caption: Xamoterol's β1-adrenoceptor signaling pathway.
Experimental Workflow for In Vivo Heart Failure Studies in Rats
Caption: Workflow for Xamoterol studies in rat heart failure.
References
- 1. Comparison of the effects of xamoterol and isoprenaline on rat cardiac beta-adrenoceptors: studies of function and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The partial agonist activity of xamoterol (ICI 118,587) studied by heart rate response in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term studies with xamoterol in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
Xamoterol Hemifumarate: A Pharmacological Tool for Interrogating β1-Adrenergic Receptor Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Xamoterol hemifumarate is a selective partial agonist for the β1-adrenergic receptor (β1-AR). Its unique pharmacological profile, characterized by approximately 50% intrinsic sympathomimetic activity, makes it an invaluable tool for the nuanced study of β1-AR signaling pathways. Unlike full agonists that elicit a maximal response, xamoterol can stimulate the receptor to a submaximal level, providing a model to investigate graded physiological and cellular responses. Furthermore, in the presence of high concentrations of full agonists like norepinephrine, xamoterol can act as a competitive antagonist, offering a dynamic tool to probe receptor function under varying levels of sympathetic tone.
These application notes provide a comprehensive overview of xamoterol's pharmacological properties and detailed protocols for its use in key in vitro assays, enabling researchers to effectively leverage this compound in their studies of β1-adrenergic receptor biology and drug discovery.
Data Presentation
The following tables summarize the quantitative pharmacological data for xamoterol at the β1- and β2-adrenergic receptors, compiled from various in vitro studies.
Table 1: Xamoterol Binding Affinity Data
| Parameter | Receptor | Species/Tissue | Value | Reference |
| pKD | β1-AR | Guinea-pig left atrium | 7.25 | [1] |
| pKD | β2-AR | Guinea-pig uterus | 5.24 | [1] |
| pA2 | β1-AR | Various | 7.4 - 7.8 | [1][2] |
| pA2 | β2-AR | Various | 5.2 - 6.2 | [1][2] |
Table 2: Xamoterol Functional Data
| Parameter | Assay/Tissue | Species | Value | Reference |
| EC50 (cAMP generation) | Neonatal rat cardiomyocyte cultures | Rat | 80 nM | [3] |
| EC50 (contraction) | Isolated rat right atria | Rat | 4.67 nM | [3] |
| Intrinsic Activity (vs. Isoprenaline) | Guinea-pig, rat, and cat atria (chronotropic effect) | Guinea-pig, Rat, Cat | < 0.55 | [1] |
Signaling Pathways and Experimental Workflows
β1-Adrenergic Receptor Signaling Pathway
Xamoterol, as a partial agonist, binds to the β1-adrenergic receptor, which is primarily coupled to the stimulatory G protein (Gs). This interaction catalyzes the exchange of GDP for GTP on the α-subunit of Gs (Gαs), leading to its dissociation from the βγ-subunits. The activated Gαs then stimulates adenylyl cyclase, an enzyme that converts ATP into the second messenger cyclic AMP (cAMP). Elevated cAMP levels subsequently activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to a cellular response, such as increased heart rate and contractility in cardiomyocytes.
Figure 1: β1-Adrenergic Receptor Signaling Pathway Activated by Xamoterol.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for β1-Adrenergic Receptors
This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of xamoterol for the β1-adrenergic receptor using a radiolabeled antagonist.
Workflow:
Figure 2: Experimental Workflow for a Radioligand Binding Assay.
Materials:
-
Cell membranes or tissue homogenates expressing β1-adrenergic receptors.
-
Radioligand: e.g., [³H]CGP-12177 (a β1/β2-AR antagonist).
-
This compound stock solution.
-
Non-specific binding control: A high concentration of a non-radiolabeled β-adrenergic antagonist (e.g., 10 µM propranolol).
-
Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Vacuum filtration manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membranes, radioligand, and assay buffer.
-
Non-specific Binding: Membranes, radioligand, and non-specific binding control.
-
Competition: Membranes, radioligand, and serial dilutions of xamoterol.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of xamoterol to generate a competition curve.
-
Determine the IC50 value (the concentration of xamoterol that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional cAMP Assay
This protocol describes how to measure the ability of xamoterol to stimulate the production of cyclic AMP (cAMP) in whole cells, thereby determining its potency (EC50) and efficacy.
Workflow:
Figure 3: Experimental Workflow for a Functional cAMP Assay.
Materials:
-
A cell line endogenously or recombinantly expressing the β1-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).
-
Cell culture medium and supplements.
-
This compound stock solution.
-
Full agonist control: e.g., Isoprenaline.
-
Phosphodiesterase (PDE) inhibitor: e.g., IBMX, to prevent cAMP degradation.
-
Stimulation buffer.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture: Seed the cells in a 96- or 384-well plate and grow to the desired confluency.
-
Cell Stimulation:
-
Wash the cells with stimulation buffer.
-
Add stimulation buffer containing a PDE inhibitor and incubate for a short period.
-
Add serial dilutions of xamoterol or the full agonist control to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP detection assay by adding the kit reagents. This typically involves a competitive immunoassay format.
-
-
Measurement: Read the plate using a plate reader at the appropriate wavelength(s) for the chosen assay technology.
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw data from the cell-based assay to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log concentration of xamoterol to create a dose-response curve.
-
Determine the EC50 (the concentration of xamoterol that produces 50% of its maximal response) and the Emax (the maximum response) from the curve.
-
The intrinsic activity can be calculated as (Emax of xamoterol / Emax of the full agonist) x 100%.
-
Conclusion
This compound serves as a critical pharmacological agent for the detailed investigation of β1-adrenergic receptor signaling. Its partial agonist nature allows for the study of graded receptor activation and its interplay with full agonists. The protocols provided herein offer a framework for characterizing the binding and functional properties of xamoterol and other ligands targeting the β1-AR, thereby facilitating a deeper understanding of its physiological roles and its potential as a therapeutic target.
References
Application Notes and Protocols: Measuring the Effects of Xamoterol Hemifumarate on Diastolic Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xamoterol hemifumarate is a selective β1-adrenoceptor partial agonist.[1][2] Its unique pharmacological profile, exhibiting agonist activity at low levels of sympathetic tone and antagonist activity at higher levels, makes it a compound of interest for modulating cardiac function.[3] These application notes provide detailed protocols for assessing the effects of this compound on left ventricular (LV) diastolic function, a critical aspect of cardiac performance that is often impaired in various cardiovascular diseases. Diastolic dysfunction refers to the heart's inability to relax and fill efficiently, leading to increased filling pressures.[4][5][6][7] Xamoterol has been shown to improve both systolic and diastolic function in patients with heart failure.[2][8][9]
This document outlines three key experimental approaches to quantify the effects of Xamoterol on diastolic function: non-invasive echocardiography, invasive hemodynamic assessment via cardiac catheterization, and ex vivo isolated heart preparations.
Mechanism of Action: Xamoterol and Diastolic Function
Xamoterol's effects on diastolic function are primarily mediated through its partial agonism at the β1-adrenergic receptor in cardiomyocytes. Stimulation of this receptor activates a downstream signaling cascade that enhances myocardial relaxation (lusitropy).
β1-Adrenergic Signaling Pathway in Cardiomyocytes
Caption: β1-Adrenergic signaling pathway activated by Xamoterol.
Data Presentation
The following tables summarize quantitative data on the effects of this compound on key parameters of diastolic function, derived from preclinical and clinical studies.
Table 1: Hemodynamic Effects of Xamoterol on Diastolic Function
| Parameter | Baseline (Mean ± SD) | After Xamoterol (Mean ± SD) | Percentage Change | Reference |
| Left Ventricular End-Diastolic Pressure (LVEDP) | 21.4 ± 8.2 mmHg | 15.8 ± 7.7 mmHg | ↓ 26.2% | [10] |
| Left Ventricular End-Diastolic Pressure (LVEDP) | 24 ± 5 mmHg | 15 ± 5 mmHg | ↓ 37.5% | [11] |
| Rate of Isovolumic Pressure Decrease (-dP/dt) | - | - | ↑ 12% | [10] |
| Pulmonary Capillary Wedge Pressure (at rest) | - | - | ↓ 39% | |
| Pulmonary Capillary Wedge Pressure (exercise) | - | - | ↓ 11% |
Table 2: Echocardiographic and Other Functional Effects of Xamoterol on Diastolic Function
| Parameter | Baseline (Mean ± SD) | After Xamoterol (Mean ± SD) | Observation | Reference |
| Doppler Echocardiographic Measurements | Not specified | Not specified | No significant changes observed in a study on hypertrophic cardiomyopathy. | [10] |
| Mean Early Diastolic Filling Rate (Right Ventricle) | 1.00 EDV/s | 1.20 EDV/s | ↑ 20% |
Note: Specific quantitative data for the effects of Xamoterol on standard echocardiographic parameters of left ventricular diastolic function (e.g., E/A ratio, E/e', deceleration time) are limited in the published literature. The expected physiological effects of a β1-agonist would be an improvement in myocardial relaxation, which may manifest as an increase in the E/A ratio (in cases of impaired relaxation), a decrease in the E/e' ratio, and a shortening of the isovolumic relaxation time (IVRT). However, one study in patients with hypertrophic cardiomyopathy found no significant changes in Doppler measurements after a single intravenous dose.[10]
Experimental Protocols
Protocol 1: Non-invasive Assessment of Diastolic Function using Echocardiography in Rodent Models
This protocol outlines the use of high-resolution echocardiography to assess the effects of Xamoterol on LV diastolic function in anesthetized rodents.
Caption: Workflow for echocardiographic assessment of diastolic function.
Methodology:
-
Animal Preparation:
-
Anesthetize the animal (e.g., with isoflurane) and maintain a stable level of anesthesia throughout the procedure.
-
Place the animal in a supine or left lateral decubitus position on a heated platform to maintain body temperature.
-
Monitor heart rate, ECG, and respiration. Be aware that anesthetics can influence diastolic function.
-
-
Image Acquisition (Baseline):
-
Using a high-frequency ultrasound system, acquire standard 2D and M-mode images from the parasternal long-axis and short-axis views to assess overall cardiac structure and systolic function.
-
Obtain an apical four-chamber view.
-
Pulsed-Wave Doppler (PWD) of Mitral Inflow: Place the sample volume at the tips of the mitral valve leaflets to record the transmitral flow velocities. Measure the peak early diastolic filling velocity (E wave), peak late diastolic filling velocity (A wave), E/A ratio, E-wave deceleration time (DT), and isovolumic relaxation time (IVRT).[6][8]
-
Tissue Doppler Imaging (TDI): Place the sample volume at the septal and lateral aspects of the mitral annulus to record myocardial velocities. Measure the peak early diastolic mitral annular velocity (e').[8]
-
-
Drug Administration:
-
Administer this compound via an appropriate route (e.g., intraperitoneal or intravenous injection). The dose and vehicle should be determined from dose-response studies. A control group receiving only the vehicle should be included.
-
-
Image Acquisition (Post-Administration):
-
Repeat the image acquisition steps at predefined time points after drug administration to capture the time course of the drug's effects.
-
-
Data Analysis:
-
Analyze the recorded images and Doppler spectra to quantify the diastolic parameters.
-
Calculate the E/e' ratio, which is an estimate of left ventricular filling pressure.
-
Measure the left atrial size, as an increase can be an indicator of chronic diastolic dysfunction.
-
Compare the baseline and post-administration values to determine the effect of Xamoterol.
-
Protocol 2: Invasive Hemodynamic Assessment of Diastolic Function using Pressure-Volume (PV) Loop Analysis in Rodents
This protocol describes the gold-standard method for detailed assessment of diastolic function by directly measuring intraventricular pressure and volume.
Caption: Workflow for invasive hemodynamic assessment using PV loops.
Methodology:
-
Surgical Preparation:
-
Anesthetize the rodent and ensure adequate ventilation.
-
Perform a surgical cut-down to expose the right carotid artery.
-
Carefully insert a pressure-volume catheter into the carotid artery and advance it into the left ventricle. Correct placement is confirmed by the characteristic PV loop morphology.
-
Allow the animal to stabilize hemodynamically.
-
-
Baseline Data Acquisition:
-
Record steady-state PV loops.
-
To obtain load-independent measures of diastolic function, perform a transient occlusion of the inferior vena cava to reduce preload. This generates a family of PV loops.
-
-
Drug Administration:
-
Administer this compound intravenously.
-
-
Post-Administration Data Acquisition:
-
Record PV loops and perform vena cava occlusions at various time points after drug administration.
-
-
Data Analysis:
-
From the steady-state loops, determine the left ventricular end-diastolic pressure (LVEDP), the minimum rate of pressure fall (-dP/dt min), and the time constant of isovolumic relaxation (Tau).
-
From the vena cava occlusion data, derive the end-diastolic pressure-volume relationship (EDPVR). A downward shift of the EDPVR curve indicates improved diastolic function (increased compliance).
-
Protocol 3: Ex Vivo Assessment of Diastolic Function using the Langendorff Isolated Heart Preparation
This protocol allows for the assessment of the direct myocardial effects of Xamoterol, independent of systemic neurohumoral influences.
References
- 1. researchgate.net [researchgate.net]
- 2. Echocardiographic evaluation of ventricular diastolic function: implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Echocardiographic evaluation of left ventricular diastolic function: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of Left Ventricular Diastolic Function by Doppler Echocardiography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The study of left ventricular diastolic function by Doppler echocardiography: the essential for the clinician - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ecgwaves.com [ecgwaves.com]
- 7. Xamoterol in hypertrophic cardiomyopathy: effects on diastolic function and heart rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-term effects of xamoterol on left ventricular diastolic function and late remodeling: a study in patients with anterior myocardial infarction and single-vessel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 10. Xamoterol improves right ventricular systolic and diastolic function in pulmonary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of anesthesia on diastolic function in mice assessed by echocardiography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Xamoterol Hemifumarate in High-Throughput Screening Assays
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Xamoterol hemifumarate is a selective β1-adrenergic receptor partial agonist. It exhibits approximately 50% intrinsic sympathomimetic activity, meaning it can elicit a submaximal response at the β1-adrenergic receptor. This unique characteristic allows it to act as a cardiac stimulant at rest and as a functional antagonist during periods of high sympathetic activity. These properties make Xamoterol a valuable tool in cardiovascular research and a reference compound in high-throughput screening (HTS) campaigns aimed at identifying novel modulators of the β1-adrenergic receptor. This document provides detailed protocols for utilizing this compound in common HTS assays.
Mechanism of Action
Xamoterol selectively binds to β1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) predominantly found in cardiac tissue. As a partial agonist, it activates the receptor, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, ultimately leading to an increase in heart rate and contractility. Due to its partial agonism, Xamoterol's effect is less pronounced than that of a full agonist, and it can competitively inhibit the binding of more potent endogenous catecholamines like norepinephrine and epinephrine.
Signaling Pathway Diagram
Troubleshooting & Optimization
Optimizing Xamoterol hemifumarate concentration to avoid off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of Xamoterol hemifumarate while minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Xamoterol?
Xamoterol is a selective partial agonist for the β1-adrenergic receptor (β1-AR) with approximately 50% intrinsic sympathomimetic activity.[1] Its mechanism involves binding to β1-ARs, which are primarily located in the heart, leading to the activation of the Gs alpha subunit of the associated G-protein. This, in turn, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. The rise in cAMP activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, ultimately leading to an increase in myocardial contractility.[2]
Q2: What are the known off-target effects of Xamoterol?
Xamoterol exhibits high selectivity for the β1-adrenergic receptor over the β2-adrenergic receptor.[3] Studies have shown that Xamoterol has low affinity (Ki > 10 μM) for a wide range of other receptors, neurotransmitter transporters, and ion channels, including opioid, dopamine, serotonin, and acetylcholine receptors. This suggests that at optimized concentrations for β1-AR activation, significant off-target effects are unlikely. However, at very high concentrations, the possibility of non-specific interactions cannot be entirely ruled out.
Q3: At what concentration should I start my in vitro experiments with Xamoterol?
A good starting point for in vitro experiments is to perform a dose-response curve centered around the EC50 value for its on-target effect. The EC50 for Xamoterol's effect on exercise heart rate has been reported as 33.5 ng/mL (approximately 100 nM). Therefore, a concentration range from 1 nM to 10 µM is recommended to capture the full dose-response curve for β1-AR activation.
Q4: How can I be sure I am observing on-target β1-adrenergic receptor effects?
To confirm that the observed effects are mediated by the β1-AR, consider the following controls:
-
Use of a selective antagonist: Pre-treatment of your cells with a known β1-AR selective antagonist (e.g., atenolol, metoprolol) should block the effects of Xamoterol.
-
Use of a negative control cell line: Employ a cell line that does not express the β1-AR to ensure that the observed response is not due to non-specific cellular effects.
-
Knockdown or knockout models: If available, using cells with siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the β1-AR will abrogate the response to Xamoterol.
Data Presentation
Table 1: Quantitative Pharmacological Data for this compound
| Parameter | Receptor/Target | Value | Species | Notes |
| pA2 | β1-Adrenergic Receptor | 7.4 - 7.8 | Various | A measure of antagonist potency; for a partial agonist, this reflects its affinity. |
| pA2 | β2-Adrenergic Receptor | 5.2 - 6.2 | Various | Demonstrates lower affinity for β2-AR compared to β1-AR. |
| EC50 | β1-Adrenergic Receptor (effect on heart rate) | 33.5 ng/mL (~100 nM) | Human | Effective concentration for 50% of maximal response.[4] |
| Ki (Off-Target Screen) | Various GPCRs, ion channels, transporters | > 10 µM | Not specified | Indicates low affinity for a broad range of off-targets. |
Troubleshooting Guide
Issue 1: No response or a very weak response to Xamoterol in my cell-based assay.
| Possible Cause | Troubleshooting Step |
| Low Receptor Expression | Verify the expression level of β1-adrenergic receptors in your cell line using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line known to express high levels of β1-AR (e.g., U2OS-β1AR, HEK293-β1AR). |
| Incorrect Concentration Range | Ensure your dose-response curve covers a wide enough range (e.g., 1 nM to 10 µM) to capture the expected EC50 of ~100 nM. |
| Assay Sensitivity | For cAMP assays, ensure your detection reagents are sensitive enough. Consider using a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation and amplify the signal. |
| Cell Health and Density | Ensure cells are healthy and seeded at an optimal density. Over-confluent or stressed cells may exhibit altered receptor expression and signaling. |
| Partial Agonism | As a partial agonist, Xamoterol will not produce the same maximal response as a full agonist (e.g., isoproterenol). Compare the maximal effect of Xamoterol to that of a full agonist to confirm its partial agonistic activity. |
Issue 2: High background signal or unexpected responses at high concentrations.
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | Although unlikely at concentrations below 10 µM, at higher concentrations, off-target effects can occur. Perform a counter-screen using a cell line lacking the β1-AR. If the effect persists, it is likely an off-target or non-specific effect. |
| Compound Precipitation | At very high concentrations, this compound may precipitate in your assay medium. Visually inspect your solutions and consider testing the solubility limit under your experimental conditions. |
| Cytotoxicity | High concentrations of any compound can induce cytotoxicity, leading to non-specific assay signals. Perform a cell viability assay (e.g., MTT, LDH) in parallel with your functional assay to rule out toxicity. |
| Receptor Desensitization | Prolonged or high-concentration stimulation can lead to receptor desensitization and internalization. Optimize the stimulation time to capture the peak response before significant desensitization occurs. |
Experimental Protocols
Protocol 1: In Vitro cAMP Measurement Assay
This protocol is designed to quantify the increase in intracellular cAMP levels following β1-adrenergic receptor activation by Xamoterol.
Materials:
-
U2OS or HEK293 cells stably expressing the human β1-adrenergic receptor.
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS and appropriate selection antibiotics.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Isoproterenol (full agonist control).
-
Atenolol (β1-selective antagonist control).
-
Phosphodiesterase (PDE) inhibitor (e.g., 100 mM IBMX in DMSO).
-
cAMP assay kit (e.g., HTRF or luminescence-based).
-
96-well or 384-well white opaque plates.
Procedure:
-
Cell Seeding: Seed the β1-AR expressing cells into a 96-well or 384-well plate at a predetermined optimal density and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer (e.g., HBSS with 20 mM HEPES). A typical concentration range would be 1 nM to 10 µM. Also, prepare dilutions of isoproterenol as a positive control.
-
Antagonist Pre-treatment (for validation): To a subset of wells, add the β1-selective antagonist atenolol at a concentration known to block the receptor (e.g., 10 µM) and incubate for 30 minutes at 37°C.
-
Stimulation: Add the PDE inhibitor to all wells to a final concentration of 500 µM. Then, add the prepared dilutions of Xamoterol and isoproterenol to the appropriate wells. Incubate for 30 minutes at 37°C.
-
cAMP Detection: Following the manufacturer's instructions for your chosen cAMP assay kit, lyse the cells and add the detection reagents.
-
Data Acquisition: Read the plate on a suitable plate reader (luminescence or HTRF).
-
Data Analysis: Plot the response (e.g., luminescence or HTRF ratio) against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 and maximal response.
Protocol 2: β-Arrestin Recruitment Assay
This protocol measures the recruitment of β-arrestin to the activated β1-adrenergic receptor.
Materials:
-
Cells engineered for a β-arrestin recruitment assay (e.g., PathHunter® β-arrestin cells co-expressing β1-AR-ProLink and β-arrestin-Enzyme Acceptor).
-
Cell culture medium.
-
This compound stock solution.
-
Isoproterenol (full agonist control).
-
β-arrestin recruitment assay detection reagents.
-
White opaque 96-well or 384-well plates.
Procedure:
-
Cell Seeding: Seed the β-arrestin assay cells in a 96-well or 384-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and isoproterenol in assay buffer.
-
Stimulation: Add the compound dilutions to the cells and incubate for 60-90 minutes at 37°C.
-
Detection: Add the detection reagents according to the manufacturer's protocol and incubate at room temperature for 60 minutes.
-
Data Acquisition: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the log of the agonist concentration and determine the EC50 and maximal response using a non-linear regression curve fit.
Visualizations
Caption: Canonical signaling pathway of Xamoterol via the β1-adrenergic receptor.
Caption: Workflow for optimizing this compound concentration.
Caption: Logical relationship for troubleshooting off-target effects of Xamoterol.
References
- 1. benchchem.com [benchchem.com]
- 2. eolas-bio.co.jp [eolas-bio.co.jp]
- 3. Discovery of novel brain permeable and G protein-biased beta-1 adrenergic receptor partial agonists for the treatment of neurocognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects and dose-response relationship of xamoterol in patients with ischaemic heart disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Tachyphylaxis with Xamoterol Hemifumarate
Welcome to the technical support center for researchers working with Xamoterol Hemifumarate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and data interpretation, particularly concerning the potential for tachyphylaxis with chronic administration.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis and why is it a concern with beta-adrenergic agonists?
A1: Tachyphylaxis is a rapid decrease in the response to a drug following its repeated administration. For beta-adrenergic agonists, this phenomenon is a significant concern as it can lead to a loss of therapeutic efficacy over time. The primary mechanism involves the desensitization and downregulation of beta-adrenergic receptors, leading to a diminished cellular response despite the continued presence of the agonist.
Q2: Does chronic administration of Xamoterol lead to tachyphylaxis?
A2: Current research and clinical studies suggest that xamoterol, as a selective beta-1 adrenoceptor partial agonist, does not induce tachyphylaxis to the same extent as full beta-agonists.[1][2] Studies in both animal models and humans have shown that the therapeutic effects of xamoterol are sustained during long-term treatment.[1][3] This is attributed to its partial agonist nature, which is believed to protect against receptor downregulation.[4]
Q3: What is the proposed mechanism by which xamoterol avoids tachyphylaxis?
A3: Xamoterol's partial agonism at the beta-1 adrenoceptor is key to its sustained effect. Unlike full agonists, which maximally activate the receptor and can lead to its phosphorylation, internalization, and eventual degradation, xamoterol provides a submaximal, yet therapeutic, level of stimulation. This is thought to be insufficient to trigger the significant receptor desensitization and downregulation pathways that are typically associated with full agonists.
Q4: I am not observing the expected sustained response with chronic xamoterol administration in my experiments. What could be the issue?
A4: If you are observing a diminished response to xamoterol over time, consider the following potential factors:
-
Experimental Model: The response to beta-adrenergic agonists can vary between different cell lines, animal models, and patient populations. Ensure that your chosen model has a well-characterized beta-1 adrenoceptor signaling pathway.
-
Drug Stability: Confirm the stability and purity of your this compound compound. Degradation of the compound could lead to a decrease in its effective concentration.
-
Off-Target Effects: At very high concentrations, xamoterol may exhibit off-target effects that could contribute to a diminished response. Ensure you are working within the recommended concentration range for your experimental system.
-
Assay Conditions: The sensitivity of your functional assays (e.g., adenylyl cyclase activity, contractility measurements) may drift over time. Include appropriate controls to monitor for any such changes.
Troubleshooting Guides
Radioligand Binding Assays
Issue: High non-specific binding in your radioligand binding assay.
-
Possible Cause: The radioligand may be binding to non-receptor components like lipids or the filter membrane.
-
Troubleshooting Steps:
-
Reduce the concentration of the radioligand.
-
Ensure the radiochemical purity of your ligand is high (>90%).[5]
-
Optimize the amount of membrane protein used in the assay (typically 100-500 µg).[5]
-
Modify the assay buffer by including agents like bovine serum albumin (BSA) to reduce non-specific interactions.[5]
-
Increase the number and volume of washes with ice-cold buffer.[5]
-
Issue: Low or undetectable specific binding.
-
Possible Cause: The density of the target receptor in your sample may be too low, or the radioligand may have degraded.
-
Troubleshooting Steps:
Adenylyl Cyclase Activity Assays
Issue: High basal adenylyl cyclase activity.
-
Possible Cause: Contamination of reagents with activators of adenylyl cyclase, or issues with the cell/membrane preparation.
-
Troubleshooting Steps:
-
Use fresh, high-purity reagents, especially ATP.
-
Ensure that the cell or membrane preparations are handled properly and stored at the correct temperature to maintain their integrity.
-
Include a known inhibitor of adenylyl cyclase as a negative control.
-
Issue: Lack of response to xamoterol or other beta-agonists.
-
Possible Cause: Problems with the receptor-G protein-adenylyl cyclase coupling, or degradation of the agonist.
-
Troubleshooting Steps:
-
Verify the integrity of the beta-1 adrenoceptors in your preparation using a radioligand binding assay.
-
Use a direct activator of G proteins (e.g., GTPγS) or adenylyl cyclase (e.g., forskolin) to confirm the functionality of the downstream components of the signaling pathway.
-
Prepare fresh solutions of xamoterol and other agonists for each experiment.
-
Quantitative Data
Table 1: Hemodynamic Effects of Acute vs. Chronic Xamoterol Administration
| Parameter | Acute Intravenous Xamoterol | After 6 Months of Oral Xamoterol |
| Resting Cardiac Index | Significantly improved | Maintained improvement |
| Resting Stroke Volume Index | Significantly improved | Maintained improvement |
| Resting Stroke Work Index | Significantly improved | Maintained improvement |
| Exercise Heart Rate | Significantly reduced | Maintained reduction |
| Exercise Double Product | Significantly reduced | Maintained reduction |
Data summarized from a study on patients with mild to moderate heart failure, indicating a maintained response and absence of tachyphylaxis after chronic therapy.[2]
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Beta-1 Adrenoceptor Density
This protocol is adapted for determining the density (Bmax) and binding affinity (Kd) of beta-1 adrenoceptors in cardiac tissue membranes.
1. Membrane Preparation:
- Homogenize fresh or frozen cardiac tissue in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
- Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.
- Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
- Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
- Resuspend the final pellet in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) and determine the protein concentration.
2. Saturation Binding Assay:
- In a 96-well plate, add a constant amount of membrane protein (e.g., 50-120 µg) to each well.
- Add increasing concentrations of a suitable radioligand (e.g., [125I]-iodocyanopindolol) to a series of wells.
- To a parallel set of wells, add the same concentrations of radioligand plus a high concentration of a non-labeled beta-adrenoceptor antagonist (e.g., propranolol) to determine non-specific binding.
- Incubate the plate at a constant temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
- Terminate the assay by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in 0.3% PEI).
- Wash the filters rapidly with ice-cold wash buffer.
- Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
- Subtract the non-specific binding from the total binding to obtain specific binding at each radioligand concentration.
- Use non-linear regression analysis to fit the specific binding data to a one-site binding model to determine the Bmax and Kd values.
Protocol 2: Adenylyl Cyclase Activity Assay
This protocol is designed to measure the effect of xamoterol on adenylyl cyclase activity in cardiac membranes.
1. Membrane Preparation:
- Prepare cardiac membranes as described in Protocol 1.
2. Adenylyl Cyclase Reaction:
- Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), MgCl2, ATP, an ATP regenerating system (e.g., creatine phosphate and creatine kinase), and a phosphodiesterase inhibitor (e.g., IBMX).
- Add the membrane preparation to the reaction mixture.
- Add xamoterol at various concentrations to different tubes. Include a basal (no agonist) and a positive control (e.g., isoproterenol or forskolin).
- Initiate the reaction by adding a small amount of radiolabeled ATP (e.g., [α-32P]ATP).
- Incubate at 30°C for a defined period (e.g., 10-15 minutes).
- Stop the reaction by adding a stop solution (e.g., containing SDS and EDTA).
3. cAMP Measurement:
- Separate the newly synthesized radiolabeled cAMP from the unreacted radiolabeled ATP using sequential column chromatography over Dowex and alumina columns.
- Measure the radioactivity of the eluted cAMP using a scintillation counter.
4. Data Analysis:
- Calculate the amount of cAMP produced per milligram of membrane protein per minute.
- Plot the adenylyl cyclase activity as a function of xamoterol concentration to determine the potency (EC50) and efficacy (Emax).
Visualizations
References
- 1. Long-term studies with xamoterol in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute and chronic hemodynamic effects of xamoterol in mild to moderate congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term efficacy of xamoterol (a β1-adrenoceptor partial agonist) in patients with mild to moderate heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathophysiology of the beta-adrenoceptor system in chronic heart failure: consequences for treatment with agonists, partial agonists or antagonists? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Managing Poor Oral Bioavailability of Xamoterol Hemifumarate in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of Xamoterol hemifumarate in preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound consistently low in our animal experiments?
A1: this compound exhibits inherently low oral bioavailability, which has been reported to be around 5% in humans.[1][2] This is primarily attributed to its hydrophilic nature, which limits its ability to permeate the lipid-rich gastrointestinal membrane, rather than extensive first-pass metabolism.[1] For a drug to be well-absorbed orally, it needs a balance of aqueous solubility and lipid permeability. Xamoterol's high water solubility, while beneficial for dissolution, is a significant hurdle for absorption.
Q2: What is the underlying mechanism of action for Xamoterol?
A2: Xamoterol is a selective beta-1 adrenoceptor partial agonist.[3][4] At low levels of sympathetic activity, it acts as an agonist, moderately increasing myocardial contractility.[3] Conversely, during high sympathetic activity, it acts as an antagonist.[3] This dual activity is mediated through its interaction with beta-1 adrenoceptors, which are G-protein coupled receptors. Binding of Xamoterol to these receptors influences the production of intracellular cyclic AMP (cAMP), a key second messenger in cardiac cells.
Q3: What are the key pharmacokinetic parameters of Xamoterol in common animal models?
A3: Pharmacokinetic data for Xamoterol in animal models is somewhat limited in publicly available literature. However, based on available information, the following provides an overview. It is important to note that these parameters can be influenced by the formulation and route of administration.
| Parameter | Dog | Rat | Human (for comparison) |
| Oral Bioavailability (%) | ~40-62% (for Formoterol, a related beta-2 agonist)[5] | ~2.3-5.5% (for Formoterol)[5] | ~5-9%[1][2] |
| Tmax (oral) | - | - | ~1.4-2 hours[1] |
| Elimination Half-life (t½) | ~2.9 hours (IV, for Formoterol)[5] | ~1.4 hours (IV, for Formoterol)[5] | ~7.4-7.7 hours (IV), ~16 hours (oral)[1][2] |
Note: Data for Xamoterol in rats and dogs is not extensively available in the provided search results. The data for Formoterol, another beta-agonist, is included to provide a general idea of potential species differences in the oral absorption of similar compounds.
Troubleshooting Guides
Issue 1: Inconsistent Plasma Concentrations of Xamoterol Following Oral Gavage in Rats.
Possible Causes and Solutions:
-
Poor Membrane Permeability: Xamoterol's hydrophilicity is a major barrier to consistent absorption.
-
Solution 1: Formulation with Permeation Enhancers. Incorporating permeation enhancers into your formulation can transiently increase the permeability of the intestinal epithelium.
-
Solution 2: Prodrug Approach. A prodrug of Xamoterol could be synthesized to be more lipophilic, allowing for better membrane transport. The prodrug would then be converted to the active Xamoterol in the body.[9][10][11]
-
-
Suboptimal Formulation for a Hydrophilic Drug: A simple aqueous solution may not be ideal for oral delivery.
-
Solution: Advanced Formulation Strategies.
-
Solid Lipid Nanoparticles (SLNs): Encapsulating Xamoterol in SLNs can improve its oral bioavailability. SLNs can protect the drug and facilitate its uptake.[12][13][14][15][16]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): While typically used for poorly water-soluble drugs, SEDDS can also be adapted for hydrophilic compounds to improve their absorption.
-
-
Issue 2: Difficulty in Achieving Therapeutic Plasma Levels of Xamoterol in Canine Studies.
Possible Causes and Solutions:
-
Species-Specific Differences in GI Physiology: The gastrointestinal tract of dogs differs from that of rodents and humans, which can affect drug absorption.
-
Pre-systemic Metabolism (though less likely for Xamoterol): While first-pass metabolism is not considered the primary reason for Xamoterol's low bioavailability, it can still contribute.[1]
-
Solution: Co-administration with Metabolism Inhibitors (Use with Caution). In exploratory studies, co-administration with inhibitors of relevant metabolic enzymes could be considered, but this approach requires careful toxicological evaluation.
-
Experimental Protocols
Protocol 1: Preparation of Xamoterol-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from general methods for preparing SLNs for oral drug delivery.[12][16]
Materials:
-
This compound
-
Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Co-surfactant (e.g., Soy lecithin)
-
Deionized water
Methodology:
-
Preparation of the Lipid Phase: Melt the lipid at a temperature 5-10°C above its melting point. Dissolve this compound and the co-surfactant in the molten lipid with continuous stirring until a clear solution is obtained.
-
Preparation of the Aqueous Phase: Dissolve the surfactant in deionized water and heat it to the same temperature as the lipid phase.
-
Emulsification: Add the hot lipid phase to the hot aqueous phase dropwise under high-shear homogenization (e.g., 10,000 rpm) for 15-30 minutes to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the coarse emulsion to high-pressure homogenization for several cycles to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Characterization: Characterize the resulting SLN dispersion for particle size, zeta potential, entrapment efficiency, and drug loading.
Protocol 2: In Vivo Evaluation of Oral Bioavailability in Rats
This protocol outlines a general procedure for assessing the oral bioavailability of a novel Xamoterol formulation compared to a control solution.[20][21][22]
Animals:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
Groups (n=6 per group):
-
Group 1 (IV): this compound in saline (for absolute bioavailability calculation).
-
Group 2 (Oral Control): this compound in deionized water.
-
Group 3 (Oral Test Formulation): Xamoterol-loaded SLNs (or other test formulation).
Methodology:
-
Fasting: Fast the rats overnight (12-18 hours) with free access to water before dosing.
-
Dosing:
-
IV Group: Administer a single intravenous bolus dose of Xamoterol solution via the tail vein.
-
Oral Groups: Administer the control or test formulation via oral gavage.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital plexus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Xamoterol in the plasma samples using a validated LC-MS/MS method.[23][24][25][26][27]
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as AUC, Cmax, Tmax, and bioavailability using appropriate software.
Visualizations
Signaling Pathway of Xamoterol
Caption: Xamoterol's mechanism of action via the Beta-1 adrenergic receptor signaling pathway.
Experimental Workflow for Improving Oral Bioavailability
Caption: A logical workflow for developing and evaluating formulations to enhance Xamoterol's oral bioavailability.
References
- 1. Pharmacokinetics of xamoterol after intravenous and oral administration to volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of xamoterol after intravenous and oral administration to patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xamoterol. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use [pubmed.ncbi.nlm.nih.gov]
- 4. The in vitro pharmacology of xamoterol (ICI 118,587) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. mdpi.com [mdpi.com]
- 8. Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Solid lipid nanoparticles (SLNs) to improve oral bioavailability of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 14. Recent developments in solid lipid nanoparticle and surface-modified solid lipid nanoparticle delivery systems for oral delivery of phyto-bioactive compounds in various chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in Lipid Nanoparticle Formulations with Solid Matrix for Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. WO2013135852A1 - Pharmaceutical tablet formulation for the veterinary medical sector, method of production and use thereof - Google Patents [patents.google.com]
- 18. storage.unitedwebnetwork.com [storage.unitedwebnetwork.com]
- 19. colorcon.com [colorcon.com]
- 20. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 21. scispace.com [scispace.com]
- 22. mdpi.com [mdpi.com]
- 23. Determination of the Metabolites and Metabolic Pathways for Three β-Receptor Agonists in Rats Based on LC-MS/MS [mdpi.com]
- 24. An LC-MS/MS Method for Simultaneous Determination of the Toxic and Active Components of Cortex Periplocae in Rat Plasma and Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Enantiospecific determination of arotinolol in rat plasma by LC-MS/MS: application to a stereoselective pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. scielo.br [scielo.br]
- 27. Development of a Rapid LC-MS/MS Method for Simultaneous Quantification of Donepezil and Tadalafil in Rat Plasma: Its Application in a Pharmacokinetic Interaction Study after Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Xamoterol hemifumarate stability issues in long-term storage and experiments
Disclaimer: Specific stability and degradation data for xamoterol hemifumarate are not extensively available in publicly accessible scientific literature. The following guidance is based on the chemical structure of xamoterol, general knowledge of pharmaceutical stability, and data from structurally related compounds. Researchers should always perform their own stability studies for their specific formulations and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound powder is generally stable when stored in well-closed containers, protected from light and moisture. For long-term storage, refrigeration (-20°C) is often recommended by suppliers to ensure stability over several years.
Q2: I need to prepare a stock solution of this compound. What solvent should I use and how should I store the solution?
A2: this compound is soluble in water (up to 50 mM) and DMSO (up to 100 mM). For aqueous solutions, it is crucial to control the pH, as extreme pH values can accelerate degradation. It is generally recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, store aqueous solutions at 2-8°C for no longer than 24-48 hours. For longer-term storage of stock solutions, DMSO can be used, and aliquots should be stored at -80°C. Avoid repeated freeze-thaw cycles.
Q3: My this compound solution has turned slightly yellow. Can I still use it?
A3: A change in color, such as yellowing, can be an indication of degradation. The phenolic hydroxyl group in the xamoterol structure is susceptible to oxidation, which can lead to colored degradation products. It is recommended to discard any discolored solutions and prepare a fresh batch to ensure the accuracy and reproducibility of your experimental results.
Q4: I am formulating this compound with other excipients. Are there any known incompatibilities?
A4: While specific incompatibility studies for this compound are not widely published, potential interactions can be inferred from its chemical structure. As an amine-containing compound, xamoterol can potentially undergo a Maillard reaction with reducing sugars (e.g., lactose, glucose) in the presence of moisture, leading to brownish discoloration and loss of potency. Additionally, interactions with oxidizing agents should be avoided due to the presence of the oxidizable phenolic group.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Degradation of xamoterol in culture medium. | Prepare fresh dilutions of xamoterol from a frozen stock solution for each experiment. Avoid prolonged incubation of the drug in the medium before adding to the cells. |
| Adsorption to plasticware. | Consider using low-protein-binding plates and tubes. Pre-rinsing pipette tips with the drug solution can also minimize loss due to adsorption. |
| pH shift in the culture medium. | Ensure the culture medium is properly buffered and that the addition of the xamoterol solution does not significantly alter the pH. |
Issue 2: Peak tailing or appearance of extra peaks in HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Degradation of xamoterol during sample preparation or analysis. | Prepare samples immediately before injection. Use a mobile phase with an appropriate pH to ensure the stability of xamoterol during the chromatographic run. Protect samples from light. |
| Interaction with the stationary phase. | The basic amine groups in xamoterol can interact with residual silanols on C18 columns, leading to peak tailing. Try using a base-deactivated column or adding a competing base (e.g., triethylamine) to the mobile phase. |
| Presence of degradation products. | If new peaks appear over time, this indicates degradation. A forced degradation study can help to identify potential degradation products and develop a stability-indicating method. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Reported Stability | Source |
| Solid Powder | -20°C | ≥ 4 years | Cayman Chemical[1] |
| Solid Powder | -20°C | 3 years | TargetMol[2] |
| Solution in DMSO | -80°C | 1 year | TargetMol[2] |
| Solution in DMSO/Water | -20°C | 1 month (sealed, away from moisture) | MedChemExpress[3] |
| Solution in DMSO/Water | -80°C | 6 months (sealed, away from moisture) | MedChemExpress[3] |
Table 2: Solubility of this compound
| Solvent | Solubility | Source |
| Water | up to 50 mM | R&D Systems, Tocris Bioscience[4][5] |
| DMSO | up to 100 mM | R&D Systems, Tocris Bioscience[4][5] |
Experimental Protocols
Protocol 1: General Procedure for a Stability-Indicating HPLC Method
This protocol provides a general starting point for developing a stability-indicating HPLC method for this compound. Optimization will be required for specific applications.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
2. Mobile Phase Preparation:
-
Prepare a buffer solution, for example, 20 mM phosphate buffer, and adjust the pH to a range of 3-4.
-
The mobile phase can be a mixture of this buffer and an organic solvent like acetonitrile or methanol. A typical starting gradient could be 10-90% organic solvent over 20-30 minutes.
3. Standard Solution Preparation:
-
Accurately weigh and dissolve this compound in the mobile phase or a suitable solvent (e.g., a water/acetonitrile mixture) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare working standards by diluting the stock solution to the desired concentration range for calibration.
4. Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Injection volume: 10-20 µL.
-
Detection wavelength: Around 280 nm, which is a common detection wavelength for phenolic compounds.
-
Column temperature: 30°C.
5. Forced Degradation Study (for method validation):
-
Acidic hydrolysis: Incubate a solution of xamoterol in 0.1 M HCl at 60°C.
-
Basic hydrolysis: Incubate a solution of xamoterol in 0.1 M NaOH at 60°C.
-
Oxidative degradation: Treat a solution of xamoterol with 3% hydrogen peroxide at room temperature.
-
Thermal degradation: Expose solid xamoterol to 80°C.
-
Photodegradation: Expose a solution of xamoterol to UV light (e.g., 254 nm) and visible light.
-
Analyze the stressed samples at different time points and check for the separation of degradation peaks from the parent drug peak.
Visualizations
Caption: Xamoterol's mechanism of action as a β1-adrenergic partial agonist.
Caption: Potential degradation pathways for xamoterol based on its chemical structure.
Caption: A logical workflow for developing a stability-indicating HPLC method.
References
Technical Support Center: Addressing Variability in Cardiomyocyte Response to Xamoterol Hemifumarate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Xamoterol hemifumarate and cardiomyocytes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the inherent variability in cardiomyocyte responses during your experiments.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter when studying the effects of this compound on cardiomyocytes.
Issue 1: Inconsistent Dose-Response Curve
Question: My dose-response curve for this compound on cardiomyocyte contractility is not consistent across experiments. What are the potential causes and solutions?
Answer:
Inconsistent dose-response curves are a common challenge in cardiomyocyte research. The variability can stem from several factors related to both the compound and the experimental setup.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Compound Preparation and Stability | This compound solution instability or inaccurate dilutions can lead to varied effective concentrations. | - Prepare fresh stock solutions for each experiment. This compound is soluble in water (up to 50 mM) and DMSO (up to 100 mM)[1][2]. - Verify the final concentration of your dilutions. - Store stock solutions appropriately; for instance, at -80°C for up to 6 months or -20°C for up to 1 month in a sealed container, protected from moisture[3]. |
| Cardiomyocyte Health and Viability | Unhealthy or dying cells will not respond consistently to drug treatment. | - Regularly assess cell viability using methods like Trypan Blue exclusion or a live/dead cell staining kit. - Ensure optimal culture conditions, including temperature, CO2 levels, and media composition. |
| Batch-to-Batch Variability of Cardiomyocytes | Different batches of primary or stem cell-derived cardiomyocytes can have inherent differences in their genetic and protein expression profiles, including β1-adrenergic receptor density.[4] | - Whenever possible, use cardiomyocytes from the same batch for a complete set of experiments. - Thoroughly characterize each new batch of cells for baseline functional parameters (e.g., beat rate, contractility). |
| Variability in β1-Adrenergic Receptor Expression | The density of β1-adrenergic receptors on the cardiomyocyte surface can vary between cells and cultures, directly impacting the response to a partial agonist like Xamoterol.[5][6] | - Perform immunofluorescence staining for the β1-adrenergic receptor to visually assess receptor distribution and relative abundance. - Consider quantitative methods like Western blotting or flow cytometry to quantify receptor levels if significant variability is suspected. |
Issue 2: High Variability in Cardiomyocyte Beat Rate
Question: I am observing significant well-to-well and day-to-day variability in the baseline beat rate of my cardiomyocytes, which complicates the interpretation of Xamoterol's effects. How can I minimize this?
Answer:
Cardiomyocyte beat rate is a sensitive parameter influenced by numerous factors.[7][8] Minimizing baseline variability is crucial for accurately assessing the chronotropic effects of Xamoterol.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inconsistent Cell Seeding Density | Uneven cell density can lead to variations in cell-cell coupling and spontaneous beating frequency. | - Use a hemocytometer or an automated cell counter to ensure accurate cell counts before seeding. - Pipette the cell suspension gently to ensure a uniform distribution in the culture vessel. |
| Temperature and pH Fluctuations | Cardiomyocytes are highly sensitive to changes in their environment. Minor fluctuations in temperature or pH can significantly alter their beating rate. | - Use a temperature-controlled stage on your microscope during imaging. - Ensure the culture medium is properly buffered and pre-warmed to 37°C before use. |
| Serum and Growth Factor Variability | Components in the culture medium, especially serum, can contain variable concentrations of factors that influence cardiomyocyte function. | - Use a consistent and well-characterized batch of serum. - For more defined conditions, consider transitioning to a serum-free medium after initial cell attachment. |
| Mechanical Stimulation | Physical disturbances, such as moving the culture plate, can transiently alter the beat rate. | - Allow the culture plate to equilibrate on the microscope stage for a sufficient period before recording. - Handle culture plates gently to avoid mechanical stress. |
Issue 3: Difficulty in Measuring Calcium Transients
Question: I am having trouble obtaining clear and consistent calcium transient signals in my cardiomyocyte cultures when testing Xamoterol. What could be the issue?
Answer:
Reliable measurement of calcium transients is essential for understanding the intracellular signaling downstream of β1-adrenergic receptor activation.[9] Problems with calcium imaging can arise from the dye, the imaging setup, or the cells themselves.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Suboptimal Calcium Dye Loading | Inadequate loading of calcium-sensitive dyes can result in a low signal-to-noise ratio. | - Optimize the dye concentration and incubation time. Dyes like Fluo-4, Cal-520 AM, and FLIPR Calcium 6 are commonly used.[10][11] - Ensure the dye is properly dissolved and stored according to the manufacturer's instructions. |
| Phototoxicity and Photobleaching | Excessive exposure to excitation light can damage the cells and bleach the fluorescent dye, leading to a diminishing signal. | - Use the lowest possible excitation light intensity that provides an adequate signal. - Reduce the duration and frequency of image acquisition. |
| Cellular Health | Unhealthy cells may have compromised calcium handling machinery, leading to weak or irregular transients. | - Confirm cell viability before starting the experiment. - Ensure the imaging medium supports normal cell function. |
| Data Analysis Issues | Incorrect background subtraction or motion artifacts can obscure the true calcium transient signal. | - Use appropriate software for background correction and motion artifact compensation. Tools like CalTrack can automate this process.[12][13] - Ensure the region of interest (ROI) is correctly placed on a beating cardiomyocyte. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound on cardiomyocytes?
A1: this compound is a selective partial agonist for the β1-adrenergic receptor.[1] As a partial agonist, it has a dual effect. At low levels of sympathetic tone (e.g., at rest), it acts as an agonist, stimulating the β1-adrenergic receptor to a lesser degree than a full agonist like isoproterenol. This leads to an increase in intracellular cyclic AMP (cAMP), activation of protein kinase A (PKA), and subsequent phosphorylation of proteins involved in excitation-contraction coupling, resulting in a modest increase in heart rate and contractility.[14] At high levels of sympathetic tone (e.g., during exercise or stress), when endogenous catecholamines are high, Xamoterol acts as an antagonist by competing with the full agonists for the receptor binding sites, thereby preventing excessive stimulation.
Q2: Why do I see a decrease in cardiomyocyte beat rate at higher concentrations of Xamoterol?
A2: As a partial agonist, Xamoterol's effect depends on the baseline level of β1-adrenergic receptor stimulation. If your cardiomyocyte culture has a high basal level of sympathetic stimulation (e.g., due to components in the culture medium), the antagonistic properties of Xamoterol may become more prominent at higher concentrations, leading to a decrease in beat rate. This is consistent with its known clinical effect of reducing heart rate during exercise.[15][16][17]
Q3: What are the expected EC50 values for this compound in cardiomyocyte assays?
A3: The EC50 value for Xamoterol can vary depending on the specific assay and cell type used. For cAMP generation in neonatal rat cardiomyocyte cultures, an EC50 of 80 nM has been reported.[2] For increasing the spontaneous contraction of isolated rat right atria, an EC50 of 4.67 nM has been observed.[2] It is important to determine the EC50 empirically in your specific experimental system.
Q4: Can the source of cardiomyocytes (e.g., primary vs. iPSC-derived) affect the response to Xamoterol?
A4: Yes, the source of cardiomyocytes can significantly impact the experimental outcome. Primary cardiomyocytes, while physiologically relevant, can be difficult to obtain and maintain in culture.[18] Induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) offer a more scalable and consistent source, but their maturation state can vary, which may affect the expression and function of β1-adrenergic receptors and downstream signaling components.[19] It is crucial to thoroughly characterize the cardiomyocyte model you are using.
Q5: How can I assess the purity of my cardiomyocyte culture?
A5: The purity of a cardiomyocyte culture can be assessed by immunofluorescence staining for cardiac-specific markers such as cardiac troponin T (cTnT) or α-actinin, followed by quantification of the percentage of positive cells.[20][21] This is important because contaminating cell types, such as cardiac fibroblasts, do not express β1-adrenergic receptors and will not respond to Xamoterol, potentially confounding the results of bulk measurements.
Experimental Protocols
Protocol 1: Cardiomyocyte Contractility Assay
-
Cell Culture: Plate cardiomyocytes on a suitable substrate (e.g., Matrigel-coated glass-bottom dishes) and culture until a spontaneously beating monolayer is formed.
-
Compound Preparation: Prepare a stock solution of this compound in water or DMSO. Perform serial dilutions to obtain the desired final concentrations in the culture medium.
-
Baseline Recording: Record the baseline contractility of the cardiomyocytes for a defined period (e.g., 1-2 minutes) using a video microscopy system.
-
Drug Application: Add the different concentrations of this compound to the cells.
-
Post-Treatment Recording: After an appropriate incubation period (e.g., 15-30 minutes), record the contractility again.
-
Data Analysis: Use a contractility analysis software to quantify parameters such as beat rate, contraction amplitude, and contraction/relaxation velocities.
Protocol 2: Calcium Transient Measurement
-
Cell Culture: Culture cardiomyocytes as described above.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM) according to the manufacturer's protocol.
-
Baseline Imaging: Acquire baseline fluorescence images of the beating cardiomyocytes using a fluorescence microscope equipped with a high-speed camera.
-
Drug Application: Add this compound at the desired concentrations.
-
Post-Treatment Imaging: After incubation, acquire fluorescence images again.
-
Data Analysis: Analyze the fluorescence intensity changes over time to determine calcium transient parameters such as amplitude, duration, and decay kinetics.[22]
Protocol 3: Immunofluorescence Staining for β1-Adrenergic Receptors
-
Cell Fixation: Fix cardiomyocytes with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., PBS with 5% goat serum and 1% BSA) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the β1-adrenergic receptor overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.[23][24]
Data Presentation
Table 1: Technical Data for this compound
| Property | Value | Reference |
| Molecular Weight | 397.43 g/mol | [1] |
| Formula | C₁₆H₂₅N₃O₅ · 0.5C₄H₄O₄ | [1] |
| Solubility | Water (up to 50 mM), DMSO (up to 100 mM) | [1][2] |
| Purity | ≥97% | [1] |
| Storage | Room Temperature (solid) | [1] |
| CAS Number | 73210-73-8 | [1][2] |
Table 2: Summary of Expected Effects of Xamoterol on Cardiomyocyte Functional Parameters
| Parameter | Expected Effect at Low Sympathetic Tone | Expected Effect at High Sympathetic Tone |
| Beat Rate | Modest Increase | Decrease |
| Contractility | Modest Increase | Decrease |
| Calcium Transient Amplitude | Modest Increase | Decrease |
Visualizations
Caption: Signaling pathway of Xamoterol in cardiomyocytes.
References
- 1. rndsystems.com [rndsystems.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. isarbioscience.de [isarbioscience.de]
- 6. wjgnet.com [wjgnet.com]
- 7. From beat rate variability in induced pluripotent stem cell-derived pacemaker cells to heart rate variability in human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beat Rate Variability in Murine Embryonic Stem Cell-Derived Cardiomyocytes: Effect of Antiarrhythmic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calcium Transient in Cardiomyocytes - Creative Bioarray [acroscell.creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. Calcium Transient Assays for Compound Screening with Human iPSC-derived Cardiomyocytes: Evaluating New Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. CalTrack: High Throughput Automated Calcium Transient Analysis in Cardiomyocytes. — SCNi [scni.ox.ac.uk]
- 14. Acute and chronic hemodynamic effects of xamoterol in mild to moderate congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effects and dose-response relationship of xamoterol in patients with ischaemic heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The effects and dose-response relationship of xamoterol in patients with ischaemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Xamoterol, a β1-adrenoceptor partial agonist: Review of the clinical efficacy in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Considerations for an In Vitro, Cell-Based Testing Platform for Detection of Drug-Induced Inotropic Effects in Early Drug Development. Part 2: Designing and Fabricating Microsystems for Assaying Cardiac Contractility With Physiological Relevance Using Human iPSC-Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cardiomyocyte functional screening: interrogating comparative electrophysiology of high-throughput model cell systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. IF Protocol for Cardiomyocytes - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. Cardiomyocyte immunofluorescence protocol [abcam.com]
- 22. Assessment of Beating Parameters in Human Induced Pluripotent Stem Cells Enables Quantitative In Vitro Screening for Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Novel Paradigms Governing β1-Adrenergic Receptor Trafficking in Primary Adult Rat Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
Why does Xamoterol show negative chronotropic effects at high sympathetic activity?
This technical support center provides in-depth information and troubleshooting guidance for researchers studying the pharmacological effects of Xamoterol, particularly its negative chronotropic effects under conditions of high sympathetic activity.
Frequently Asked Questions (FAQs)
Q1: Why does Xamoterol, a β1-adrenergic partial agonist, exhibit negative chronotropic effects at high sympathetic activity?
A1: Xamoterol's dual effects on heart rate are a direct consequence of its nature as a β1-adrenergic receptor partial agonist with intrinsic sympathomimetic activity (ISA).[1]
-
At low sympathetic activity (e.g., at rest): Endogenous catecholamine (norepinephrine and epinephrine) levels are low. In this state, Xamoterol binds to β1-adrenergic receptors and elicits a modest agonistic response, leading to a slight increase in heart rate (positive chronotropic effect).[1][2]
-
At high sympathetic activity (e.g., during exercise or stress): The concentration of endogenous catecholamines, which are full agonists at the β1-receptor, is significantly elevated. Xamoterol competes with these potent full agonists for the same receptor binding sites.[3] Since Xamoterol has lower intrinsic activity, it produces a submaximal response compared to the full agonists. By displacing the more powerful endogenous catecholamines, Xamoterol effectively reduces the overall level of β1-adrenergic stimulation, resulting in a decrease in heart rate (negative chronotropic effect) relative to the high baseline sympathetic tone.[3]
In essence, at high sympathetic drive, Xamoterol acts as a competitive antagonist, dampening the excessive stimulation of the sinoatrial node.
Troubleshooting Guides
Issue 1: Inconsistent Chronotropic Responses to Xamoterol in In Vitro Preparations.
-
Possible Cause 1: Inadequate Simulation of Sympathetic Tone.
-
Recommendation: To observe the negative chronotropic effects of Xamoterol, it is crucial to first establish a state of high adrenergic stimulation in your preparation. This can be achieved by pre-treating the tissue with a β-adrenergic agonist like isoproterenol or norepinephrine to mimic high sympathetic activity. The subsequent addition of Xamoterol should then demonstrate a reduction in the elevated heart rate.
-
-
Possible Cause 2: Receptor Desensitization.
-
Recommendation: Prolonged exposure to high concentrations of adrenergic agonists can lead to receptor desensitization. Ensure that your experimental timeline is optimized to measure the effects of Xamoterol before significant desensitization occurs. Consider conducting time-course experiments to determine the optimal window for drug application.
-
-
Possible Cause 3: Temperature Fluctuations.
-
Recommendation: The sinoatrial node is highly sensitive to temperature changes. Ensure that the perfusion buffer is maintained at a constant physiological temperature (typically 37°C for mammalian hearts) throughout the experiment. Use a water-jacketed organ bath and pre-warm all solutions.
-
Issue 2: High Variability in Heart Rate Measurements.
-
Possible Cause 1: Spontaneous Arrhythmias.
-
Recommendation: In isolated heart preparations, spontaneous ectopic beats or arrhythmias can interfere with accurate heart rate measurement.[4] Ensure the heart is adequately perfused to prevent hypoxia, which can be a source of ectopy. If arrhythmias persist, you may need to exclude these preparations from your analysis based on predefined criteria.
-
-
Possible Cause 2: Inaccurate Heart Rate Detection.
-
Recommendation: If using automated peak detection software to determine heart rate from pressure or ECG recordings, ensure the algorithm is correctly identifying the R-waves or the peak of the pressure waveform. Visual inspection of the raw data is recommended to validate the automated measurements. Adjust the detection threshold if necessary.
-
Data Presentation
The following table summarizes the dose-dependent effects of Xamoterol on heart rate in pithed rats under different conditions of sympathetic stimulation, demonstrating its partial agonist activity.
| Condition | Agonist(s) | Heart Rate (beats/min, mean ± SEM) | Xamoterol Effect |
| Low Sympathetic Tone | Catecholamine-depleted | 199 ± 6 | Positive Chronotropy |
| Xamoterol (increasing doses) | Dose-dependent increase | ||
| High Sympathetic Tone | Sympathetic nerve stimulation | 325 ± 16 | Negative Chronotropy |
| Xamoterol (increasing doses) | Dose-dependent decrease | ||
| Exogenous Norepinephrine | 0.5 µg/kg/min | 235 ± 4 | Positive Chronotropy |
| + Xamoterol (increasing doses) | Dose-related increase | ||
| 1.5 µg/kg/min | 297 ± 11 | No significant effect | |
| + Xamoterol (increasing doses) | |||
| 5 µg/kg/min | 330 ± 5 | Negative Chronotropy | |
| + Xamoterol (increasing doses) | Dose-related decrease |
Data adapted from a study on the partial agonist activity of Xamoterol in pithed rats.
Experimental Protocols
Key Experiment: Assessing Chronotropic Effects of Xamoterol using an Isolated Langendorff Heart Preparation.
This protocol outlines a method to evaluate the chronotropic effects of Xamoterol on an isolated rodent heart.
1. Heart Isolation and Perfusion:
-
Anesthetize the animal (e.g., rat or guinea pig) according to approved institutional guidelines.
-
Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.
-
Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer maintained at 37°C.
-
Maintain a constant perfusion pressure (e.g., 60-80 mmHg).
2. Heart Rate Measurement:
-
Place electrodes on the surface of the right atrium and ventricle to record a surface electrocardiogram (ECG).
-
Alternatively, insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure left ventricular developed pressure (LVDP) and derive heart rate from the pressure waveforms.
-
Allow the heart to stabilize for a period of 20-30 minutes, ensuring a stable intrinsic heart rate.
3. Simulating Sympathetic Activity and Drug Administration:
-
Baseline: Record the stable baseline heart rate.
-
High Sympathetic Tone: Infuse a β-adrenergic agonist (e.g., isoproterenol) into the perfusion buffer at a concentration that produces a significant increase in heart rate.
-
Xamoterol Administration: Once a stable, elevated heart rate is achieved, administer increasing concentrations of Xamoterol through the perfusion line.
-
Data Acquisition: Continuously record heart rate throughout the experiment.
4. Data Analysis:
-
Calculate the change in heart rate from the high sympathetic tone baseline at each concentration of Xamoterol.
-
Construct a dose-response curve to determine the potency and efficacy of Xamoterol's negative chronotropic effect.
Mandatory Visualizations
Signaling Pathways
Caption: β1-Adrenergic receptor signaling by full vs. partial agonists.
Experimental Workflow
Caption: Experimental workflow for assessing Xamoterol's chronotropic effects.
Logical Relationship
Caption: Logical relationship of Xamoterol's dual chronotropic effects.
References
- 1. Xamoterol - Wikipedia [en.wikipedia.org]
- 2. Cardiac effects of beta-adrenoceptor antagonists with intrinsic sympathomimetic activity in humans: beta1- and/or beta2-adrenoceptor mediated? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Xamoterol Fumarate? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Potential Arrhythmogenic Effects of Xamoterol in Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cardiac effects of Xamoterol. The information is designed to address specific issues that may be encountered during in vitro and ex vivo experiments.
Disclaimer: The arrhythmogenic potential of Xamoterol is complex. In clinical settings with patients having mild to moderate heart failure, Xamoterol has not been associated with an increased risk of arrhythmia.[1][2] However, in cases of severe heart failure, its use has been linked to increased mortality, although not directly attributed to arrhythmogenic activity.[3][4] Preclinical data on Xamoterol-induced arrhythmias is limited. Therefore, this guide is based on the established pharmacology of β-adrenoceptor partial agonists and general principles of cardiac electrophysiology.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for Xamoterol that could lead to arrhythmogenic effects?
A1: Xamoterol is a selective β1-adrenoceptor partial agonist with intrinsic sympathomimetic activity (ISA). Its arrhythmogenic potential, though generally low, stems from its ability to stimulate the β1-adrenoceptor signaling cascade. This activation increases intracellular cyclic AMP (cAMP) levels, leading to the activation of Protein Kinase A (PKA). PKA then phosphorylates key proteins involved in cardiac electrophysiology, including L-type calcium channels and components of the ryanodine receptor complex. This can lead to increased Ca2+ influx and altered sarcoplasmic reticulum Ca2+ handling, which are known triggers for cardiac arrhythmias.
Q2: Why might I observe different, or even opposite, effects of Xamoterol in different experimental models (e.g., healthy vs. failing cardiac tissue)?
A2: This is a critical consideration when working with a partial agonist. The effect of Xamoterol depends on the underlying level of sympathetic tone in the preparation.
-
In models with low sympathetic tone (e.g., healthy, unstimulated tissue): Xamoterol will act as an agonist, increasing heart rate and contractility.
-
In models with high sympathetic tone (e.g., co-application with a full agonist like isoproterenol, or using tissue from a heart failure model with upregulated sympathetic drive): Xamoterol will act as an antagonist by competing with the more powerful endogenous or exogenous full agonists for the β1-receptor, thereby reducing the overall receptor stimulation. One study on isolated papillary muscle from failing human hearts demonstrated that Xamoterol exerted a negative inotropic effect, highlighting its antagonist-like properties in a high sympathetic tone environment.
Q3: What types of arrhythmias are theoretically possible with β1-adrenoceptor stimulation by Xamoterol?
A3: Based on the mechanisms of full β-agonists, excessive β1-adrenoceptor stimulation can lead to arrhythmias driven by abnormal impulse formation. These include:
-
Enhanced Automaticity: Increased rate of spontaneous depolarization in pacemaker cells.
-
Triggered Activity:
-
Early Afterdepolarizations (EADs): Caused by the reopening of L-type calcium channels during the plateau phase of the action potential.
-
Delayed Afterdepolarizations (DADs): Resulting from spontaneous Ca2+ release from an overloaded sarcoplasmic reticulum, which activates the sodium-calcium exchanger to generate a transient inward current.[5][6]
-
Q4: Are there any known genetic factors that could influence the response to Xamoterol in my experiments?
A4: While specific pharmacogenomic studies on Xamoterol are not widely available, polymorphisms in the β1-adrenoceptor gene (ADRB1) are known to alter the response to β-agonists and β-blockers. Researchers using human-derived cells or tissues (e.g., hiPSC-CMs) should be aware that different genetic backgrounds could contribute to variability in experimental outcomes.
Troubleshooting Guides
Issue 1: Observation of Spontaneous Tachycardia or Increased Automaticity in Tissue Preparations
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Agonist Activity of Xamoterol | In preparations with low baseline sympathetic tone, Xamoterol's intrinsic sympathomimetic activity may be dominant. | The effect should be dose-dependent. Reducing the concentration of Xamoterol should lower the spontaneous rate. |
| Experimental Model Sensitivity | Pacemaker cells (e.g., sinoatrial node preparations) are particularly sensitive to β-adrenergic stimulation. | Confirm the tissue type being used. If feasible, compare the response in pacemaker tissue versus ventricular muscle tissue. |
| Interaction with Other Compounds | If other compounds are present in the perfusate or media (e.g., phosphodiesterase inhibitors), they may potentiate the effects of cAMP. | Review all components of the experimental solution. If a potentiating agent is present, consider removing it or performing a control experiment without it. |
Issue 2: Appearance of Afterdepolarizations (EADs or DADs) or Triggered Arrhythmias
| Potential Cause | Troubleshooting Step / Mitigation Strategy | Expected Outcome |
| Calcium Overload | The primary driver for DADs is sarcoplasmic reticulum Ca2+ overload. | 1. Reduce Extracellular Calcium: Lower the [Ca2+] in the superfusate to reduce Ca2+ influx. 2. Ryanodine: In terminal experiments, apply ryanodine (1 µM) to inhibit Ca2+ release from the sarcoplasmic reticulum.[6] 3. Benzamil: Use benzamil (10⁻⁴ M) to block the sodium-calcium exchanger, which generates the transient inward current responsible for DADs.[6] |
| Prolonged Action Potential Duration (APD) leading to EADs | β-stimulation can, under certain conditions, prolong the APD, predisposing to EADs. | 1. Increase Pacing Rate: EADs are often more prominent at slower heart rates. Increasing the pacing frequency may suppress them. 2. Co-administer a pure β-blocker: In a control experiment, co-application of a non-selective β-blocker (e.g., propranolol) or a β1-selective blocker (e.g., metoprolol) should competitively inhibit the effects of Xamoterol and prevent the electrophysiological changes. |
| Model-Specific Predisposition | Certain experimental models, such as those from hypertrophic cardiomyopathic hearts, have an increased propensity for developing DADs in response to β-adrenergic stimulation.[7] | Be aware of the baseline characteristics of your model. If using a diseased-heart model, a lower concentration of Xamoterol may be necessary compared to a healthy-heart model. |
Quantitative Data Summary
The following tables provide an illustrative summary of expected quantitative effects based on the known pharmacology of β-adrenoceptor ligands. Note: These are not empirical data for Xamoterol but are intended to guide experimental interpretation.
Table 1: Illustrative Electrophysiological Effects of β-Adrenoceptor Ligands in an Isolated Ventricular Myocyte Model
| Parameter | Isoproterenol (Full Agonist) | Xamoterol (Partial Agonist) | Metoprolol (Antagonist) |
| Action Potential Duration (APD90) | Shortened | Minor Shortening or No Change | No Change or Slight Prolongation |
| L-type Ca2+ Current (ICa,L) | Strong Increase | Moderate Increase | No Change or Decrease |
| DAD Amplitude | Significant Increase | Potential for Minor Increase | No Induction |
| EAD Incidence | May Increase | Low Likelihood | No Induction |
Table 2: Comparative Effects on Heart Rate in a Langendorff-Perfused Heart Model
| Condition | Isoproterenol (10 nM) | Xamoterol (100 nM) | Xamoterol (100 nM) + Isoproterenol (10 nM) |
| Change in Heart Rate (bpm) from Baseline | +80 to +100 | +20 to +30 | +40 to +50 (less than Isoproterenol alone) |
Experimental Protocols
Protocol 1: Assessing Pro-arrhythmic Risk using a Langendorff-Perfused Heart
-
Preparation: Cannulate the aorta of a rodent (e.g., rabbit, guinea pig) heart and begin retrograde perfusion with Krebs-Henseleit solution (37°C, gassed with 95% O2 / 5% CO2).
-
Stabilization: Allow the heart to stabilize for at least 20 minutes. Record baseline ECG and, if available, monophasic action potentials (MAPs).
-
Pacing: Pace the ventricle at a fixed cycle length (e.g., 250 ms).
-
Xamoterol Perfusion: Introduce Xamoterol into the perfusate at increasing concentrations (e.g., 10 nM to 1 µM).
-
Arrhythmia Induction: At each concentration, apply a programmed electrical stimulation protocol (e.g., S1-S2 pulses) to assess the ventricular effective refractory period (VERP) and the propensity for inducing ventricular tachycardia.
-
Washout: Perfuse with drug-free solution to determine if effects are reversible.
-
Positive Control: In a separate preparation, use a known pro-arrhythmic β-agonist like isoproterenol to validate the model's sensitivity.
Protocol 2: Patch-Clamp Analysis of Xamoterol's Effects on Cardiomyocyte Ion Channels
-
Cell Preparation: Isolate ventricular myocytes from an appropriate animal model or use cultured hiPSC-CMs.
-
Patch-Clamp Configuration: Use the whole-cell patch-clamp technique to record action potentials (in current-clamp mode) or specific ion currents (in voltage-clamp mode).
-
Action Potential Analysis: Record baseline action potentials at 1 Hz pacing. Superfuse with Xamoterol (e.g., 100 nM) and record changes in resting membrane potential, APD at 50% and 90% repolarization (APD50, APD90), and the emergence of EADs or DADs.
-
Ion Channel Analysis:
-
L-type Ca2+ Current (ICa,L): Use a voltage protocol to isolate and measure ICa,L before and after application of Xamoterol.
-
Transient Inward Current (Iti): To assess DADs, apply a train of depolarizing pulses to load the cell with calcium, and then record for spontaneous inward currents after the final pulse.
-
-
Mitigation Test: Co-apply a potential mitigating agent (e.g., a β-blocker or an α2-agonist) with Xamoterol to determine if it can reverse the observed electrophysiological effects.
Visualizations
Caption: Xamoterol's β1-adrenoceptor signaling cascade.
Caption: Workflow for assessing Xamoterol's arrhythmogenic risk.
References
- 1. Effects of xamoterol in acute myocardial infarction: blood pressure, heart rate, arrhythmias and early clinical course - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical efficacy of xamoterol, a beta 1-adrenoceptor partial agonist, in mild to moderate heart failure. U.K. Xamoterol Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xamoterol in Severe Heart Failure - American College of Cardiology [acc.org]
- 4. Xamoterol in severe heart failure. The Xamoterol in Severe Heart Failure Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of reducing [Na+]o on catecholamine-induced delayed afterdepolarizations in atrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms underlying early and delayed afterdepolarizations induced by catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Overcoming challenges in translating Xamoterol hemifumarate research to clinical models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Xamoterol hemifumarate. The information is designed to address specific challenges that may arise during preclinical and clinical model development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective β1-adrenoceptor partial agonist.[1][2][3] This means it binds to β1-adrenergic receptors, which are primarily located in the heart, and elicits a submaximal response compared to a full agonist.[4] Its partial agonist nature allows it to act as a cardiac stimulant at rest and as a beta-blocker during periods of high sympathetic activity, such as exercise.[1][5]
Q2: Why were there discrepancies in clinical trial outcomes for Xamoterol, particularly the increased mortality in severe heart failure?
A2: The dual agonist/antagonist effect of Xamoterol is a key factor in the varied clinical trial results. In patients with mild to moderate heart failure, the modest increase in myocardial contractility and improved diastolic function at rest proved beneficial, leading to improved exercise capacity and reduced symptoms.[6][7][8][9] However, in patients with severe heart failure who have very high levels of sympathetic stimulation, the antagonist effects of Xamoterol likely predominated. This blockade of necessary sympathetic drive in a severely compromised heart may have led to a critical reduction in cardiac output, contributing to the observed increase in mortality.[10]
Q3: What are the key pharmacokinetic properties of Xamoterol to consider in experimental design?
A3: Xamoterol has a low oral bioavailability of approximately 5%.[11][12] Peak plasma concentrations are typically reached around 2 hours after oral administration of a tablet.[11] The elimination half-life is longer after oral administration (around 16 hours) compared to intravenous administration (approximately 7.7 hours).[11][12] A significant portion of the drug is excreted unchanged in the urine.[11][12] These factors are critical when designing dosing regimens for both preclinical and clinical studies to ensure therapeutic and non-toxic plasma concentrations.
Q4: How does the partial agonism of Xamoterol affect downstream signaling pathways?
A4: As a partial agonist at the β1-adrenoceptor, Xamoterol activates the receptor to stimulate adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[4] The subsequent increase in cAMP levels activates protein kinase A (PKA).[4] PKA then phosphorylates L-type calcium channels, leading to increased calcium influx and enhanced myocardial contractility.[4] PKA also phosphorylates phospholamban, which promotes calcium reuptake into the sarcoplasmic reticulum, improving myocardial relaxation.[4] Because it is a partial agonist, the activation of this pathway is less pronounced than with a full agonist.
Troubleshooting Guide
Problem 1: Inconsistent in vitro responses to Xamoterol in cell-based assays.
-
Possible Cause: Variation in β1-adrenoceptor expression levels in the cell line used.
-
Troubleshooting Steps:
-
Quantify Receptor Expression: Perform radioligand binding assays or western blotting to quantify the expression level of β1-adrenoceptors in your cell line. Compare these levels across different cell passages.
-
Use a Stable Cell Line: If significant variation is observed, consider using a stably transfected cell line with consistent receptor expression.
-
Functional Assays: Correlate receptor expression levels with functional readouts, such as cAMP accumulation assays, to ensure a consistent dose-response relationship.
-
Problem 2: Difficulty translating preclinical efficacy data in animal models to predicted human clinical outcomes.
-
Possible Cause: Species-specific differences in β-adrenoceptor pharmacology and pathophysiology of heart failure models.
-
Troubleshooting Steps:
-
Model Selection: Carefully select an animal model that most closely mimics the human condition of mild to moderate heart failure. Models of severe heart failure may not be appropriate for demonstrating the therapeutic benefits of a partial agonist like Xamoterol.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Develop robust PK/PD models to correlate drug exposure with hemodynamic effects in the animal model. This can help in predicting the therapeutic window in humans.
-
Biomarker Analysis: Utilize translatable biomarkers, such as plasma norepinephrine levels, to stratify preclinical and clinical populations and to understand the level of sympathetic activation.[5]
-
Problem 3: Observing a blunted or antagonistic effect of Xamoterol at higher doses or in the presence of high catecholamine levels in preclinical models.
-
Possible Cause: This is an expected pharmacological property of a partial agonist. At high receptor occupancy or in the presence of a full agonist (like norepinephrine), a partial agonist will compete for receptor binding and produce a lower maximal response, effectively acting as an antagonist.
-
Troubleshooting Steps:
-
Dose-Response Studies: Conduct comprehensive dose-response studies to identify the optimal therapeutic range where the agonistic effects are maximized and antagonistic effects are minimized for the desired physiological state.
-
Co-administration Studies: In in vitro or ex vivo models, co-administer Xamoterol with varying concentrations of a full agonist (e.g., isoproterenol or norepinephrine) to characterize its partial agonist/antagonist profile under different levels of simulated sympathetic tone.
-
In Vivo Exercise Models: Utilize exercise protocols in animal models to assess the effects of Xamoterol under conditions of endogenously elevated catecholamines.[5]
-
Data Presentation
Table 1: Summary of Xamoterol Pharmacokinetics in Healthy Volunteers and Heart Failure Patients
| Parameter | Healthy Volunteers (Intravenous) | Healthy Volunteers (Oral) | Heart Failure Patients (Intravenous) | Heart Failure Patients (Oral) |
| Elimination Half-life | 7.7 h[11] | 16 h[11] | 7.4 h[12] | 16 h[12] |
| Total Body Clearance | 224 ml/min[11] | - | 228 ml/min[12] | - |
| Volume of Distribution (Vss) | 48 L[11] | - | 56 L[12] | - |
| Absolute Bioavailability | - | 5%[11] | - | 5.9%[12] |
| Peak Plasma Concentration Time | - | ~2 h (tablet)[11] | - | 1-2.5 h[12] |
| Urinary Recovery (unchanged) | 62%[11] | - | 72.5%[12] | - |
Table 2: Clinical Efficacy of Xamoterol in Mild to Moderate Heart Failure
| Study/Parameter | Xamoterol Group | Placebo Group | Digoxin Group |
| Improvement in Exercise Capacity (Multicenter Study) | 37%[6][9] | 18%[6][9] | 17%[6][9] |
| Mean Exercise Duration Increase (UK Study) | 19%[7] | 7%[7] | - |
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay to Determine Partial Agonist Activity
-
Cell Culture: Culture a suitable cell line (e.g., CHO or HEK293) stably expressing the human β1-adrenoceptor.
-
Cell Plating: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Preparation: Prepare serial dilutions of this compound, a full agonist (e.g., isoproterenol), and a full antagonist (e.g., propranolol).
-
Cell Treatment:
-
For agonist-mode: Add the serial dilutions of Xamoterol or isoproterenol to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
For antagonist-mode: Pre-incubate the cells with serial dilutions of Xamoterol before adding a fixed concentration of isoproterenol (e.g., EC80).
-
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the concentration-response curves and calculate the EC50 and Emax values. The Emax of Xamoterol relative to the full agonist will determine its intrinsic activity.
Protocol 2: In Vivo Hemodynamic Assessment in a Rat Model of Heart Failure
-
Animal Model Induction: Induce heart failure in rats (e.g., via coronary artery ligation to create a myocardial infarction model). Allow for a sufficient recovery and disease development period.
-
Telemetry Implantation: Surgically implant telemetry transmitters for continuous monitoring of blood pressure, heart rate, and ECG.
-
Acclimatization: Allow the animals to recover from surgery and acclimatize to the experimental conditions.
-
Baseline Recording: Record baseline hemodynamic data for a sufficient period before drug administration.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage or intravenous infusion) at various dose levels.
-
Hemodynamic Monitoring: Continuously monitor and record hemodynamic parameters for several hours post-administration.
-
Exercise Challenge (Optional): To assess the drug's effect under high sympathetic tone, subject the animals to a treadmill exercise protocol and monitor hemodynamic responses.
-
Data Analysis: Analyze the changes in heart rate, blood pressure, and other relevant parameters from baseline and compare the effects of different doses of Xamoterol to the vehicle control.
Mandatory Visualizations
Caption: Signaling pathway of Xamoterol as a β1-adrenoceptor partial agonist.
References
- 1. Xamoterol - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | Adrenergic β1 Receptors | Tocris Bioscience [tocris.com]
- 4. What is the mechanism of Xamoterol Fumarate? [synapse.patsnap.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Xamoterol, a β1-adrenoceptor partial agonist: Review of the clinical efficacy in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical efficacy of xamoterol, a beta 1-adrenoceptor partial agonist, in mild to moderate heart failure. U.K. Xamoterol Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Xamoterol monotherapy in heart failure. The European 'Corwin' Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Xamoterol, a beta 1-adrenoceptor partial agonist: review of the clinical efficacy in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Xamoterol in severe heart failure. The Xamoterol in Severe Heart Failure Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of xamoterol after intravenous and oral administration to volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of xamoterol after intravenous and oral administration to patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of Xamoterol hemifumarate dosage for specific research applications
This technical support center provides researchers, scientists, and drug development professionals with guidance on the refinement of Xamoterol hemifumarate dosage for specific research applications. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Xamoterol?
A1: Xamoterol is a selective β1-adrenoceptor partial agonist.[1] This means it binds to β1-adrenergic receptors, which are predominantly found in the heart, and elicits a submaximal response compared to full agonists like isoproterenol.[2] At low levels of sympathetic tone, it acts as an agonist, moderately increasing myocardial contractility.[1] Conversely, under conditions of high sympathetic activity, it acts as an antagonist by competing with endogenous catecholamines like norepinephrine, thereby protecting the heart from overstimulation.[1] The downstream signaling cascade involves the activation of adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).
Q2: What are the recommended starting concentrations for in vitro experiments?
A2: The optimal concentration of this compound will vary depending on the cell type and the specific endpoint being measured. Based on published studies, a concentration range of 10 nM to 1 µM is a reasonable starting point for most cell-based assays. For reference, an EC50 of 80 nM was reported for cAMP generation in neonatal rat cardiomyocyte cultures, and an EC50 of 4.67 nM was observed for the contraction of isolated rat right atria.[3] A study on failing human myocardium used a broader range of 0.0001 to 100 µM.[4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental model.
Q3: What are typical dosages for in vivo animal studies?
A3: In vivo dosages of Xamoterol are species- and route-dependent. For intravenous administration in dogs, effective doses have been reported in the range of 30-70 µg/kg to improve myocardial pH in an ischemia model, with higher doses (200 µg/kg) showing some negative effects.[5] In healthy beagle dogs, the ED50 for increasing heart rate was 3.2 µg/kg, and in a rat model of spontaneous heart failure, the ED50 was 6 µg/kg.[3] For context, clinical studies in humans have used intravenous doses of 0.025 mg/kg and oral doses of 200 mg twice daily.[6][7] Note that the oral bioavailability of Xamoterol is low (around 5% in humans), which should be considered when planning oral administration studies.[8]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in both water (up to 50 mM) and DMSO (up to 100 mM).[3] For cell culture experiments, it is advisable to prepare a concentrated stock solution in a sterile solvent (e.g., DMSO or sterile water) and then dilute it to the final working concentration in your culture medium. To prepare a 10 mM stock solution in DMSO, you would dissolve 3.97 mg of this compound (MW: 397.43 g/mol ) in 1 mL of DMSO. Stock solutions should be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.[9]
Troubleshooting Guide
Problem 1: I am not observing the expected agonist (stimulatory) effect on my cardiac cells.
-
Possible Cause 1: Cell Model Specificity. The partial agonist nature of Xamoterol is tissue-dependent.[2] In some models, particularly those derived from failing hearts, the antagonistic effects may predominate. For instance, one study found that Xamoterol produced only negative inotropic effects on papillary muscle strips from failing human hearts.[4]
-
Solution 1: Characterize the β-adrenergic receptor expression and signaling in your specific cell model. Consider using a full agonist, such as isoproterenol, as a positive control to confirm the responsiveness of your cells.
-
Possible Cause 2: Suboptimal Concentration. The concentration of Xamoterol may be too low to elicit a detectable agonist response or so high that it is causing receptor desensitization or off-target effects.
-
Solution 2: Perform a comprehensive dose-response experiment, starting from a low nanomolar range and extending to the micromolar range, to identify the optimal concentration for your desired effect.
Problem 2: I am seeing high variability in my in vivo results with oral administration.
-
Possible Cause: Low and Variable Bioavailability. Xamoterol has a low oral bioavailability.[8] Factors such as food intake and gastrointestinal motility can influence its absorption, leading to variability in plasma concentrations.
-
Solution: For precise dose-response studies, consider using intravenous (i.v.) or intraperitoneal (i.p.) administration to bypass the gastrointestinal tract and ensure more consistent systemic exposure. If oral administration is necessary, ensure consistent fasting and dosing schedules for all animals.
Problem 3: My experimental results are inconsistent between batches of this compound.
-
Possible Cause: Compound Purity and Hydration. The molecular weight of this compound can vary slightly between batches due to the degree of hydration, which will affect the actual concentration of your stock solutions.
-
Solution: Always refer to the batch-specific certificate of analysis for the exact molecular weight when preparing your stock solutions. Purchase high-purity (≥97%) this compound from a reputable supplier.
Data Summary
Table 1: Summary of this compound Dosages and Concentrations in Various Models
| Model System | Administration/Application | Dosage/Concentration | Observed Effect | Reference |
| Neonatal Rat Cardiomyocytes | In Vitro | EC50: 80 nM | cAMP Generation | [3] |
| Isolated Rat Right Atria | In Vitro | EC50: 4.67 nM | Increased Contraction | [3] |
| Failing Human Papillary Muscle | In Vitro | 0.1 nM - 100 µM | Negative Inotropic Effect | [4] |
| Dog (Ischemic Myocardium) | Intravenous (i.v.) | 30 - 70 µg/kg | Restoration of Myocardial pH | [5] |
| Beagle Dog | Intravenous (i.v.) | ED50: 3.2 µg/kg | Increased Heart Rate | [3] |
| Rat (Spontaneous Heart Failure) | Intravenous (i.v.) | ED50: 6 µg/kg | Increased Heart Rate | [3] |
| Healthy Human Volunteers | Intravenous (i.v.) | 0.025 mg/kg | Increased Heart Rate & Contractility | [6] |
| Patients with Heart Failure | Oral | 200 mg twice daily | Improved Exercise Capacity | [1][10] |
Experimental Protocols
Protocol: Assessing the Effect of Xamoterol on cAMP Levels in Cultured Cardiomyocytes
-
Cell Culture: Plate neonatal rat ventricular myocytes (NRVMs) or a suitable cardiac cell line (e.g., H9c2) in appropriate multi-well plates and culture until they reach the desired confluency.
-
Serum Starvation: Prior to the experiment, serum-starve the cells for 4-6 hours to reduce basal signaling activity.
-
Preparation of Xamoterol Solutions: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in serum-free medium to achieve final concentrations ranging from 1 nM to 10 µM. Include a vehicle control (DMSO at the same final concentration as the highest Xamoterol dose) and a positive control (e.g., 10 µM Isoproterenol).
-
Cell Treatment: Remove the starvation medium and add the prepared Xamoterol dilutions, vehicle control, and positive control to the respective wells.
-
Incubation: Incubate the cells at 37°C for 15-30 minutes. The optimal incubation time should be determined empirically.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using the lysis buffer provided with your chosen cAMP assay kit.
-
cAMP Measurement: Quantify the intracellular cAMP levels using a competitive immunoassay kit (e.g., ELISA or HTRF-based assay) according to the manufacturer's instructions.
-
Data Analysis: Normalize the cAMP levels to the protein concentration in each well. Plot the normalized cAMP levels against the logarithm of the Xamoterol concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Visualizations
Caption: Signaling pathway of Xamoterol via the β1-adrenergic receptor.
Caption: A logical workflow for an in vitro Xamoterol experiment.
References
- 1. Xamoterol. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The in vitro pharmacology of xamoterol (ICI 118,587) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. The effect of xamoterol in failing human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of xamoterol, a beta 1-adrenoceptor partial agonist, on myocardial pH decreased by coronary occlusion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cardiovascular effects of xamoterol, a beta 1-adrenoceptor partial agonist, in healthy volunteers at rest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of xamoterol in acute myocardial infarction: blood pressure, heart rate, arrhythmias and early clinical course - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of xamoterol after intravenous and oral administration to volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Xamoterol, a β1-adrenoceptor partial agonist: Review of the clinical efficacy in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vitro Efficacy Analysis of Xamoterol Hemifumarate and Isoprenaline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the efficacy of Xamoterol hemifumarate, a β1-selective partial agonist, and Isoprenaline, a non-selective full agonist, at the β1-adrenergic receptor. The information presented is supported by experimental data to assist researchers in selecting the appropriate compound for their studies.
Quantitative Efficacy Comparison
The following table summarizes the key in vitro efficacy parameters for this compound and Isoprenaline, based on data from various studies. It is important to note that direct comparisons are most accurate when data is generated from the same experimental setup.
| Parameter | This compound | Isoprenaline | Reference Tissue/Cell Line |
| Receptor Binding Affinity | |||
| pKD | 7.25 | Not Reported in direct comparison | Guinea-pig left atrial membranes[1] |
| Ki | Not Reported in direct comparison | 0.22 µM | Not Specified[2] |
| Functional Potency (Adenylyl Cyclase Activation) | |||
| EC50 | Not Reported | ~14 nM - 0.08 µM | Cultured human airway smooth muscle cells, HEK293 cells[3][4] |
| Intrinsic Activity | < 0.55 (relative to Isoprenaline = 1) | 1 (Full Agonist) | Guinea-pig, rat, and cat atria[1][5] |
| Antagonist Potency | |||
| pA2 | 7.4 - 7.8 (at β1-adrenoceptors) | Not Applicable | Not Specified[1][5] |
| Downregulation of β-adrenoceptors (Chronic Exposure) | No significant downregulation | Causes ~39% reduction in receptor density | Rat heart ventricular membranes[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific cell lines or tissues.
Radioligand Binding Assay (for determining Receptor Binding Affinity)
This protocol is adapted from standard methodologies for competitive radioligand binding assays.
Objective: To determine the binding affinity (Ki) of Xamoterol and Isoprenaline for the β1-adrenergic receptor.
Materials:
-
Cell membranes prepared from a cell line or tissue expressing β1-adrenergic receptors.
-
Radioligand: [¹²⁵I]-Iodocyanopindolol or other suitable β-adrenergic antagonist radioligand.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
This compound and Isoprenaline hydrochloride standards.
-
Non-specific binding control: A high concentration of a non-labeled β-adrenergic antagonist (e.g., 10 µM Propranolol).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the cells or tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at or below its Kd).
-
Increasing concentrations of the unlabeled competitor (Xamoterol or Isoprenaline).
-
For total binding wells, add assay buffer instead of the competitor.
-
For non-specific binding wells, add the non-specific binding control.
-
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other counts to obtain specific binding. Plot the specific binding as a percentage of the total specific binding against the log concentration of the competitor. Fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Activation Assay (for determining Functional Potency)
This protocol is based on common methods for measuring cAMP accumulation.
Objective: To determine the potency (EC50) and intrinsic activity of Xamoterol and Isoprenaline in stimulating adenylyl cyclase.
Materials:
-
Intact cells expressing β1-adrenergic receptors.
-
Stimulation Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
This compound and Isoprenaline hydrochloride standards.
-
cAMP assay kit (e.g., ELISA, HTRF, or other commercially available kits).
-
Cell lysis buffer (provided with the cAMP kit).
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and grow to the desired confluency.
-
Pre-incubation: Wash the cells with stimulation buffer and pre-incubate with the phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add increasing concentrations of Xamoterol or Isoprenaline to the wells in triplicate. Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Cell Lysis: Terminate the stimulation by removing the buffer and adding the cell lysis buffer.
-
cAMP Measurement: Follow the instructions of the specific cAMP assay kit to measure the concentration of cAMP in each well.
-
Data Analysis: Plot the measured cAMP concentration against the log concentration of the agonist. Fit the data using a non-linear regression model to determine the EC50 and the maximum response (Emax). The intrinsic activity is calculated as the ratio of the Emax of the test compound to the Emax of the full agonist (Isoprenaline).
Visualizations
Experimental Workflow
Caption: Workflow for in vitro comparison of Xamoterol and Isoprenaline.
β1-Adrenergic Receptor Signaling Pathway
Caption: Canonical β1-adrenergic receptor signaling pathway.
References
- 1. The in vitro pharmacology of xamoterol (ICI 118,587) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoproterenol Acts as a Biased Agonist of the Alpha-1A-Adrenoceptor that Selectively Activates the MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The in vitro pharmacology of xamoterol (ICI 118,587) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the effects of xamoterol and isoprenaline on rat cardiac beta-adrenoceptors: studies of function and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Xamoterol Hemifumarate and Dobutamine in Experimental Heart Failure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of xamoterol hemifumarate and dobutamine, two inotropic agents investigated for the treatment of heart failure. The following sections present a comprehensive overview of their mechanisms of action, a quantitative comparison of their hemodynamic effects derived from experimental studies, and detailed experimental protocols utilized in these investigations.
Mechanism of Action: A Tale of Two Beta-Agonists
Both xamoterol and dobutamine exert their primary effects through the stimulation of β1-adrenergic receptors in the heart. However, their distinct pharmacological profiles—xamoterol as a partial agonist and dobutamine as a full agonist—lead to different downstream physiological consequences.
Dobutamine , a synthetic catecholamine, is a potent and relatively selective β1-adrenergic receptor agonist.[1] Its binding to these receptors activates a cascade of intracellular events, initiating with the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban, leading to an increase in intracellular calcium levels and enhanced myocardial contractility (positive inotropy).[2] Dobutamine's stimulation of β1-receptors also produces a modest increase in heart rate (positive chronotropy).[3] In the vasculature, it exhibits a balanced action between α1-receptor stimulation (vasoconstriction) and β2-receptor stimulation (vasodilation), typically resulting in mild vasodilation.[1][3]
Xamoterol is a β1-selective partial agonist.[4] This means it binds to β1-adrenergic receptors but elicits a submaximal response compared to a full agonist like isoproterenol.[5] The unique characteristic of xamoterol is its dual action: it acts as an agonist when sympathetic tone is low (e.g., at rest) and as an antagonist when sympathetic tone is high (e.g., during exercise).[6] At rest, it provides modest cardiac stimulation, improving contractility and relaxation.[7] During periods of high sympathetic activity, it competitively blocks the binding of endogenous catecholamines like norepinephrine, thereby preventing excessive cardiac stimulation and potential adverse effects such as tachycardia and increased myocardial oxygen demand.[8] Similar to dobutamine, its mechanism involves the stimulation of the adenylyl cyclase-cAMP-PKA pathway.[8]
Performance in Experimental Heart Failure Models: A Quantitative Comparison
Direct comparative studies of xamoterol and dobutamine in the same experimental heart failure model are limited. However, by examining data from studies using similar canine models of acute heart failure, we can draw comparisons of their hemodynamic effects.
| Parameter | Dobutamine | This compound | Reference |
| Heart Rate | Increased | No significant change or slight increase at rest; attenuated increase during exercise. | [1][9][10] |
| Cardiac Output | Significantly increased | Modestly increased | [1][11] |
| Left Ventricular End-Diastolic Pressure (LVEDP) | Decreased | Decreased | [1][12] |
| Systemic Vascular Resistance (SVR) | Decreased | No significant change | [11][12] |
| Myocardial Contractility (e.g., dP/dt max) | Markedly increased | Modestly increased | [1][9] |
| Adverse Effects | Ventricular arrhythmias in acute ischemic states. | Generally well-tolerated, but increased mortality observed in patients with severe heart failure. | [9][13] |
Experimental Protocols
The following sections detail the methodologies employed in canine models of experimental heart failure to evaluate the effects of xamoterol and dobutamine.
Canine Model of Acute Ischemic Heart Failure
A commonly used model to study the effects of inotropic agents in an acute setting involves the surgical induction of myocardial ischemia.
-
Animal Model: Mongrel dogs of either sex.
-
Anesthesia: Anesthesia is induced and maintained throughout the experiment.
-
Surgical Preparation: A thoracotomy is performed to expose the heart. The left circumflex coronary artery is isolated to allow for controlled occlusion.
-
Induction of Heart Failure: Acute ischemic heart failure is induced by partial or complete occlusion of the coronary artery for a specified period (e.g., 15 minutes), followed by reperfusion.[14]
-
Hemodynamic Monitoring: Catheters are placed in the femoral artery and vein for blood pressure monitoring and drug administration, respectively. A catheter is also advanced into the left ventricle to measure left ventricular pressure and dP/dt. Cardiac output can be measured using techniques like thermodilution.
-
Drug Administration: Dobutamine is typically administered as an intravenous infusion at varying doses (e.g., 4 mcg/kg/min).[11] Xamoterol has been administered intravenously at doses such as 100-350 mcg/kg.[1][14]
-
Data Collection: Hemodynamic parameters are continuously recorded before, during, and after drug administration.
Canine Model of Chronic Heart Failure
To investigate the effects of these drugs in a more chronic setting, models involving sequential intracoronary microembolizations are utilized.
-
Animal Model: Mongrel dogs.
-
Procedure: Under anesthesia, multiple sequential intracoronary microembolizations are performed over a period of weeks. This leads to progressive left ventricular dysfunction and the development of chronic heart failure.[11]
-
Assessment of Heart Failure: The development of heart failure is confirmed by echocardiography, measuring parameters such as left ventricular ejection fraction.
-
Drug Studies: Once chronic heart failure is established, the acute hemodynamic effects of intravenously administered drugs like dobutamine are investigated.[11]
Conclusion
Dobutamine, as a full β1-agonist, provides potent inotropic support, significantly increasing cardiac output and contractility. This makes it a valuable agent in the acute management of severe heart failure. However, its potential to increase heart rate and myocardial oxygen consumption, along with a risk of arrhythmias, necessitates careful monitoring.
Xamoterol, with its partial agonist profile, offers a more nuanced approach. Its modest inotropic effect at rest and antagonist activity during sympathetic stimulation could theoretically provide sustained improvement in cardiac function without the adverse effects of excessive β-adrenergic stimulation. However, clinical trials in severe heart failure have shown an increase in mortality, suggesting that its use in this patient population is not advisable.[13]
For drug development professionals, the distinct profiles of these two agents highlight the complexities of targeting the β-adrenergic system in heart failure. While potent inotropic support is beneficial in the short term, long-term strategies may require a more modulatory approach to avoid the detrimental effects of sustained adrenergic activation. The experimental models described provide a framework for the preclinical evaluation of novel cardiac therapies.
References
- 1. Effects of the partial beta 1-adrenergic agonist, xamoterol, on hemodynamics and regional myocardial function during acute coronary occlusion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemodynamic effects of dobutamine in an intact animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The xamoterol experience in the treatment of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cardiovascular pharmacology of xamoterol, cicloprolol, prenalterol and pindolol in the anaesthetised dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the effects of xamoterol and isoprenaline on rat cardiac beta-adrenoceptors: studies of function and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The clinical use of inotropes in cardiac failure: dopamine, dobutamine, prenalterol and pirbuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of hemodynamic actions of pirbuterol and dobutamine on cardiac function in severe congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Xamoterol in severe heart failure. The Xamoterol in Severe Heart Failure Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative effects of prenalterol and dobutamine in a canine model of acute ischemic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of xamoterol in acute myocardial infarction: blood pressure, heart rate, arrhythmias and early clinical course - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hemodynamic response of a canine model of chronic heart failure to intravenous dobutamine, nitroprusside, enalaprilat, and digoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effects of dobutamine, propranolol and nitroglycerin on an experimental canine model of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Xamoterol in Severe Heart Failure - American College of Cardiology [acc.org]
- 14. Xamoterol recruits an inotropic reserve in the acutely failing, reperfused canine myocardium without detrimental effects on its subsequent recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the β1-Selectivity of Xamoterol Hemifumarate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise receptor selectivity of a compound is paramount. This guide provides an objective comparison of Xamoterol hemifumarate's β1-adrenoceptor selectivity against its activity at β2-adrenoceptors, supported by experimental data from in vitro and in vivo studies. We delve into the methodologies used to validate its selectivity, utilizing selective antagonists to parse its pharmacological effects.
Xamoterol is recognized as a selective partial agonist for the β1-adrenergic receptor, possessing approximately 50% of the intrinsic sympathomimetic activity of a full agonist.[1] This characteristic allows it to provide cardiac stimulation at rest while acting as a β-blocker during periods of high sympathetic activity, such as exercise.[1][2] Its clinical applications have been explored in the context of heart failure, where it has been shown to improve both systolic and diastolic function.[3][4][5] Critically, Xamoterol exhibits no significant agonistic activity at β2-adrenergic receptors, a key feature of its selectivity.[1]
Comparative Analysis of Receptor Binding and Functional Activity
The β1-selectivity of Xamoterol has been quantified through various experimental paradigms, including radioligand binding assays and functional studies measuring physiological responses. These studies consistently demonstrate a significantly higher affinity and functional potency of Xamoterol at β1-adrenoceptors compared to β2-adrenoceptors.
Radioligand Binding Affinity
Binding assays are crucial for determining the affinity of a ligand for its receptor. In studies on feline myocardium, Xamoterol demonstrated an 18-fold greater affinity for β1-adrenoceptors (labeled with --INVALID-LINK---bisoprolol) than for β2-adrenoceptors (labeled with [3H]ICI 118,551).[6] Similarly, in human ventricular membranes, Xamoterol showed a 30-fold higher affinity for β1- than for β2-adrenoceptors when antagonizing the effects of (-)-norepinephrine.[6]
| Preparation | Radioligand for β1 | Radioligand for β2 | Xamoterol β1/β2 Affinity Ratio | Reference |
| Feline Ventricular Myocardium | --INVALID-LINK---bisoprolol | [3H]ICI 118,551 | 18 | [6] |
| Human Ventricular Membranes | Not Specified | Not Specified | 30 | [6] |
| Guinea-Pig Left Atrium (β1) / Uterus (β2) | [125I]-iodocyanopindolol | [125I]-iodocyanopindolol | ~102 (based on pKD) | [7] |
Functional Antagonism (pA2 values)
The antagonist properties of Xamoterol at both β1 and β2 receptors have been evaluated by determining its pA2 values. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency.
| Tissue/Preparation | Agonist | β-Receptor Subtype | Xamoterol pA2 | Reference |
| Various in vitro preparations | Isoprenaline | β1 | 7.4 - 7.8 | [7] |
| Various in vitro preparations | Isoprenaline | β2 | 5.2 - 6.2 | [7] |
Intrinsic Activity
Intrinsic activity (IA) quantifies the ability of a drug to produce a maximal response after binding to its receptor, relative to a full agonist (IA = 1). Xamoterol exhibits significant partial agonist activity at β1-receptors but is largely devoid of agonist activity at β2-receptors.
| Preparation | Response Measured | β-Receptor Subtype | Xamoterol Intrinsic Activity (relative to Isoprenaline/Norepinephrine) | Reference |
| Feline Right Ventricular Papillary Muscles | Force of Contraction | β1 | 0.5 | [6] |
| Feline Left Atria | Force of Contraction | β1 | 0.6 | [6] |
| Feline Right Atria | Sinoatrial Rate | β1 | 0.6 | [6] |
| Feline Ventricular Membranes | Adenylate Cyclase Activity | β1 | 0.1 - 0.2 | [6] |
| Guinea-Pig, Rat, and Cat Atria | Positive Chronotropic Effects | β1 | < 0.55 | [7] |
| Guinea-Pig Ileal, Tracheal, and Uterine Preparations | Relaxation | β2 | No significant effect | [7] |
Experimental Protocols
The validation of Xamoterol's β1-selectivity relies on well-established pharmacological assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay directly measures the affinity of a drug for a specific receptor subtype.
-
Tissue Preparation: Membranes are prepared from tissues or cells expressing the target β-adrenergic receptor subtypes (e.g., feline ventricular myocardium, human ventricular tissue, or cell lines engineered to express human β1 or β2 receptors).[6][7]
-
Radioligand Incubation: The membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., --INVALID-LINK---bisoprolol for β1, [3H]ICI 118,551 for β2, or a non-selective antagonist like [125I]-iodocyanopindolol).[6][7]
-
Competition Binding: A range of concentrations of the unlabeled test compound (Xamoterol) is added to compete with the radioligand for binding to the receptors.
-
Separation and Counting: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration. The radioactivity of the filters, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of Xamoterol that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation, providing a measure of the drug's affinity.
Functional Assays (In Vitro)
These assays measure the physiological or biochemical response to receptor activation.
1. Isolated Tissue Experiments (e.g., Atrial Muscle, Papillary Muscle):
-
Tissue Dissection and Mounting: Tissues rich in specific β-receptor subtypes (e.g., guinea-pig atria for β1) are dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.[7]
-
Measurement of Response: The response, such as the force of contraction (inotropic effect) or the rate of contraction (chronotropic effect), is measured using a force transducer connected to a recording device.[6][7]
-
Concentration-Response Curves: Cumulative concentration-response curves are generated for a β-agonist (e.g., isoprenaline) in the absence and presence of increasing concentrations of Xamoterol.
-
Antagonist Potency (pA2) Determination: The antagonistic effect of Xamoterol is quantified by calculating the pA2 value from the parallel rightward shift of the agonist concentration-response curve.[7]
-
Partial Agonist Activity: The agonist effect of Xamoterol alone is measured and expressed as a fraction of the maximal response to a full agonist like isoprenaline to determine its intrinsic activity.[6][7]
2. Adenylate Cyclase Activity Assay:
-
Membrane Preparation: Cell membranes expressing the β-receptor of interest are prepared.[6]
-
Assay Incubation: The membranes are incubated with ATP (the substrate for adenylate cyclase), a phosphodiesterase inhibitor (to prevent cAMP breakdown), and the test compound (Xamoterol).
-
cAMP Measurement: The amount of cyclic AMP (cAMP) produced is quantified using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The ability of Xamoterol to stimulate cAMP production is compared to that of a full agonist to determine its intrinsic activity.[6]
Visualization of Experimental Workflow and Signaling Pathways
To further clarify the experimental logic and the underlying biological processes, the following diagrams are provided.
Caption: Workflow for determining receptor affinity and functional activity.
Caption: Simplified signaling pathways for β1 and β2 adrenoceptors.
Conclusion
The experimental evidence strongly supports the classification of this compound as a selective β1-adrenergic receptor partial agonist. Radioligand binding studies consistently demonstrate its higher affinity for β1 over β2 receptors. Functional assays corroborate this selectivity, showing significant partial agonist activity at β1 receptors, leading to positive inotropic and chronotropic effects, while being largely devoid of agonist activity at β2 receptors. The stimulant effects of Xamoterol are effectively antagonized by β1-selective blockers like metoprolol and CGP 20,712 A, but not by β2-selective antagonists such as ICI 118,551, further cementing its β1-selective profile.[6] For researchers in drug development, Xamoterol serves as a key example of a compound with a well-defined and validated receptor selectivity profile.
References
- 1. Xamoterol - Wikipedia [en.wikipedia.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Selective beta-1-adrenoceptor partial agonist treatment for congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xamoterol, a β1-adrenoceptor partial agonist: Review of the clinical efficacy in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xamoterol, a beta 1-adrenoceptor partial agonist: review of the clinical efficacy in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Xamoterol activates beta 1- but not beta 2-adrenoceptors in mammalian myocardium: comparison of its affinity for beta 1- and beta 2-adrenoceptors coupled to the adenylate cyclase in feline and human ventricle with positive inotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The in vitro pharmacology of xamoterol (ICI 118,587) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Xamoterol and Other β-Blockers with Intrinsic Sympathomimetic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Xamoterol with other notable β-blockers possessing intrinsic sympathomimetic activity (ISA): Pindolol, Acebutolol, and Celiprolol. The information presented is curated from experimental data to assist in research and development endeavors within the pharmaceutical sciences.
Introduction to β-Blockers with Intrinsic Sympathomimetic Activity
β-adrenergic receptor blockers (β-blockers) are a class of drugs that competitively antagonize the effects of catecholamines at β-adrenergic receptors. A unique sub-class of these agents possesses intrinsic sympathomimetic activity (ISA), meaning they exert a partial agonist effect while simultaneously blocking the binding of potent endogenous agonists like epinephrine and norepinephrine.[1] This dual action allows them to provide a low level of receptor stimulation at rest, potentially mitigating some of the common side effects associated with conventional β-blockers, such as bradycardia and reduced cardiac output.[2][3]
Xamoterol is a selective β1-adrenoceptor partial agonist.[4] This guide will compare its pharmacological profile and performance with three other β-blockers with ISA: Pindolol (non-selective), Acebutolol (β1-selective), and Celiprolol (β1-selective antagonist and β2-partial agonist).
Comparative Pharmacological Data
The following tables summarize key quantitative data from various experimental studies, offering a side-by-side comparison of Xamoterol, Pindolol, Acebutolol, and Celiprolol.
Table 1: Receptor Binding Affinity and Intrinsic Activity
| Drug | Receptor Selectivity | β1-Adrenergic Receptor Binding Affinity (Ki, nM) | Intrinsic Sympathomimetic Activity (ISA) |
| Xamoterol | β1-selective | ~118.3[5] | High (approx. 43-50% of isoproterenol) |
| Pindolol | Non-selective | ~1.6 - 5.0 | Moderate to High (approx. 50% of isoproterenol) |
| Acebutolol | β1-selective | ~300 - 800 | Low to Moderate (approx. 17-20% of isoproterenol)[2] |
| Celiprolol | β1-selective antagonist, β2-partial agonist | ~120 | Low (at β1-receptor) |
Note: Ki values are compiled from various sources and may not be directly comparable due to differing experimental conditions.
Table 2: Comparative Hemodynamic Effects at Rest
| Parameter | Xamoterol | Pindolol | Acebutolol | Celiprolol |
| Heart Rate | Slight Increase or No Change | No significant change or slight decrease | Less reduction than non-ISA β-blockers | No significant change or slight increase |
| Cardiac Output | Increase | Maintained or slightly reduced | Less reduction than non-ISA β-blockers | Maintained or increased |
| Blood Pressure | Variable | Reduction | Reduction | Reduction |
| Peripheral Resistance | Decrease | Decrease | Less increase than non-ISA β-blockers | Decrease |
Note: The hemodynamic effects can vary based on the patient population and the level of sympathetic tone.
Table 3: Comparative Incidence of Common Adverse Effects
| Adverse Effect | Xamoterol | Pindolol | Acebutolol | Celiprolol |
| Bradycardia | Lower incidence compared to non-ISA β-blockers | Lower incidence compared to non-ISA β-blockers | Lower incidence compared to non-ISA β-blockers | Lower incidence compared to non-ISA β-blockers |
| Hypotension | Can occur, especially at initiation | Can occur | Can occur | Can occur |
| Fatigue | Reported | Reported | Reported | Reported |
| Bronchospasm | Lower risk due to β1-selectivity | Higher risk due to non-selectivity | Lower risk due to β1-selectivity | Lower risk, may have some bronchodilatory effect due to β2-agonism |
Note: This table provides a qualitative comparison of the relative risk of adverse effects. The actual incidence rates can vary significantly based on the patient population and study design. A study on Xamoterol in severe heart failure showed an increased mortality rate compared to placebo.[6]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
β-Adrenergic Receptor Signaling Pathway
This diagram illustrates the downstream signaling cascade following the activation of a β-adrenergic receptor by an agonist. Partial agonists with ISA, like Xamoterol, will activate this pathway to a lesser extent than full agonists such as isoproterenol.
Caption: β-Adrenergic Receptor Signaling Cascade
Experimental Workflow for Radioligand Binding Assay
This diagram outlines the key steps in a radioligand binding assay, a common method to determine the binding affinity (Ki) of a drug to its receptor.
Caption: Radioligand Binding Assay Workflow
Experimental Workflow for Assessing Intrinsic Sympathomimetic Activity
This diagram illustrates a typical workflow for determining the intrinsic sympathomimetic activity of a β-blocker using an isolated tissue preparation.
Caption: Isolated Tissue Assay for ISA
Detailed Experimental Protocols
Radioligand Binding Assay for β-Adrenergic Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound (e.g., Xamoterol) for the β1-adrenergic receptor.
Materials:
-
Cell membranes expressing the human β1-adrenergic receptor.
-
Radiolabeled ligand (e.g., [3H]-CGP 12177).
-
Test compounds (Xamoterol, Pindolol, Acebutolol, Celiprolol).
-
Non-specific binding control (e.g., a high concentration of Propranolol).
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the β1-adrenergic receptor and isolate the membrane fraction by centrifugation.
-
Incubation: In a multi-well plate, incubate a constant concentration of the radiolabeled ligand with varying concentrations of the unlabeled test compound and the prepared cell membranes. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-labeled antagonist).
-
Equilibration: Allow the binding reaction to reach equilibrium at a controlled temperature (e.g., 37°C).
-
Separation: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Isolated Atria Assay for Intrinsic Sympathomimetic Activity
Objective: To quantify the intrinsic sympathomimetic activity of a β-blocker.
Materials:
-
Guinea pig or rat.
-
Organ bath with physiological saline solution (e.g., Krebs-Henseleit solution) gassed with 95% O2 / 5% CO2.
-
Force transducer and recording equipment.
-
Test compounds (Xamoterol, Pindolol, Acebutolol, Celiprolol).
-
Full β-adrenergic agonist (e.g., Isoproterenol).
Procedure:
-
Tissue Preparation: Euthanize the animal and rapidly excise the heart. Isolate the atria and mount them in an organ bath containing physiological saline solution at a constant temperature (e.g., 37°C).
-
Stabilization: Allow the atria to equilibrate and stabilize, ensuring a regular, spontaneous beating rate.
-
Baseline Measurement: Record the baseline rate and force of contraction.
-
Cumulative Concentration-Response Curve: Add the test β-blocker to the organ bath in a cumulative manner, increasing the concentration stepwise after the response to the previous concentration has stabilized. Record the changes in atrial rate and force of contraction at each concentration.
-
Maximal Response: After the highest concentration of the test drug, add a supramaximal concentration of a full agonist (e.g., Isoproterenol) to determine the maximal possible response of the tissue.
-
Data Analysis:
-
Plot the change in atrial rate or force of contraction against the log concentration of the test drug to generate a dose-response curve.
-
Determine the maximal effect (Emax) produced by the test drug.
-
Express the Emax of the test drug as a percentage of the maximal response produced by the full agonist. This percentage represents the intrinsic sympathomimetic activity.[2]
-
Conclusion
Xamoterol, as a β1-selective partial agonist, presents a distinct pharmacological profile compared to other β-blockers with intrinsic sympathomimetic activity. Its high ISA at the β1-receptor results in cardiac stimulation at rest, which differentiates it from agents with lower ISA like Acebutolol. Unlike the non-selective Pindolol, Xamoterol's β1-selectivity may offer a better safety profile concerning bronchospastic conditions. Celiprolol's unique profile of β1-antagonism and β2-partial agonism provides an alternative mechanism for vasodilation.
The choice of a specific β-blocker with ISA for therapeutic development or clinical application will depend on the desired balance of β-blockade and sympathomimetic stimulation, the target patient population, and the specific clinical indication. The experimental protocols and comparative data provided in this guide are intended to serve as a valuable resource for researchers and clinicians in this field.
References
- 1. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Haemodynamic effects of atenolol, labetalol, pindolol and captopril: a comparison in hypertensive patients with special reference to changes in limb blood flow, heart rate and left ventricular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo characterization of intrinsic sympathomimetic activity in normal and heart failure rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xamoterol in severe heart failure. The Xamoterol in Severe Heart Failure Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immediate central hemodynamic effects of five different beta-adrenoceptor-blocking agents, acebutolol, atenolol, pindolol, practolol, and propranolol, in patients with ischemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Xamoterol's Partial Agonism: A Modulated Approach to β1-Adrenoceptor Stimulation
Xamoterol hemifumarate, a selective β1-adrenoceptor partial agonist, presents a unique pharmacological profile that distinguishes it from full β1 agonists. Its mechanism of action offers a modulated cardiac stimulation, providing therapeutic benefits in specific cardiovascular conditions, particularly mild to moderate heart failure. This guide provides a comparative analysis of Xamoterol and full β1 agonists, supported by experimental data, to elucidate their differential effects on the β1-adrenergic signaling pathway and subsequent physiological responses.
Distinguishing Partial from Full Agonism
At the molecular level, the distinction between a partial and a full agonist lies in their intrinsic sympathomimetic activity (ISA) and their ability to stabilize the active conformation of the G-protein coupled receptor (GPCR).
Full β1 Agonists , such as dobutamine and isoproterenol, bind to the β1-adrenoceptor and induce a maximal conformational change. This leads to a robust activation of the downstream signaling cascade, primarily through the Gs protein, resulting in a significant increase in adenylyl cyclase activity and cyclic AMP (cAMP) production. This elicits a maximal physiological response, such as a substantial increase in heart rate and myocardial contractility.
Xamoterol , as a partial agonist, also binds to the β1-adrenoceptor and activates it, but to a lesser degree than a full agonist. It possesses an ISA of approximately 43-50%.[1][2] This means that even at saturating concentrations, Xamoterol produces a submaximal response compared to a full agonist.[3] This nuanced action allows Xamoterol to function as a cardiac stimulant at rest but act as a β-blocker during periods of high sympathetic activity, such as exercise.[1][4]
Comparative Pharmacological Data
The following table summarizes key quantitative data comparing Xamoterol with representative full β1 agonists.
| Parameter | Xamoterol | Isoproterenol (Full Agonist) | Dobutamine (Full Agonist) | Reference |
| Receptor Selectivity | β1-selective | Non-selective (β1 and β2) | Primarily β1 | [5][6] |
| Intrinsic Sympathomimetic Activity (ISA) | ~50% | 100% | ~100% | [1] |
| Receptor Binding Affinity (pKD) | 7.25 (guinea-pig atria) | Not specified in provided results | Not specified in provided results | [7] |
| Antagonist Activity (pA2) | 7.4 - 7.8 (at β1) | Not applicable | Not applicable | [7] |
| Effect on Adenylyl Cyclase | Submaximal stimulation | Maximal stimulation | Maximal stimulation | [5] |
| Down-regulation of β-receptors | Does not induce down-regulation | Induces down-regulation | Can induce down-regulation | [8][9] |
Signaling Pathway Visualization
The differential activation of the β1-adrenoceptor signaling pathway by full and partial agonists can be visualized as follows:
Experimental Protocols
The following are summaries of typical experimental protocols used to characterize and compare β1-agonists.
Radioligand Binding Assay for Receptor Affinity
Objective: To determine the binding affinity (Kd) of Xamoterol and full agonists to β1-adrenoceptors.
Methodology:
-
Membrane Preparation: Myocardial tissue (e.g., from guinea-pig left atria) is homogenized and centrifuged to isolate the cell membrane fraction containing the β-adrenoceptors.[7]
-
Incubation: The membrane preparations are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [125I]-iodocyanopindolol) and varying concentrations of the unlabeled test compound (Xamoterol or a full agonist).[7][9]
-
Separation and Counting: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration. The radioactivity of the filters, representing the bound ligand, is measured using a gamma counter.
-
Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of the drug that inhibits 50% of specific radioligand binding) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation. The pKD is the negative logarithm of the Ki.[7]
Adenylyl Cyclase Activity Assay
Objective: To measure the ability of Xamoterol and full agonists to stimulate the production of cAMP.
Methodology:
-
Membrane Preparation: Similar to the binding assay, cell membranes containing the β1-adrenoceptor-adenylyl cyclase complex are prepared.[5]
-
Assay Reaction: The membranes are incubated with the test compound (Xamoterol or a full agonist) in the presence of ATP (the substrate for adenylyl cyclase) and an ATP-regenerating system.[10]
-
cAMP Measurement: The reaction is stopped, and the amount of cAMP produced is quantified using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Dose-response curves are constructed by plotting the amount of cAMP produced against the logarithm of the agonist concentration. The maximal response (Emax) and the concentration producing 50% of the maximal response (EC50) are determined. The intrinsic activity is calculated as the ratio of the Emax of the test compound to the Emax of a standard full agonist (e.g., isoproterenol).
Clinical Implications and Differentiated Use
The partial agonism of Xamoterol translates into a distinct clinical profile. In patients with mild to moderate heart failure, Xamoterol can improve cardiac performance and exercise tolerance.[2][11][12][13] It provides modest inotropic support at rest without the excessive increases in heart rate and myocardial oxygen consumption associated with full agonists.[8][14] This can be beneficial in preventing the deleterious effects of chronic overstimulation of the heart.
However, in severe heart failure (NYHA class III and IV), where a more robust inotropic effect is required, the partial agonist activity of Xamoterol may be insufficient and can even be detrimental by competing with endogenous catecholamines, potentially leading to increased mortality.[2][15] Full β1 agonists like dobutamine are therefore preferred in acute, severe heart failure for their potent inotropic effects.[16]
References
- 1. Xamoterol - Wikipedia [en.wikipedia.org]
- 2. The xamoterol experience in the treatment of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Xamoterol Fumarate? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Xamoterol activates beta 1- but not beta 2-adrenoceptors in mammalian myocardium: comparison of its affinity for beta 1- and beta 2-adrenoceptors coupled to the adenylate cyclase in feline and human ventricle with positive inotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pharmacology of xamoterol: a basis for modulation of the autonomic control of the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The in vitro pharmacology of xamoterol (ICI 118,587) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beta, partial agonists to treat heart failure: effects of xamoterol upon cardiac function and clinical status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the effects of xamoterol and isoprenaline on rat cardiac beta-adrenoceptors: studies of function and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Editorial: Adenylyl cyclase isoforms as potential drug targets [frontiersin.org]
- 11. Xamoterol, a β1-adrenoceptor partial agonist: Review of the clinical efficacy in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Xamoterol, a beta 1-adrenoceptor partial agonist: review of the clinical efficacy in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical efficacy of xamoterol, a beta 1-adrenoceptor partial agonist, in mild to moderate heart failure. U.K. Xamoterol Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective beta-1-adrenoceptor partial agonist treatment for congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Xamoterol in Severe Heart Failure - American College of Cardiology [acc.org]
- 16. mdpi.com [mdpi.com]
Reproducibility of Xamoterol Hemifumarate's Hemodynamic Effects: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo hemodynamic effects of Xamoterol hemifumarate, a β1-adrenoceptor partial agonist, with other therapeutic alternatives for heart failure. The data presented is collated from a range of clinical studies to offer an objective overview of its performance and reproducibility.
Executive Summary
This compound has demonstrated reproducible hemodynamic effects in patients with mild to moderate heart failure. Clinical trials have consistently shown its ability to modulate cardiac response based on the level of sympathetic activity, acting as an agonist at rest and an antagonist during exercise. This dual action leads to improvements in cardiac performance and symptom relief. Comparisons with placebo and digoxin have established its therapeutic advantages in specific patient populations. While direct comparative data with newer heart failure medications like SGLT2 inhibitors and ARNIs are unavailable due to different eras of development, this guide presents the hemodynamic profiles of these agents from separate studies to provide a broader context for researchers.
Hemodynamic Effects of Xamoterol and Comparators
The following tables summarize the quantitative hemodynamic data from various in vivo studies.
Table 1: Hemodynamic Effects of Intravenous Xamoterol at Rest in Patients with Mild to Moderate Heart Failure
| Parameter | Baseline (Mean ± SEM) | Post-Xamoterol (0.2 mg/kg IV) (Mean ± SEM) | Percentage Change |
| Heart Rate (beats/min) | 78 ± 3 | 74 ± 2 | ↓ 5.1% |
| Cardiac Index (L/min/m²) | 2.51 ± 0.15 | 2.80 ± 0.14 | ↑ 11.6% |
| Stroke Volume (mL/beat) | 62 ± 4 | 75 ± 5 | ↑ 21.0% |
| Stroke Work Index (g·m/m²) | 42.4 ± 3.6 | 47.7 ± 3.9 | ↑ 12.5% |
| Systemic Vascular Resistance (dyn·s·cm⁻⁵) | 1990 ± 141 | 1669 ± 112 | ↓ 16.1% |
| Mean Arterial Pressure (mmHg) | 93.3 | 98.2 | ↑ 5.3% |
| Pulmonary Capillary Wedge Pressure (mmHg) | 27.4 | 21.1 | ↓ 23.0% |
Table 2: Hemodynamic Effects of Intravenous Xamoterol During Exercise in Patients with Mild to Moderate Heart failure
| Parameter | Pre-Xamoterol (Exercise) (Mean ± SEM) | Post-Xamoterol (Exercise) (Mean ± SEM) | Percentage Change |
| Heart Rate (beats/min) | 112 ± 4 | 97 ± 3 | ↓ 13.4% |
| Stroke Volume (mL/beat) | 81 ± 6 | 95 ± 7 | ↑ 17.3% |
Table 3: Comparison of Xamoterol, Digoxin, and Placebo on Exercise Capacity
| Treatment Group | N | Baseline Exercise Duration (s) | Change in Exercise Duration after 3 months | Percentage Improvement |
| Xamoterol (200 mg twice daily) | 617 | - | - | 37% |
| Digoxin (0.125 mg twice daily) | 135 | - | - | 17% |
| Placebo | 300 | - | - | 18% |
Note: A direct comparison of hemodynamic parameters between Xamoterol and Digoxin from the same study with detailed numerical data was not available in the searched literature. The table reflects the reported percentage improvements in exercise capacity.[1]
Experimental Protocols
General Clinical Trial Design for Xamoterol Efficacy:
A common study design to evaluate the hemodynamic effects of Xamoterol involved randomized, double-blind, placebo-controlled trials.[2][3]
-
Patient Population: Patients with mild to moderate heart failure (NYHA class II-III).
-
Intervention: Oral Xamoterol (e.g., 200 mg twice daily) or placebo.[2] In some studies, intravenous administration (e.g., 0.2 mg/kg) was used to assess acute effects.
-
Duration: Ranged from acute administration to chronic therapy over several months.
-
Assessments:
-
Hemodynamic Monitoring: Right heart catheterization to measure cardiac output, pulmonary artery pressure, and pulmonary capillary wedge pressure.
-
Echocardiography: To assess left ventricular function.
-
Exercise Testing: Treadmill or bicycle ergometer tests to evaluate exercise capacity.
-
Symptom Scores: Using visual analogue scales or Likert scales to assess changes in symptoms like dyspnea and fatigue.[1]
-
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of Xamoterol and a typical experimental workflow for its evaluation.
Caption: Xamoterol's dual-action signaling pathway.
Caption: A typical clinical trial workflow for evaluating Xamoterol.
Comparison with Other Inotropic Agents and Modern Heart Failure Therapies
While direct, head-to-head trials are lacking, this section provides a comparative overview of the hemodynamic effects of other drug classes used in heart failure.
Dobutamine (β1-Adrenergic Agonist)
Dobutamine is a potent inotrope used for short-term management of acute heart failure. Unlike the partial agonist Xamoterol, dobutamine is a full agonist at β1-receptors.
Table 4: Hemodynamic Effects of Dobutamine in Severe Heart Failure
| Parameter | Baseline (Mean) | Post-Dobutamine (10 µg/kg/min) (Mean) | Percentage Change |
| Cardiac Output (L/min) | 3.1 | 5.6 | ↑ 80.6%[4] |
| Heart Rate (beats/min) | 98.5 | 105.2 | ↑ 6.8%[4] |
| Mean Arterial Pressure (mmHg) | 93.3 | 98.2 | ↑ 5.3%[4] |
| Pulmonary Wedge Pressure (mmHg) | 27.4 | 21.1 | ↓ 23.0%[4] |
SGLT2 Inhibitors (e.g., Dapagliflozin)
This newer class of drugs has shown significant benefits in heart failure with preserved ejection fraction (HFpEF). Their mechanism is not primarily inotropic but involves metabolic and diuretic effects.
Table 5: Hemodynamic Effects of Dapagliflozin in HFpEF
| Parameter | Placebo (Change from Baseline) | Dapagliflozin (Change from Baseline) |
| Pulmonary Capillary Wedge Pressure at Peak Exercise (mmHg) | - | ↓ 5.7[5] |
| Plasma Volume (mL) | - | ↓ 285[5] |
Angiotensin Receptor-Neprilysin Inhibitors (ARNIs) (e.g., Sacubitril/Valsartan)
ARNIs have also emerged as a cornerstone therapy for heart failure. Their effects are primarily mediated through vasodilation and neurohormonal modulation.
Table 6: Hemodynamic Effects of Sacubitril/Valsartan in Heart Failure
| Parameter | Change with Sacubitril/Valsartan |
| Mean Arterial Pressure (mmHg) | ↓ 3.0 (compared to enalapril)[6] |
| Brachial Pulse Pressure (mmHg) | ↓ 3.0 (compared to enalapril)[6] |
| Systolic Pulmonary Artery Pressure (mmHg) | ↓ (significant reduction)[7] |
| Left Ventricular Ejection Fraction (%) | ↑ (from 28% to 34% over 24 months)[7] |
Conclusion
The hemodynamic effects of this compound in patients with mild to moderate heart failure are well-documented and reproducible, characterized by a modest increase in cardiac output at rest and a blunting of the heart rate response to exercise. While it showed favorable comparisons to placebo and digoxin in its time, the landscape of heart failure treatment has evolved significantly. Newer agents like SGLT2 inhibitors and ARNIs offer substantial morbidity and mortality benefits through different mechanisms of action. This guide provides the foundational data for researchers to understand the historical context of β1-partial agonism in heart failure and to compare it with the profiles of contemporary therapies. The lack of tachyphylaxis with chronic Xamoterol therapy remains a noteworthy feature.[8] However, it is crucial to note that in patients with severe heart failure, Xamoterol was associated with increased mortality and should be avoided in this population.[9][10]
References
- 1. Xamoterol, a β1-adrenoceptor partial agonist: Review of the clinical efficacy in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical efficacy of xamoterol, a beta 1-adrenoceptor partial agonist, in mild to moderate heart failure. U.K. Xamoterol Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xamoterol monotherapy in heart failure. The European 'Corwin' Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hemodynamic effect of dobutamine in patients with severe heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clinician.com [clinician.com]
- 6. Hemodynamic Effects of Sacubitril-Valsartan versus Enalapril in Patients with Heart Failure in the EVALUATE-HF Study: Effect Modification by Left Ventricular Ejection Fraction and Sex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hemodynamic Effects of Sacubitril/Valsartan in Patients with Reduced Left Ventricular Ejection Fraction Over 24 Months: A Retrospective Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute and chronic hemodynamic effects of xamoterol in mild to moderate congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Xamoterol in Severe Heart Failure - American College of Cardiology [acc.org]
- 10. Xamoterol in severe heart failure. The Xamoterol in Severe Heart Failure Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Xamoterol Hemifumarate's Cardioprotective Effects in Rodent and Canine Models
A comprehensive review of the preclinical evidence for Xamoterol hemifumarate, a selective β1-adrenoceptor partial agonist, reveals distinct but complementary cardioprotective effects in rat and dog models of cardiac stress. This guide synthesizes the key experimental findings, providing a direct comparison of its pharmacological activity and offering detailed insights into the methodologies employed in these pivotal studies.
Xamoterol's unique profile as a partial agonist allows it to exhibit sympathomimetic activity at low levels of sympathetic tone and sympatholytic activity when sympathetic drive is high. This dual action has been explored in various animal models to understand its therapeutic potential in cardiac conditions. Below, we compare its effects in a pithed rat model, which allows for the study of direct cardiac effects without reflex autonomic nervous system interference, and a canine model of acute myocardial ischemia, which mimics a clinically relevant scenario of heart attack.
Quantitative Comparison of Xamoterol's Effects
The following tables summarize the key quantitative data from studies in pithed rats and dogs with induced myocardial ischemia, highlighting the dose-dependent effects of Xamoterol on critical cardiovascular parameters.
Table 1: Effects of Xamoterol on Heart Rate in Pithed Rats
| Animal Model | Condition | Xamoterol Dose | Change in Heart Rate (beats/min) | Reference |
| Pithed Rat | Catecholamine-depleted | Dose-dependent | Positive chronotropic effect (increase) | [1] |
| Pithed Rat | Sympathetic nerve-stimulated | Dose-dependent | Negative chronotropic effect (decrease) | [1] |
Table 2: Hemodynamic and Myocardial Effects of Xamoterol in a Canine Model of Acute Myocardial Ischemia
| Parameter | Baseline | After Xamoterol (350 µg/kg i.v.) | % Change | Reference |
| Maximum LV dP/dt | - | - | +62% | [2] |
| Aortic Flow | - | - | +52% | [2] |
| LV End-Diastolic Pressure | - | Decreased | - | [2] |
| Heart Rate | No significant change | No significant change | - | [2] |
| Peak LV Pressure | No significant change | No significant change | - | [2] |
| % Systolic Wall Thickening (Non-ischemic zone) | 23.6 ± 2.3 | 35.1 ± 2.6 | +48.7% | [2] |
| % Systolic Wall Thickening (Marginal zone) | 5.0 ± 0.6 | 12.0 ± 1.5 | +140% | [2] |
| % Systolic Wall Thickening (Ischemic zone) | -5.7 ± 0.7 | -2.7 ± 0.3 | Not significant | [2] |
Experimental Protocols
A clear understanding of the experimental design is crucial for the interpretation of these findings. Below are the detailed methodologies for the key experiments cited.
Pithed Rat Model for Cardiovascular Assessment
The pithed rat model is a classic preparation used to study the direct effects of drugs on the cardiovascular system in the absence of central nervous system and reflex autonomic influences.[3]
Procedure:
-
Anesthesia: Rats are anesthetized, typically with an agent like isoflurane.[3]
-
Tracheal Cannulation: The trachea is exposed and cannulated to allow for artificial ventilation.[3]
-
Pithing: A stainless-steel rod is inserted through the orbit and foramen magnum into the vertebral foramen, destroying the central nervous system.[3]
-
Ventilation: The animal is immediately ventilated with room air.
-
Vagotomy: A bilateral vagotomy is performed to eliminate parasympathetic influence on the heart.
-
Drug Administration: A cannulated jugular vein allows for the intravenous administration of Xamoterol and other agents.
-
Hemodynamic Monitoring: A carotid artery is cannulated and connected to a pressure transducer to continuously record blood pressure and heart rate.
-
Sympathetic Stimulation (if applicable): The sympathetic outflow can be stimulated electrically via the pithing rod to assess the effects of Xamoterol under conditions of high sympathetic tone.
Canine Model of Acute Myocardial Ischemia
This model is used to simulate the conditions of a heart attack and to evaluate the efficacy of therapeutic interventions in protecting the heart muscle.
Procedure:
-
Anesthesia and Ventilation: Dogs are anesthetized, intubated, and ventilated.
-
Surgical Preparation: A thoracotomy is performed to expose the heart.
-
Coronary Artery Ligation: A major coronary artery, typically the left anterior descending (LAD) or circumflex coronary artery, is dissected and a ligature is placed around it.[2][4]
-
Induction of Ischemia: The ligature is tightened to occlude the artery, inducing regional myocardial ischemia.[2][4]
-
Hemodynamic and Functional Monitoring: Various catheters and instruments are placed to measure:
-
Left ventricular pressure (LVP) and its rate of rise (dP/dt) using a catheter in the left ventricle.
-
Aortic flow using a flow probe around the aorta.
-
Regional myocardial wall thickening (a measure of contractility) using sonomicrometry crystals implanted in the ischemic, marginal, and non-ischemic zones of the myocardium.[2]
-
-
Drug Administration: Xamoterol is administered intravenously after the induction of ischemia to assess its effects on the ischemic and non-ischemic myocardium.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes and mechanisms involved, the following diagrams have been generated.
Caption: Experimental workflows for the pithed rat and canine myocardial ischemia models.
Caption: Signaling pathway of Xamoterol via the β1-adrenergic receptor.
Conclusion
The cross-validation of this compound's effects in pithed rats and dogs with myocardial ischemia provides a robust preclinical rationale for its unique pharmacological profile. In the pithed rat, Xamoterol demonstrates a clear partial agonist activity, increasing heart rate in a low sympathetic tone environment and decreasing it when sympathetic stimulation is high.[1] In the more clinically relevant canine model of myocardial infarction, Xamoterol improves cardiac function in the non-ischemic and marginal zones without exacerbating the dysfunction in the ischemic core.[2] This suggests a beneficial effect of enhancing contractility in viable tissue while potentially protecting against excessive sympathetic stimulation. The underlying mechanism for these effects is the activation of the β1-adrenergic receptor and the subsequent cAMP-PKA signaling cascade, leading to increased intracellular calcium and enhanced myocardial contractility. These findings underscore the importance of using complementary animal models to fully elucidate the therapeutic potential of cardiovascular drugs.
References
- 1. The partial agonist activity of xamoterol (ICI 118,587) studied by heart rate response in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the partial beta 1-adrenergic agonist, xamoterol, on hemodynamics and regional myocardial function during acute coronary occlusion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Induction of a chronic myocardial infarction in the laboratory animal - experimental model - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the effect of Xamoterol hemifumarate with digoxin in heart failure models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Xamoterol hemifumarate and Digoxin, two pharmacological agents that have been investigated for the treatment of heart failure. While both drugs aim to improve cardiac function, they operate through distinct mechanisms of action, leading to different efficacy and safety profiles. This document summarizes the available experimental data, primarily from clinical trials, to offer an objective comparison for research and drug development purposes. A notable gap in the readily available scientific literature is the lack of direct, head-to-head preclinical studies in animal models of heart failure, limiting a full comparative analysis at the preclinical level.
Mechanism of Action
This compound: A β1-adrenoceptor partial agonist.[1] This means it can act as both an agonist and an antagonist at the β1-adrenergic receptors in the heart. At rest or low sympathetic tone, it provides modest stimulation, leading to an increase in heart rate and contractility.[2] During exercise or high sympathetic tone, it acts as a competitive antagonist, preventing excessive stimulation of the heart by endogenous catecholamines like norepinephrine.[2] This dual action is intended to improve cardiac performance without inducing the detrimental effects of excessive sympathetic activation.[2]
Digoxin: A cardiac glycoside that functions by inhibiting the sodium-potassium adenosine triphosphatase (Na+/K+ ATPase) pump in myocardial cells.[3] This inhibition leads to an increase in intracellular sodium concentration, which in turn increases the intracellular calcium concentration via the sodium-calcium exchanger.[3] The elevated intracellular calcium enhances the contractility of the cardiac muscle, resulting in a positive inotropic effect.[3]
Signaling Pathways
The distinct mechanisms of Xamoterol and Digoxin are illustrated in the following signaling pathway diagrams.
Caption: Xamoterol's partial agonism of β1-receptors.
Caption: Digoxin's inhibition of the Na+/K+ ATPase pump.
Comparative Efficacy in Heart Failure
The majority of comparative data for Xamoterol and Digoxin comes from clinical trials in patients with mild to moderate heart failure.
| Parameter | This compound | Digoxin | Key Findings from Comparative Studies |
| Exercise Duration | Significant increase.[4][5] In one study, a 33% improvement was observed.[1][6] | Both significantly increased exercise duration, but the effect was greater with xamoterol.[4] | Xamoterol demonstrated a greater improvement in exercise duration compared to digoxin in patients with mild to moderate heart failure.[4][5] |
| Symptoms (Breathlessness & Fatigue) | Significant improvement in breathlessness and fatigue.[1][5] | Showed a trend towards improvement but was not always statistically significant.[7] | Xamoterol was more effective at improving the cardinal symptoms of heart failure.[1][7] |
| Heart Rate | Increased nocturnal heart rate but reduced maximum exercise heart rate. | No significant change in heart rate. | Xamoterol exhibited a modulating effect on heart rate, increasing it at rest and decreasing it during peak exercise. |
| Blood Pressure | Reduced maximum exercise systolic blood pressure.[8] | No significant change in blood pressure. | Xamoterol showed a beneficial effect on reducing blood pressure during exercise.[8] |
| Arrhythmias | Showed a tendency to reduce simple and complex ventricular arrhythmias. | No significant effect on ventricular arrhythmias. | Xamoterol may have a favorable anti-arrhythmic profile compared to digoxin. |
| Quality of Life | Improved to a greater degree than digoxin.[4] | Improved quality of life.[4] | Xamoterol was associated with a greater improvement in quality of life.[4] |
| Adverse Effects | Generally well-tolerated with fewer side effects reported than digoxin.[1][7] | Side effects can include vomiting, diarrhea, lack of appetite, and cardiac arrhythmias.[9] | Xamoterol was better tolerated in comparative trials.[1][7] |
| Mortality in Severe Heart Failure | Associated with a significant increase in mortality in patients with NYHA class III and IV heart failure.[8][10] | Not directly compared in the same severe heart failure trial. | The use of xamoterol in severe heart failure is contraindicated due to increased mortality.[8][10] |
Experimental Protocols
The German and Austrian Xamoterol Study Group Trial
-
Objective: To compare the efficacy of xamoterol, digoxin, and placebo in patients with mild to moderate heart failure.[5]
-
Study Design: A multicentre, double-blind, randomized, between-patient comparison.[5]
-
Participants: 433 patients aged 29-80 with mild to moderate heart failure.[5]
-
Interventions:
-
Duration: 3 months.[5]
-
Primary Outcome Measures: Exercise duration and work done on a bicycle ergometer.[5]
-
Secondary Outcome Measures: Symptoms of breathlessness and tiredness assessed by visual analogue and Likert scales.[5]
The Italian Xamoterol Multicenter Research Group Trial
-
Objective: To compare the effects of xamoterol and digoxin in patients with mild to moderate heart failure.[4]
-
Study Design: A 3-month double-blind trial.[4]
-
Participants: 178 patients with mild to moderate heart failure.[4]
-
Interventions:
-
Primary Outcome Measures: Exercise duration.[4]
-
Secondary Outcome Measures: Quality of life.[4]
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial comparing these two drugs.
Caption: Generalized workflow for a comparative clinical trial.
Conclusion
Based on the available clinical evidence, this compound appears to offer advantages over digoxin in improving exercise capacity and symptoms in patients with mild to moderate heart failure, and it is generally better tolerated.[1][4][5][7] However, the critical finding of increased mortality in patients with severe heart failure significantly limits the therapeutic potential of Xamoterol and underscores the importance of patient selection.[8][10]
Digoxin remains a therapeutic option in specific heart failure populations, particularly for its ability to reduce hospitalizations, though it does not offer a mortality benefit.[3]
The lack of direct comparative preclinical data in animal models is a significant knowledge gap. Such studies would be invaluable for elucidating the nuanced hemodynamic and molecular effects of these two agents and for informing the development of future cardiac therapies. Researchers are encouraged to pursue studies in relevant animal models of heart failure to provide a more complete picture of the comparative pharmacology of Xamoterol and Digoxin.
References
- 1. Xamoterol, a β1-adrenoceptor partial agonist: Review of the clinical efficacy in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute and chronic hemodynamic effects of xamoterol in mild to moderate congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative effects of xamoterol and digoxin in patients with mild to moderate heart failure. The Italian Xamoterol Multicenter Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Double-blind placebo-controlled comparison of digoxin and xamoterol in chronic heart failure. The German and Austrian Xamoterol Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Xamoterol, a beta 1-adrenoceptor partial agonist: review of the clinical efficacy in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clinician.nejm.org [clinician.nejm.org]
- 8. Xamoterol in severe heart failure. The Xamoterol in Severe Heart Failure Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Digoxin | VCA Animal Hospitals [vcahospitals.com]
- 10. Xamoterol in Severe Heart Failure - American College of Cardiology [acc.org]
A Comparative Guide to the Antagonistic Properties of Xamoterol Hemifumarate at β2-Adrenoceptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antagonistic properties of Xamoterol hemifumarate at the β2-adrenoceptor, benchmarked against other well-established antagonists. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction
Xamoterol is primarily classified as a β1-adrenoceptor selective partial agonist.[1][2][3][4] Its therapeutic applications have been explored in the context of heart failure, where it exhibits sympathomimetic activity at low levels of sympathetic tone and antagonistic effects at higher levels.[4][5] While its interaction with β1-adrenoceptors is well-documented, a thorough understanding of its antagonistic properties at β2-adrenoceptors is crucial for a comprehensive pharmacological profile. This guide assesses these properties in comparison to selective and non-selective β-adrenoceptor antagonists.
Comparative Analysis of Binding Affinities
The binding affinity of a compound to its receptor is a key determinant of its potency. The following table summarizes the binding affinities (Ki/Kd) of this compound and other reference antagonists for the β1 and β2-adrenoceptors.
| Compound | β1-Adrenoceptor Affinity (pKd/pKi) | β2-Adrenoceptor Affinity (pKd/pKi) | Selectivity (β1 vs. β2) | Reference(s) |
| This compound | 7.09 (pKd) | 5.76 (pKd) | ~21-fold selective for β1 | [6] |
| ICI 118,551 (selective β2 antagonist) | 6.92 (pKi) | 8.92 (pKi) | ~100-fold selective for β2 | [6][7][8][9] |
| Propranolol (non-selective antagonist) | 8.16 (log Kd) | 9.08 (log Kd) | Non-selective | [10] |
| Carvedilol (non-selective antagonist) | ~8.3-8.4 (pKi) | ~9.4-9.9 (pKi) | Non-selective | [11][12] |
| Nadolol (non-selective antagonist) | 8.6 (Kd in nM) | 2.5 (Kd in nM) | Non-selective | [13] |
Note: pKd/pKi values are the negative logarithm of the dissociation constant (Kd) or inhibition constant (Ki). A higher value indicates a higher binding affinity.
Based on the available data, this compound demonstrates a significantly lower affinity for the β2-adrenoceptor compared to the β1-adrenoceptor, confirming its β1-selective nature.[6] In human ventricular membranes, it was found to antagonize the effects of norepinephrine with a 30-fold greater affinity for β1- than for β2-adrenoceptors.[7] Its affinity for the β2-adrenoceptor (pKd 5.76) is considerably weaker than that of the selective β2-antagonist ICI 118,551 (pKi 8.92) and the non-selective antagonists propranolol (log Kd 9.08) and carvedilol (pKi ~9.4-9.9).[6][7][8][9][10][11][12]
Experimental Protocols
Radioligand Binding Assay for β-Adrenoceptor Affinity
This protocol outlines a standard method for determining the binding affinity of a test compound for β1- and β2-adrenoceptors expressed in a cellular system.
1. Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing either the human β1- or β2-adrenoceptor in appropriate growth medium.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
2. Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-CGP12177 for whole cells or [125I]-Iodocyanopindolol for membranes).
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound) or a reference compound.
-
To determine non-specific binding, add a high concentration of a non-selective antagonist (e.g., 10 µM propranolol) to a set of wells.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
3. Filtration and Scintillation Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for β2-Adrenoceptor Antagonism
This protocol describes a method to assess the functional antagonistic activity of a test compound at the β2-adrenoceptor by measuring its ability to inhibit agonist-induced cyclic AMP (cAMP) production.
1. Cell Culture:
-
Culture a suitable cell line endogenously or recombinantly expressing the human β2-adrenoceptor (e.g., HEK293, CHO) in appropriate growth medium.
-
Seed the cells into 96-well plates and grow to a confluent monolayer.
2. Antagonist Incubation:
-
Wash the cells with serum-free medium or a suitable assay buffer.
-
Pre-incubate the cells with increasing concentrations of the test antagonist (e.g., this compound) or a reference antagonist for a defined period (e.g., 15-30 minutes) at 37°C.
3. Agonist Stimulation:
-
Add a fixed concentration of a β2-adrenoceptor agonist (e.g., isoproterenol or salbutamol) to the wells. The agonist concentration should be one that elicits a submaximal response (e.g., EC80) to allow for the detection of inhibition.
-
Incubate for a further period (e.g., 10-15 minutes) at 37°C. To prevent cAMP degradation, the assay is typically performed in the presence of a phosphodiesterase (PDE) inhibitor such as 3-isobutyl-1-methylxanthine (IBMX).
4. Cell Lysis and cAMP Measurement:
-
Terminate the stimulation by aspirating the medium and lysing the cells with a lysis buffer provided in a commercial cAMP assay kit.
-
Measure the intracellular cAMP concentration using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF), Fluorescence Polarization (FP), or Enzyme-Linked Immunosorbent Assay (ELISA), according to the manufacturer's instructions.
5. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the agonist-induced cAMP response as a percentage of the maximal response against the logarithm of the antagonist concentration.
-
Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the agonist-induced response) by non-linear regression analysis.
-
If a Schild analysis is performed, the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve, can be determined to further characterize the antagonism.
Visualizations
Signaling Pathway of β2-Adrenoceptor
Caption: β2-Adrenoceptor signaling pathway.
Experimental Workflow for Radioligand Binding Assay
References
- 1. Heart-rate variability effects of beta-adrenoceptor agonists (xamoterol, prenalterol, and salbutamol) assessed nonlinearly with scatterplots and sequence methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term studies with xamoterol in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xamoterol, a β1-adrenoceptor partial agonist: Review of the clinical efficacy in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta, partial agonists to treat heart failure: effects of xamoterol upon cardiac function and clinical status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Predominant beta-adrenoceptor blocking effect of xamoterol averaged over the day in patients with mild to moderate heart failure: insight into the mechanism of its long-term clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. xamoterol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Xamoterol activates beta 1- but not beta 2-adrenoceptors in mammalian myocardium: comparison of its affinity for beta 1- and beta 2-adrenoceptors coupled to the adenylate cyclase in feline and human ventricle with positive inotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. formoterol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. researchgate.net [researchgate.net]
- 10. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How beta2-selective is the adrenoceptor antagonist drug, IPS 339? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pA2 values of selective beta-adrenoceptor antagonists on isolated atria demonstrate a species difference in the beta-adrenoceptor populations mediating chronotropic responses in cat and guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of xamoterol after intravenous and oral administration to volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the therapeutic potential of Xamoterol hemifumarate in models of ischemic heart disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the therapeutic potential of Xamoterol hemifumarate in preclinical and clinical models of ischemic heart disease. Through a detailed comparison with established alternative treatments, including beta-blockers, digoxin, and ACE inhibitors, this document aims to provide a clear perspective on the efficacy, safety, and mechanistic underpinnings of Xamoterol.
Executive Summary
Xamoterol is a selective β1-adrenoceptor partial agonist. Its unique mechanism of action allows it to act as a cardiac stimulant at rest while functioning as a β-blocker during periods of high sympathetic activity, such as exercise. Clinical studies have demonstrated its potential to improve exercise capacity and symptoms in patients with mild to moderate heart failure secondary to ischemic heart disease. However, a significant safety concern emerged from a key clinical trial, which revealed increased mortality in patients with severe heart failure, limiting its clinical application. This guide will delve into the experimental data that supports both the potential therapeutic benefits and the critical risks associated with Xamoterol therapy.
Comparative Efficacy of Xamoterol
The therapeutic efficacy of Xamoterol has been evaluated in several clinical trials, with key endpoints typically including exercise duration, ejection fraction, and symptomatic improvement. Below is a summary of the quantitative data from pivotal studies, comparing Xamoterol with placebo and other active treatments.
Table 1: Xamoterol vs. Placebo in Ischemic Heart Disease with Left Ventricular Dysfunction
| Parameter | Baseline (Placebo) | Post-treatment (Placebo) | Baseline (Xamoterol) | Post-treatment (Xamoterol) |
| Exercise Duration (seconds) | 445 (±8) | - | 445 (±8) | 484 (±8) |
| Ejection Fraction (%) | 41.9 (±1.3) | - | 41.9 (±1.3) | 46.6 (±1.3) |
Data from a double-blind, randomized, crossover, placebo-controlled trial in 21 patients with ischemic left ventricular dysfunction. Treatment duration was four weeks.
Table 2: Xamoterol vs. Digoxin in Mild to Moderate Heart Failure
| Parameter | Xamoterol | Digoxin | Placebo |
| Improvement in Exercise Capacity (%) | 33%* | 17% | - |
*p < 0.05 vs. Digoxin. Data from a large European multicenter study involving over 1000 patients with mild to moderate heart failure. Treatment duration was 3 months. In another study, exercise duration increased by 17% with Xamoterol and 27% with Digoxin from baseline, with no significant difference between the two treatments.
Table 3: Xamoterol vs. Metoprolol in Patients with Heart Failure after Myocardial Infarction
| Parameter | Metoprolol Group | Xamoterol Group |
| Increase in Exercise Time (at 3 months) | 22% | 29% |
| E-point Septal Separation (mm) at 12 months | 11.1 | 13.2 |
| Fractional Shortening (%) at 12 months | 26.9 | 25.0 |
*Indicates a statistically significant difference, suggesting impairment of left ventricular systolic function with Xamoterol compared to Metoprolol. Data from the Metoprolol and Xamoterol Infarction Study (MEXIS).
Experimental Protocols
Xamoterol vs. Placebo in Ischemic Dysfunction of the Left Ventricle
-
Study Design: A double-blind, randomized, crossover, placebo-controlled trial.
-
Patient Population: 21 patients with a history of myocardial infarction, ischemic heart disease, and symptoms of dyspnea on exertion, consistent with moderate heart failure (New York Heart Association class II).
-
Intervention: Xamoterol (200 mg twice daily) or placebo for four-week treatment periods.
-
Primary Endpoints: Exercise duration assessed by bicycle ergometry and ejection fraction.
-
Secondary Endpoints: Clinical signs and symptoms of heart failure.
Xamoterol vs. Digoxin in Chronic Heart Failure (The German and Austrian Xamoterol Study Group)
-
Study Design: A multicenter, double-blind, randomized, between-patient comparison.
-
Patient Population: 433 patients aged 29-80 years with mild to moderate heart failure.
-
Intervention: Xamoterol (200 mg twice daily), digoxin (0.125 mg twice daily), or placebo for three months.
-
Primary Endpoints: Exercise duration and work performed on a bicycle ergometer.
-
Secondary Endpoints: Symptoms of breathlessness and tiredness assessed by visual analogue and Likert scales.
Xamoterol vs. Metoprolol in Heart Failure after Myocardial Infarction (MEXIS)
-
Study Design: A double-blind, randomized, parallel-group comparison.
-
Patient Population: 210 patients with clinical evidence of heart failure following an acute myocardial infarction.
-
Intervention: Metoprolol (50-100 mg twice daily) or Xamoterol (100-200 mg twice daily) for 12 months.
-
Primary Endpoints: Left ventricular systolic and diastolic function assessed by echocardiography and transmitral Doppler cardiography.
Signaling Pathways and Mechanism of Action
Xamoterol's therapeutic effects and its limitations are intrinsically linked to its unique interaction with the β1-adrenergic receptor signaling pathway.
Mechanism of Action: A Dual Agonist-Antagonist Profile
Xamoterol is a selective β1-adrenoceptor partial agonist with approximately 50% intrinsic sympathomimetic activity (ISA). This means it can both stimulate and block the β1-adrenergic receptor, depending on the level of endogenous sympathetic activity.
-
At Rest (Low Sympathetic Tone): Xamoterol acts as an agonist, providing a modest increase in heart rate and myocardial contractility. This can be beneficial in patients with mild to moderate heart failure where cardiac output is reduced.
-
During Exercise (High Sympathetic Tone): When high levels of catecholamines (like adrenaline) are present, Xamoterol acts as an antagonist. It competes with these potent natural agonists for the β1-receptor, thereby preventing excessive increases in heart rate and myocardial oxygen demand. This "braking" effect can be beneficial in ischemic heart disease by protecting the heart from ischemia.
This dual action is in contrast to:
-
Full Agonists (e.g., Dobutamine): These drugs strongly stimulate the β1-receptor, leading to significant increases in heart rate and contractility, which can be detrimental in ischemic heart disease due to increased oxygen demand.
-
Antagonists (e.g., Metoprolol): These drugs block the β1-receptor, reducing heart rate and contractility, which is a cornerstone of therapy in ischemic heart disease to reduce myocardial oxygen demand.
Signaling Pathway Diagram
Caption: β1-Adrenergic Receptor Signaling Pathway.
Experimental Workflow: Clinical Trial Design
Caption: Generalized Clinical Trial Workflow.
Comparison with Alternative Treatments
Beta-Blockers (e.g., Metoprolol)
-
Mechanism: Pure antagonists of β1-adrenoceptors, reducing heart rate, blood pressure, and myocardial contractility, thereby decreasing myocardial oxygen demand.
-
Efficacy: A cornerstone of ischemic heart disease management, proven to reduce mortality and morbidity, especially post-myocardial infarction.
-
Comparison with Xamoterol: While Xamoterol showed a trend towards improved exercise time in one study, it also demonstrated a negative impact on left ventricular systolic function compared to metoprolol in patients post-myocardial infarction.
Digoxin
-
Mechanism: A cardiac glycoside that inhibits the Na+/K+ ATPase pump in cardiac myocytes, leading to increased intracellular calcium and enhanced contractility (positive inotropic effect).
-
Efficacy: Used in heart failure to improve symptoms and reduce hospitalizations, but has not been shown to improve mortality.
-
Comparison with Xamoterol: In patients with mild to moderate heart failure, Xamoterol demonstrated a greater improvement in exercise capacity than digoxin in some studies.
Angiotensin-Converting Enzyme (ACE) Inhibitors (e.g., Enalapril, Ramipril)
-
Mechanism: Inhibit the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation, reduced afterload, and decreased aldosterone secretion, resulting in reduced sodium and water retention.
-
Efficacy: A first-line therapy for heart failure and a key component of secondary prevention in ischemic heart disease, proven to reduce mortality and morbidity.
-
Comparison with Xamoterol: No direct head-to-head trials comparing Xamoterol with ACE inhibitors were identified. However, the established mortality benefit of ACE inhibitors in a broad range of patients with ischemic heart disease and heart failure makes them a standard of care, a status Xamoterol did not achieve.
Safety and Tolerability
The most significant safety concern with Xamoterol is the increased mortality observed in patients with severe heart failure (NYHA class III/IV). In one major trial, the mortality rate in the Xamoterol group was significantly higher than in the placebo group (9.1% vs. 3.7%). This finding has largely led to the discontinuation of its clinical development and use in this patient population.
Other reported side effects are generally mild and include gastrointestinal disturbances, headache, and dizziness.
Conclusion
This compound, with its unique partial agonist activity at the β1-adrenoceptor, demonstrated initial promise in improving exercise tolerance and symptoms in patients with mild to moderate ischemic heart disease and heart failure. However, its therapeutic potential is overshadowed by the critical safety finding of increased mortality in patients with severe heart failure. In comparative studies, it did not show a clear advantage over established therapies like beta-blockers and its impact on left ventricular function was inferior to metoprolol in the post-myocardial infarction setting. While the concept of a partial agonist remains intriguing, the clinical data for Xamoterol do not support its use as a primary therapeutic agent in the management of ischemic heart disease, particularly in the context of safer and more effective alternatives like beta-blockers and ACE inhibitors that have proven mortality benefits.
Safety Operating Guide
Proper Disposal Procedures for Xamoterol Hemifumarate
The following guide provides essential safety and logistical information for the proper disposal of Xamoterol hemifumarate, a selective β1-adrenergic receptor partial agonist, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Pre-Disposal Safety and Hazard Assessment
Before handling this compound for disposal, it is crucial to understand its properties and associated hazards. This substance should be handled with the care required for physiologically active and hazardous materials.
Summary of Key Data:
| Property | Value | Source |
| Chemical Name | N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]-4-morpholinecarboxamide, (E)-2-butenedioate (2:1) | [1] |
| CAS Number | 81801-12-9 | [2] |
| Molecular Formula | C₁₆H₂₅N₃O₅ • ½C₄H₄O₄ | [1] |
| Handling Precautions | Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. | [2][3] |
| Environmental Precautions | Discharge into the environment must be avoided. Do not let the chemical enter drains.[2] Harmful to aquatic life with long-lasting effects.[3] | [2][3] |
| Disposal Directive | Dispose of contents/container to an approved waste disposal plant.[3] | [3] |
Step-by-Step Disposal Protocol
This protocol outlines the procedure for disposing of pure this compound (bulk) and items contaminated with the compound (trace waste). All pharmaceutical waste disposal must comply with applicable federal, state, and local regulations (e.g., EPA, RCRA).[4][5]
Methodology for Waste Segregation and Disposal:
-
Waste Classification:
-
Bulk this compound: This includes expired, unused, or off-specification chemical. Due to its physiological activity, it must be treated as hazardous chemical waste.
-
Trace Contaminated Waste: This includes items with minimal residual amounts of the compound, such as empty vials, personal protective equipment (PPE) like gloves and gowns, bench paper, and lab consumables (e.g., pipette tips, weigh boats).
-
-
Required Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE at all times: safety glasses, a lab coat, and nitrile gloves.
-
When handling bulk quantities or creating dust, use additional respiratory protection (e.g., N95 respirator or work in a chemical fume hood).
-
-
Segregation and Containerization:
-
Bulk Waste:
-
Trace (Non-RCRA Empty) Waste:
-
Items that are "RCRA empty" (containing less than 3% of the original weight) but are still contaminated, such as used vials and contaminated PPE, should be segregated.[8][9]
-
Place these items in a designated yellow container for trace chemotherapy/pharmaceutical waste, which is destined for incineration.[6][10][11]
-
-
Sharps Waste:
-
Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-proof red sharps container .[6]
-
-
-
Labeling:
-
All waste containers must be clearly labeled.
-
For the hazardous waste (black) container, the label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Toxic")
-
Accumulation start date.
-
-
-
Storage:
-
Final Disposal:
-
Never dispose of this compound down the drain or in the regular trash.[2][12]
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management company.[13][14]
-
The preferred method for final disposal of pharmaceutical waste is high-temperature incineration at a licensed facility.[6][15]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials in a laboratory setting.
Caption: Decision workflow for segregating and disposing of Xamoterol waste.
References
- 1. caymanchem.com [caymanchem.com]
- 2. targetmol.com [targetmol.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. rxdestroyer.com [rxdestroyer.com]
- 5. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 6. securewaste.net [securewaste.net]
- 7. How to Dispose of Hazardous Pharmaceutical Waste | MWP [medicalwastepros.com]
- 8. danielshealth.com [danielshealth.com]
- 9. amsmedwaste.com [amsmedwaste.com]
- 10. sdmedwaste.com [sdmedwaste.com]
- 11. stericycle.com [stericycle.com]
- 12. fda.gov [fda.gov]
- 13. easyrxcycle.com [easyrxcycle.com]
- 14. pharmabeginers.com [pharmabeginers.com]
- 15. ebusiness.avma.org [ebusiness.avma.org]
Safeguarding Your Research: A Guide to Handling Xamoterol Hemifumarate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Xamoterol hemifumarate, a potent β1-adrenoceptor partial agonist. Adherence to these procedures is critical to minimize exposure risk and ensure the integrity of your research.
This compound is a crystalline solid that should be considered hazardous until more comprehensive toxicological information is available.[1] Formulations containing this compound have been used in the treatment of heart failure.[2] As a precaution, it is crucial to prevent ingestion, inhalation, and contact with skin and eyes.[1] Always wash hands thoroughly after handling.[1]
Chemical and Physical Properties
A clear understanding of the substance's properties is the first step toward safe handling.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₅N₃O₅ • ½C₄H₄O₄ | [1] |
| Molecular Weight | 397.4 g/mol | [2] |
| Appearance | Crystalline solid | [1][2] |
| Solubility | DMSO: 100 mMWater: 50 mM | [1][2] |
| Storage | Store at -20°C | [1] |
| Stability | ≥ 4 years | [2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is your first line of defense against accidental exposure. The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.
-
Hand Protection: Use powder-free nitrile or neoprene gloves. Given the lack of specific permeation data, it is recommended to double-glove. Gloves should be changed regularly and immediately if contaminated.
-
Body Protection: A disposable, fluid-resistant laboratory coat or gown is required. Ensure it is fully buttoned.
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood or other ventilated enclosure, a NIOSH-approved respirator (e.g., N95 or higher) is necessary to prevent inhalation of airborne particles.
Operational Plan for Safe Handling
A step-by-step approach ensures safety at every stage of the experimental workflow.
1. Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (gloves, lab coat, eye protection) when unpacking.
-
Verify the container label matches the order information.
-
Store the compound at the recommended temperature of -20°C in a designated and clearly labeled area.
2. Preparation of Stock Solutions:
-
All manipulations involving the solid compound should be performed in a certified chemical fume hood or a powder containment hood to minimize inhalation risk.
-
Before weighing, ensure the balance is clean and located in an area with minimal air currents.
-
Use a dedicated set of spatulas and weighing papers.
-
To prepare a stock solution, dissolve the this compound in the solvent of choice, such as DMSO or water.[1] It is recommended to purge the solvent with an inert gas before dissolution.[1]
-
Aqueous solutions should not be stored for more than one day.[1]
3. Experimental Use:
-
Clearly label all solutions containing this compound.
-
When transferring solutions, use appropriate tools such as calibrated pipettes to avoid spills.
-
Conduct all experimental procedures involving the compound within a well-ventilated area, preferably a fume hood.
4. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill with absorbent material.
-
For solid spills, carefully sweep or vacuum the material into a sealed container. Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container.
-
Clean the spill area with a suitable decontamination solution.
5. Disposal Plan:
-
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain.
Emergency Procedures
In case of accidental exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Safe Handling Workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
